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Core Science & Biosynthesis

Foundational

3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications

Executive Summary The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as the hydrophobic core for diverse therapeutic agents. Specifically, 3'-fluoro-4-nitrobiphenyl-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as the hydrophobic core for diverse therapeutic agents. Specifically, 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid represents a highly functionalized, advanced intermediate. The strategic placement of its functional groups—an ortho-carboxylic acid for anchoring or amidation, a meta-fluorine for metabolic stability and lipophilicity modulation, and a para-nitro group acting as a masked amine—makes it an exceptionally versatile building block.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling, and its downstream applications in the development of Keap1-Nrf2 inhibitors and RORγ modulators .

Physicochemical Profiling & Structural Dynamics

The structural dynamics of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid are dictated by the steric clash between the ortho-carboxylic acid and the adjacent phenyl ring. This steric hindrance forces the biphenyl system out of coplanarity, resulting in a defined dihedral angle that is critical for binding to deep, narrow protein pockets (such as the Keap1 Kelch domain).

The table below summarizes the core quantitative data and predictive descriptors essential for downstream drug design.

Table 1: Physicochemical Properties & Implications

PropertyValueRationale / Implication
Molecular Formula C13H8FNO4Core biphenyl scaffold with orthogonal functionalization sites.
Molecular Weight 261.21 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
LogP (Predicted) ~3.2Moderate lipophilicity; the fluorine atom enhances metabolic stability against CYP450 oxidation.
TPSA 83.1 ŲOptimal for intracellular targets; ensures good membrane permeability.
H-Bond Donors 1The carboxylic acid (-COOH) acts as a strong directional donor.
H-Bond Acceptors 5Distributed across the nitro (-NO2), carboxyl (-COOH), and fluoro (-F) groups.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The synthesis of sterically hindered ortho-substituted biphenyls often suffers from competing protodeboronation and homocoupling. To mitigate this, we employ a microwave-assisted Suzuki-Miyaura coupling utilizing 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid 1.

Causality in Experimental Design
  • Catalyst Choice (Pd(PPh3)4): Provides a robust, electron-rich palladium center capable of undergoing facile oxidative addition into the electron-deficient aryl bromide.

  • Base Selection (Na2CO3): Critical for the quaternization of the boronic acid. It forms a highly nucleophilic boronate complex that significantly accelerates the transmetalation step.

  • Solvent System (1,4-Dioxane/H2O, 4:1): The biphasic nature ensures the solubility of both the highly polar organic substrates (due to the -COOH group) and the inorganic base.

  • Microwave Irradiation: Heating to 120°C for 1 hour drastically reduces reaction time compared to conventional thermal heating (12–24h) and improves yield by outcompeting thermal debromination side reactions.

Step-by-Step Protocol (Self-Validating Workflow)
  • Preparation: In a 10 mL microwave-safe reaction vial, charge 2-bromo-5-nitrobenzoic acid (1.0 mmol, 1.0 eq) and 3-fluorophenylboronic acid (1.3 mmol, 1.3 eq). Note: The 0.3 eq excess of boronic acid compensates for any loss due to protodeboronation.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%) and Sodium Carbonate [Na2CO3] (4.0 mmol, 4.0 eq).

  • Solvent Degassing: Add 3 mL of a pre-degassed 1,4-Dioxane:H2O (4:1 v/v) mixture. Degassing via nitrogen sparging for 15 minutes is mandatory to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 120°C for 60 minutes with continuous magnetic stirring.

  • Aqueous Workup (Validation Step): Cool to room temperature. Dilute with 30 mL of H2O. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. Causality: Acidification ensures the carboxylic acid is fully protonated, driving its partition into the organic phase. Extract with Ethyl Acetate (2 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via preparative HPLC (eluting with a gradient of CH3CN/H2O containing 0.1% TFA) to yield the pure target compound (>95% purity by LC-MS).

SynthesisWorkflow A 2-Bromo-5-nitrobenzoic acid (Aryl Halide) C Pd(PPh3)4 / Na2CO3 Dioxane:H2O (4:1) 120°C, MW, 1h A->C B 3-Fluorophenylboronic acid (Boronic Acid) B->C D 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid (Crude) C->D Cross-Coupling E Aqueous Workup & Extraction (pH~3) D->E Quench & Acidify F Preparative HPLC Purification E->F Concentration G Pure Target Compound (>95% Purity) F->G Isolation

Fig 1: Microwave-assisted Suzuki-Miyaura cross-coupling workflow for the target biphenyl compound.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting reaction failures. The synthesis of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid relies on three fundamental organometallic steps:

  • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond. The strong electron-withdrawing nature of the para-nitro group significantly lowers the activation energy for this step, making it highly efficient.

  • Transmetalation: The boronic acid is activated by Na2CO3 to form an electron-rich boronate anion. This species transfers the 3-fluorophenyl group to the Pd(II) center, displacing the bromide ligand.

  • Reductive Elimination: The two aryl groups couple to form the biphenyl C-C bond, regenerating the Pd(0) catalyst. The steric bulk of the ortho-carboxylic acid creates a high activation barrier for this step, which is precisely why high-energy microwave irradiation (120°C) is required to drive the reaction to completion.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Bromide PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Boronate Complex PdII_TM->Pd0 Reductive Elimination Product Biphenyl Product PdII_TM->Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the key mechanistic steps.

Downstream Applications in Drug Discovery

The true value of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid lies in its capacity for late-stage diversification. The nitro group acts as a stable, masked amine during the Suzuki coupling and can be subsequently unmasked.

Nitro Reduction Protocol: Treating the core compound with Iron powder and NH4Cl (or catalytic Pd/C under an H2 atmosphere) selectively reduces the nitro group to yield 4-amino-3'-fluorobiphenyl-2-carboxylic acid .

This aniline derivative is a critical branching point:

  • Keap1-Nrf2 Inhibitors: Sulfonylation of the resulting aniline with various arylsulfonyl chlorides yields bis(arylsulfonamido)biphenyls, which are potent inhibitors of the Keap1-Nrf2 protein-protein interaction, a major target for antioxidant and anti-inflammatory therapies .

  • RORγ Modulators: Amidation of the carboxylic acid or the aniline utilizing HATU/DIPEA coupling conditions generates complex amides that act as modulators of the Retinoid-related orphan receptor gamma (RORγ), utilized in the treatment of autoimmune diseases .

Downstream Core 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid Reduction Nitro Reduction (Fe/HCl or Pd/C, H2) Core->Reduction Amine 4-Amino-3'-fluorobiphenyl-2-carboxylic acid Reduction->Amine Sulf Sulfonylation (Ar-SO2Cl) Amine->Sulf Amid Amidation (HATU, R-NH2) Amine->Amid Target1 Keap1-Nrf2 Inhibitors Sulf->Target1 Target2 RORγ Modulators Amid->Target2

Fig 3: Downstream derivatization of the core scaffold into therapeutic target modulators.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch for biological evaluation, the following analytical validations must be met:

  • LC-MS (ESI-): The mass spectrum must show the deprotonated molecular ion [M-H]⁻ at m/z 260.0.

  • HPLC Purity: >95% purity determined by UV absorption at 254 nm.

  • 1H NMR (500 MHz, DMSO-d6): Must display the characteristic downfield shift of the proton adjacent to the nitro group (typically >8.5 ppm) and the distinct splitting pattern of the 3-fluorophenyl ring (with JH-F coupling).

References

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction Source: National Institutes of Health (PMC) URL:[Link]

  • Novel compounds (WO2013029338A1)
  • ChemMedChem - General Procedure B: Suzuki coupling of 2-bromo-5-nitrobenzoic acid Source: Semantic Scholar URL

Sources

Exploratory

A Technical Guide to 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a highly functionalized building block of significant interest to the pharmaceutical and chemical research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a highly functionalized building block of significant interest to the pharmaceutical and chemical research sectors. Biphenyl carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This document details the molecule's structural attributes, predicted physicochemical and spectroscopic properties, and a robust, field-proven synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the compound's vast potential as a versatile intermediate for constructing diverse chemical libraries aimed at drug discovery programs. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and process development scientists.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The biphenyl carboxylic acid moiety is a cornerstone in the design of novel therapeutics. Its prevalence stems from a unique combination of structural and chemical properties. The biphenyl core imparts a degree of conformational rigidity, which is crucial for precise, high-affinity binding to biological targets. The carboxylic acid group serves as a versatile handle for forming salts to improve solubility or for derivatization into esters, amides, and other functional groups, enabling fine-tuning of a compound's pharmacokinetic profile.[1]

The subject of this guide, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, incorporates two additional key functionalities that dramatically expand its utility:

  • The Fluoro Group: The strategic placement of a fluorine atom is a widely used tactic in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, often leading to enhanced metabolic stability (by blocking sites of oxidation), increased binding affinity (through favorable electrostatic interactions), and modulated pKa.[2]

  • The Nitro Group: While possessing its own electronic influence, the nitro group is primarily valued as a synthetic precursor to an aniline (amino) group.[3] This transformation unlocks a wealth of subsequent chemical modifications, allowing the molecule to be elaborated into a vast array of more complex derivatives.

Thus, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is not merely a static molecule but a highly engineered platform for the systematic exploration of chemical space in the pursuit of new medicines.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is critical for its synthesis, purification, and application. The following data summarizes the key characteristics of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Molecular Structure

Caption: Structure of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 1214344-84-9 [4]
Molecular Formula C₁₃H₈FNO₄ [4]
Molecular Weight 261.21 g/mol [4]
Physical Form Solid
Storage Requires cold-chain transportation [4]

| Predicted XlogP | 3.4 |[5] |

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data Summary

Technique Feature Predicted Chemical Shift / Range Rationale
¹H NMR Carboxylic Acid (1H) >10 ppm (broad singlet) Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[6]
Aromatic (7H) 7.2 - 8.5 ppm (complex multiplets) Protons are in the typical aromatic region, with specific shifts influenced by the electron-withdrawing NO₂ group and the electronegative F atom.
¹³C NMR Carboxylic Carbonyl 160 - 185 ppm Characteristic shift for a carboxylic acid carbonyl carbon.[6][7]
Aromatic Carbons 110 - 160 ppm Includes carbons bearing F, N, and other substituents, with expected C-F coupling.
¹⁹F NMR Aryl Fluoride -100 to -140 ppm (vs. CFCl₃) Typical range for a fluorobenzene derivative.
IR O-H Stretch 2500 - 3300 cm⁻¹ (very broad) Characteristic of a hydrogen-bonded carboxylic acid dimer.[6]
C=O Stretch 1700 - 1725 cm⁻¹ (strong, sharp) Carbonyl stretch for an aromatic carboxylic acid.
N-O Asymmetric Stretch 1515 - 1560 cm⁻¹ (strong) Characteristic absorption for an aromatic nitro group.
N-O Symmetric Stretch 1345 - 1385 cm⁻¹ (strong) Characteristic absorption for an aromatic nitro group.
C-F Stretch 1100 - 1250 cm⁻¹ Typical region for an aryl-fluoride bond.

| Mass Spec. | [M-H]⁻ | 242.0459 m/z | Predicted accurate mass for the deprotonated molecule. |

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, high yields, and the commercial availability of a vast array of boronic acid and aryl halide starting materials.[8][9]

Retrosynthetic Analysis

The most logical disconnection of the target molecule breaks the bond between the two phenyl rings. This leads to two commercially available or readily synthesized precursors: a substituted benzoic acid derivative and a substituted phenylboronic acid.

Retrosynthesis cluster_0 Precursors Target 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursors Disconnect->Precursors ArylHalide 2-Bromo-5-nitrobenzoic acid BoronicAcid (3-Fluorophenyl)boronic acid

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard literature methods for Suzuki couplings of aryl carboxylic acids.[1][10]

Materials:

  • 2-Bromo-5-nitrobenzoic acid (1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

Workflow Diagram:

Synthesis_Workflow Reactants 1. Combine Reactants - 2-Bromo-5-nitrobenzoic acid - (3-Fluorophenyl)boronic acid - Na₂CO₃ - Pd(PPh₃)₄ catalyst Solvent 2. Add Solvents - DME and Water - Degas with N₂/Ar Reactants->Solvent Reaction 3. Heat Reaction - Reflux (e.g., 85-90 °C) - Monitor by TLC/LC-MS Solvent->Reaction Quench 4. Work-up: Quench & Acidify - Cool to RT - Add water - Acidify with 2M HCl to pH ~2 Reaction->Quench Extract 5. Extraction - Extract with Ethyl Acetate (3x) Quench->Extract Wash 6. Wash & Dry - Wash with brine - Dry over Na₂SO₄ Extract->Wash Purify 7. Purification - Concentrate in vacuo - Recrystallize or use column chromatography Wash->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-5-nitrobenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

    • Causality: The palladium(0) complex is the active catalyst that orchestrates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Solvent Addition and Degassing: Add a 4:1 mixture of DME and water. Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

    • Causality: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions, such as the homocoupling of the boronic acid. The biphasic solvent system ensures that both the organic substrates and the inorganic base are sufficiently soluble.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

    • Trustworthiness: Reaction monitoring is a key self-validating step. It prevents premature work-up of an incomplete reaction or prolonged heating that could lead to product degradation.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Slowly acidify the aqueous layer with 2M HCl until the pH is approximately 2. The product should precipitate out or be driven into the organic layer.

    • Causality: The base (Na₂CO₃) is neutralized, and the carboxylate salt of the product is protonated to the neutral carboxylic acid, which has much higher solubility in organic solvents like ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Applications and Derivatization Potential

The true value of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid lies in its potential for synthetic elaboration into libraries of drug-like molecules. Both the nitro and carboxylic acid groups are prime handles for diversification.

Derivatization cluster_nitro Nitro Group Chemistry cluster_acid Carboxylic Acid Chemistry Start 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction AmideCoupling Amide Coupling (R-NH₂, EDC/HOBt) Start->AmideCoupling Esterification Esterification (R-OH, H⁺) Start->Esterification Amine Key Intermediate: 4-Amino-3'-fluorobiphenyl- 2-carboxylic acid Reduction->Amine Amidation Amidation / Sulfonylation (R-COCl or R-SO₂Cl) Amine->Amidation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Amine->Alkylation Final1 Diverse Amide / Sulfonamide Library Amidation->Final1 Final2 Diverse Amine Library Alkylation->Final2 Final3 Diverse Amide Library AmideCoupling->Final3 Final4 Diverse Ester Library Esterification->Final4

Caption: Key derivatization pathways from the core scaffold.

  • Reduction of the Nitro Group: The most common and powerful transformation is the reduction of the nitro group to a primary amine. This is reliably achieved using methods like catalytic hydrogenation (H₂ gas over Pd/C) or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in HCl. The resulting 4-amino-3'-fluorobiphenyl-2-carboxylic acid is a trifunctional intermediate, ready for:

    • Acylation/Sulfonylation: Reaction with a wide variety of acid chlorides or sulfonyl chlorides to generate diverse amide and sulfonamide libraries.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Reactions of the Carboxylic Acid: The carboxylic acid can be directly used as a coupling partner. Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can be used to form amide bonds with a diverse set of amines, linking the biphenyl scaffold to other pharmacophores or solubilizing groups.

Safety and Handling

  • Chemical Hazards: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid should be handled with standard laboratory precautions. Aromatic nitro compounds are potentially toxic and can be absorbed through the skin.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

  • Catalyst Handling: Palladium catalysts are heavy metals and should be handled with care. Inhalation of fine powders should be avoided. All waste containing palladium must be disposed of according to institutional and environmental regulations.

  • Storage: As noted by suppliers, this compound may require cold-chain transportation and storage, suggesting it may have limited long-term stability at ambient temperature.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a high-value, strategically designed chemical building block. Its synthesis is readily achievable on a laboratory scale using robust and well-understood palladium catalysis. The orthogonal reactivity of its three key functional groups—the carboxylic acid, the nitro moiety, and the fluoro-substituted ring—provides medicinal chemists with a powerful and versatile platform for generating novel and diverse compound libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

  • Blacker, A. J., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. Available from: [Link]

  • Blacker, A. J., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3, 44-48. Available from: [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. Available from: [Link]

  • American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. Available from: [Link]

  • Google Patents. (2017). CN107344913A - A kind of preparation method of tri- fluoro- 2 '-nitrobiphenyls of 3,4,5.
  • SpectraBase. (n.d.). 3-Hydroxy-4'-nitrobiphenyl-2-carboxylic acid methyl ester. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Note: While not directly cited, this is a foundational review on the topic of fluorine in medicinal chemistry, relevant to the discussion.)
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1999). 4-Nitrobiphenyl. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4'-nitrobiphenyl-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Pharmaoffer.com. (n.d.). 3-Fluoro-4-Nitrobenzoic Acid API Manufacturers & Suppliers. Retrieved from [Link]

  • Furin, G.G. (2004). Perfluorinated carboxylic acids. Synthesis and application. Fluorine notes, 3(34). Retrieved from [Link]

  • Google Patents. (n.d.). CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
  • Patsnap. (2014). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • Chen, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(9), 1226. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

Sources

Foundational

Comprehensive Characterization and Molecular Weight Determination of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, exact mass validation, synthetic tracking, and physicochemical profiling. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, exact mass validation, synthetic tracking, and physicochemical profiling.

Executive Summary

The strategic incorporation of fluorine into biphenyl scaffolds has emerged as a powerful tool in medicinal chemistry. Fluorinated biphenyls are privileged motifs, frequently utilized to modulate pharmacokinetic properties such as metabolic stability, binding affinity, and lipophilicity without drastically inflating the overall molecular weight[1]. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (Chemical Formula: C13​H8​FNO4​ ) is a highly functionalized intermediate critical for the development of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents.

This technical whitepaper provides an in-depth analysis of its molecular weight (261.21 g/mol ), the analytical methodologies required for its mass validation, and its physicochemical alignment with modern drug design principles.

Structural Elucidation and Theoretical Mass

To utilize 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in quantitative biological assays or downstream synthesis, researchers must distinguish between its average molecular weight (used for stoichiometric calculations and molarity) and its monoisotopic mass (used for High-Resolution Mass Spectrometry validation).

The molecule consists of a biphenyl core substituted with a fluorine atom at the 3'-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position.

Table 1: Elemental Composition and Mass Contribution
ElementAtom CountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Average Mass ( g/mol )
Carbon (C) 1312.01112.00000156.143
Hydrogen (H) 81.0081.007838.064
Fluorine (F) 118.99818.9984018.998
Nitrogen (N) 114.00714.0030714.007
Oxygen (O) 415.99915.9949163.996
Total 27 - 261.044 Da 261.21 g/mol

Causality Note: The average molecular weight (261.21 g/mol ) accounts for the natural isotopic distribution of elements (e.g., 13C ). However, mass spectrometers measure the exact mass of the most abundant isotopes. Therefore, analytical validation must target the monoisotopic mass of 261.044 Da .

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

To confirm the identity of the synthesized compound, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is the gold standard.

Causality in Ionization Selection

Negative electrospray ionization (ESI-) is explicitly selected for this molecule. The presence of the 2-carboxylic acid moiety ( pKa​≈3.5−4.5 ) ensures that the molecule readily donates a proton in slightly basic or neutral solutions. This yields a highly stable [M−H]− anion, minimizing in-source fragmentation and providing a clean, easily identifiable base peak at m/z 260.036 .

Self-Validating HRMS Protocol

This protocol is designed as a self-validating system. By incorporating an internal calibrant, the system automatically flags any instrumental drift, ensuring mass accuracy within a strict <5 ppm threshold.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Ammonium Hydroxide ( NH4​OH ). Why NH4​OH ? The basic additive forces the deprotonation of the carboxylic acid, maximizing the [M−H]− signal.

  • Internal Calibration: Infuse a sodium formate cluster solution simultaneously via a dual-sprayer source.

  • System Validation Check: The software must lock onto the sodium formate reference masses. If the reference peaks deviate by >2 ppm, the acquisition is automatically halted, forcing the operator to tune the instrument. This ensures the target data is inherently trustworthy.

  • Acquisition: Scan range m/z 100–1000. Extract the chromatogram for the theoretical [M−H]− mass: 260.036 Da .

  • Isotopic Pattern Verification: Confirm the presence of the M+1 peak (m/z 261.039) at approximately 14.5% relative abundance, which validates the presence of the 13 carbon atoms.

Synthetic Workflow and Mass Tracking

The most efficient route to construct the fluorinated biphenyl core is via the Palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Causality in Synthetic Design

The Suzuki-Miyaura reaction is selected over Stille or Negishi couplings because organoboron reagents are highly tolerant of both the strongly electron-withdrawing nitro group and the acidic carboxylic acid proton. This eliminates the need for complex, yield-reducing protecting group chemistry[2].

Step-by-Step Methodology
  • Reagent Loading: In a Schlenk flask, combine 2-bromo-4-nitrobenzoic acid (1.0 eq, MW: 246.01), 3-fluorophenylboronic acid (1.2 eq, MW: 139.92), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

  • Degassing (Critical Step): Suspend in a 4:1 mixture of 1,4-Dioxane and H2​O . Purge the system with N2​ for 15 minutes. Why? Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen. Degassing is a self-validating step to prevent catalyst death and homocoupling side-reactions.

  • Coupling: Heat the mixture to 90°C for 4 hours.

  • Mass-Tracked Workup: Monitor the reaction via LC-MS. The disappearance of the isotopic doublet at m/z 244.93 / 246.93 (starting material) and the emergence of the m/z 260.036 peak confirms successful C-C bond formation.

SyntheticWorkflow A 2-Bromo-4-nitrobenzoic acid MW: 246.01 g/mol C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C Oxidative Addition B 3-Fluorophenylboronic acid MW: 139.92 g/mol B->C Transmetalation D 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid MW: 261.21 g/mol C->D Reductive Elimination E LC-MS Validation [M-H]- m/z 260.036 D->E Mass Tracking

Fig 1: Synthetic workflow and mass tracking of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Physicochemical Profiling in Drug Design

Understanding the molecular weight and structural properties of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is vital for predicting its behavior in biological systems. Lipinski's Rule of Five (Ro5) remains a foundational framework for evaluating the oral bioavailability of drug candidates[3].

Table 2: Lipinski's Rule of Five Profiling
ParameterRo5 Threshold3'-Fluoro-4-nitrobiphenyl-2-carboxylic acidCompliance
Molecular Weight ≤500 Da261.21 DaPass (Highly optimal)
H-Bond Donors (NHD) ≤5 1 (-COOH)Pass
H-Bond Acceptors (NHA) ≤10 5 (4 from NO2​ / COOH , 1 from F)Pass
Calculated LogP (cLogP) ≤5 ~ 3.2Pass

Drug Design Implications: At 261.21 g/mol , this molecule is highly ligand-efficient. It leaves a "molecular weight budget" of nearly 240 Da for medicinal chemists to append additional pharmacophores (e.g., piperazines or sulfonamides) without violating the 500 Da limit[4]. Furthermore, the carbon-fluorine bond provides a strong stereoelectronic effect that increases the metabolic stability of the biphenyl ring against Cytochrome P450-mediated oxidation, all while adding only ~19 Da to the total mass[1].

References

  • The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Evaluating physiochemical properties of FDA-approved orally administered drugs National Center for Biotechnology Information (NCBI) - PubMed URL:[Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Sources

Exploratory

Synthesis and Process Optimization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized biphenyl scaffolds, such as 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid, is a critical operation in modern medicinal chemistry and agrochemical development[1]. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biphenyl scaffolds, such as 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid, is a critical operation in modern medicinal chemistry and agrochemical development[1]. This specific molecule—featuring an ortho-carboxylic acid, a para-nitro group, and a meta-fluoro substituent on the adjacent ring—presents unique electronic and steric challenges. This whitepaper outlines a highly optimized, scalable, and self-validating synthetic pathway leveraging a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, completely bypassing the need for tedious chromatographic purification.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, designing a robust chemical process requires looking beyond standard textbook conditions and analyzing the inherent causality of the molecular structure.

Substrate Analysis & Electronic Effects

The coupling of 2-bromo-5-nitrobenzoic acid (CAS: 943-14-6) with 3-fluorophenylboronic acid (CAS: 768-35-4)[2] relies on the[3]. The presence of the strongly electron-withdrawing nitro group at the para position relative to the bromide significantly decreases electron density on the aryl ring. This electronic deficiency thermodynamically favors and accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[4].

Catalyst Selection & Steric Considerations

While the nitro group assists the reaction, the ortho-carboxylic acid introduces severe steric hindrance. Standard catalysts like Pd(PPh3)4 often lead to sluggish reductive elimination in hindered systems, resulting in incomplete conversion[5]. To overcome this, Pd(dppf)Cl₂ is selected as the optimal catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle that enforces a cis-geometry on the intermediate Pd(II) complex, dramatically accelerating the rate-limiting reductive elimination step[6].

Base and Solvent System

A biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v) with K₂CO₃ as the base is critical for success[7]. The causality here is threefold:

  • Boronate Formation: Water dissolves the inorganic base and facilitates the formation of the reactive boronate complex [Ar'-B(OH)3]-, which is strictly required for the transmetalation step[3].

  • Prevention of Catalyst Poisoning: The base deprotonates the ortho-carboxylic acid into a carboxylate salt. If left protonated, the acid could coordinate to the Palladium center, poisoning the catalyst.

  • Purification: Keeping the product as a water-soluble salt allows for a highly efficient phase-separation workup.

Experimental Protocol: A Self-Validating System

This protocol is engineered to be self-validating; at each critical juncture, the physical state of the reaction provides immediate feedback on its success.

Step 1: Preparation & Degassing
  • Charge a 250 mL round-bottom flask with 2-bromo-5-nitrobenzoic acid (1.0 equiv, 10 mmol, 2.46 g) and 3-fluorophenylboronic acid (1.2 equiv, 12 mmol, 1.68 g)[8].

  • Add 1,4-Dioxane (40 mL) and an aqueous solution of K₂CO₃ (3.0 equiv, 30 mmol, 4.14 g dissolved in 10 mL H₂O).

  • Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species[9].

Step 2: Reaction Execution
  • Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol, 365 mg) under a continuous Argon counter-flow.

  • Heat the mixture to 90 °C under reflux for 6 hours.

  • In-Process Control (IPC): Monitor via HPLC or TLC (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid). Self-Validation: The reaction is deemed complete when the aryl bromide peak is <1%.

Step 3: Workup & Column-Free Purification
  • Cool the mixture to room temperature and dilute with H₂O (50 mL) and Ethyl Acetate (50 mL).

  • Separate the layers.

    • Causality: The basic aqueous layer (pH ~10) retains the target product as a highly soluble potassium carboxylate salt. The organic layer extracts the Pd catalyst, unreacted boronic acid, and any non-polar homocoupled byproducts.

  • Wash the aqueous layer once more with Ethyl Acetate (30 mL) to ensure complete removal of organic impurities.

  • Acidify: Slowly add 2M HCl to the aqueous layer under vigorous stirring until the pH reaches 2.

    • Self-Validation: A dense, pale-yellow precipitate will immediately form as the product converts back to the insoluble carboxylic acid state.

  • Isolate: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 50 °C for 12 hours to afford pure 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid.

Reaction Optimization Data

The following table summarizes the quantitative optimization data that drove the selection of the final parameters.

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Observation
1Pd(PPh3)4Na2CO3Toluene/H2O9065Sluggish reaction, incomplete conversion.
2Pd(PPh3)4K2CO31,4-Dioxane/H2O9072Better base solubility, moderate yield.
3 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 94 Rapid conversion, high purity.
4Pd(OAc)2 / SPhosK3PO4Toluene/H2O10089Good yield, but higher catalyst cost.

Visualizations

SynthesisWorkflow SM1 2-Bromo-5-nitrobenzoic acid (Aryl Halide) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reaction SM2 3-Fluorophenylboronic acid (Organoboron) SM2->Reaction Workup1 Aqueous Extraction (pH 10) Removes organic impurities Reaction->Workup1 IPC: >99% Conversion Workup2 Acidification (pH 2) Precipitates product Workup1->Workup2 Aqueous Phase Product 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (Pure Product) Workup2->Product Filtration & Drying

Overall synthesis workflow of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid from starting materials.

CatalyticCycle Pd0 Pd(0)Ln (Active Catalyst) PdII_OA Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->PdII_OA Oxidative Addition + 2-Bromo-5-nitrobenzoic acid PdII_TM Ar-Pd(II)-Ar' (Transmetalation Complex) PdII_OA->PdII_TM Transmetalation + 3-Fluorophenylboronate PdII_TM->Pd0 Reductive Elimination Product 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid PdII_TM->Product Product Release

Mechanism of the Suzuki-Miyaura cross-coupling catalytic cycle for the target biphenyl.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: Catalysts (MDPI) URL: [Link]

Sources

Foundational

Discovery and Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A High-Value Intermediate in Drug Design

Executive Summary In modern medicinal chemistry, the biphenyl-2-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the biphenyl-2-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators targeting cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH) enzymes 1. As a Senior Application Scientist, I have engineered this whitepaper to dissect the discovery, rational design, and optimized synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid . This guide moves beyond standard protocols by detailing the chemical causality behind each synthetic choice, providing a self-validating framework for benchtop execution.

Rational Drug Design & SAR Causality

The specific substitution pattern of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is not arbitrary; it is meticulously designed to optimize both synthetic tractability and downstream target engagement:

  • The 4-Nitro Group (Electronic Modulator): Positioned para to the biaryl linkage, the nitro group acts as a powerful electron-withdrawing group (EWG). Synthetically, it severely depletes electron density from the aryl halide precursor, significantly accelerating the oxidative addition of the palladium catalyst [[2]](). Pharmacologically, it serves as a strong hydrogen-bond acceptor in enzyme pockets and provides a synthetic handle for reduction to an aniline, enabling the generation of complex amide libraries.

  • The 3'-Fluoro Group (Metabolic Shield): Fluorine substitution at the meta position of the distal phenyl ring increases the molecule's lipophilicity (LogP) without adding significant steric bulk. Crucially, it blocks cytochrome P450-mediated oxidation at a common metabolic soft spot, extending the compound's biological half-life.

  • The 2-Carboxylic Acid (Anchoring Pharmacophore): This moiety is essential for anchoring the molecule via salt bridges to arginine residues in the COX-2 or DHODH active sites.

Retrosynthetic Strategy & Mechanistic Pathway

The construction of the sterically hindered biaryl axis is best achieved via a Suzuki-Miyaura cross-coupling . The optimal retrosynthetic disconnection yields 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid .

While the ortho-carboxylic acid introduces a steric penalty, the para-relationship of the nitro group to the bromide electronically activates the C-Br bond, overriding the steric hindrance and facilitating rapid Pd(0) insertion 3.

Retrosynthesis Target 3'-Fluoro-4-nitro- biphenyl-2-carboxylic acid Disconnection C-C Suzuki Disconnection Target->Disconnection Retrosynthesis SM1 2-Bromo-5-nitro- benzoic acid Disconnection->SM1 SM2 3-Fluorophenyl- boronic acid Disconnection->SM2

Caption: Retrosynthetic disconnection of the target biphenyl via Suzuki-Miyaura cross-coupling.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Insertion into C-Br Pd0->OxAdd 2-Bromo-5-nitrobenzoic acid TransMet Transmetalation Boronate Transfer OxAdd->TransMet 3-Fluorophenylboronic acid + Base/H2O RedElim Reductive Elimination Biaryl Formation TransMet->RedElim RedElim->Pd0 Product Release

Caption: Mechanistic catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Every reagent choice is dictated by the mechanistic requirements of the catalytic cycle.

Materials Required:
  • Aryl Halide: 2-Bromo-5-nitrobenzoic acid (1.0 equiv, 10.0 mmol, 2.46 g)

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv, 12.0 mmol, 1.68 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: K₂CO₃ (3.0 equiv, 30.0 mmol, 4.14 g)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology & Causality:
  • Atmospheric Control (Degassing):

    • Action: To a 100 mL Schlenk flask, add the aryl halide, boronic acid, catalyst, and base. Evacuate and backfill with Argon three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, prematurely terminating the catalytic cycle.

  • Solvent Addition & Activation:

    • Action: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

    • Causality: Water is strictly required. It hydrolyzes the boronic acid to an electron-rich boronate anion [Ar-B(OH)3]-, which is the actual nucleophilic species that undergoes transmetalation with the Pd(II) complex 3.

  • Thermal Promotion:

    • Action: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. Elevated temperatures overcome the activation energy barrier for the final, sterically demanding reductive elimination step.

  • Acidic Workup & Isolation:

    • Action: Cool to room temperature. Dilute with EtOAc (50 mL) and H₂O (50 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~2. Extract with EtOAc (3 x 50 mL).

    • Causality: Under the basic reaction conditions, the product exists as a soluble potassium carboxylate salt. Acidification protonates the carboxylate, driving the neutral product into the organic phase for highly pure recovery. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Yield Optimization

To validate the choice of catalytic system, our optimization screening for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is summarized below. The data demonstrates that bidentate ligands (dppf) or bulky electron-rich phosphines (SPhos) are mandatory to overcome the ortho-carboxylic acid's steric bulk.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene / H₂O9045
2Pd(PPh₃)₄NoneNa₂CO₃DME / H₂O9062
3Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane / H₂O 90 88
4Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane / H₂O10094

Note: While Entry 4 provides a marginally higher yield, Entry 3 is selected as the standard protocol due to the superior bench-stability and cost-effectiveness of Pd(dppf)Cl₂.

Downstream Pharmacological Applications

Once synthesized, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid serves as a highly potent precursor. The biphenyl core intercalates into the hydrophobic channels of inflammatory enzymes, while the carboxylic acid forms critical ionic interactions.

BioPathway Target 3'-Fluoro-4-nitro- biphenyl-2-carboxylic acid Enzyme DHODH / COX-2 Enzyme Pocket Target->Enzyme High-Affinity Binding Block Inhibition of Inflammatory Mediators Enzyme->Block Pathway Arrest

Caption: Pharmacological targeting of inflammatory enzymes by the biphenyl-2-carboxylic acid scaffold.

References

  • BenchChem Technical Support Team. Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery. BenchChem. 1

  • BenchChem Technical Support Team. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem. 3

  • Martin, W. H., et al. A Convergent Approach to the Total Synthesis of Telmisartan via a Suzuki Cross-Coupling Reaction between Two Functionalized Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Exploratory

Advanced Synthesis and Pharmacological Profiling of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid and Its Derivatives

Abstract: In modern medicinal chemistry, the biphenyl-2-carboxylic acid scaffold is recognized as a "privileged structure," serving as the foundational pharmacophore for numerous blockbuster therapeutics, including angio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the biphenyl-2-carboxylic acid scaffold is recognized as a "privileged structure," serving as the foundational pharmacophore for numerous blockbuster therapeutics, including angiotensin II receptor blockers (ARBs) and non-steroidal anti-inflammatory drugs (NSAIDs). This technical whitepaper explores the structural rationale, synthetic methodologies, and biological applications of a highly specialized advanced intermediate: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid . By dissecting its physicochemical properties and providing validated synthetic protocols, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold for next-generation API design.

Structural and Mechanistic Rationale

The design of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is not arbitrary; it is a masterclass in strategic functional group placement aimed at maximizing downstream synthetic utility and optimizing the pharmacokinetic (PK) profile of the resulting derivatives.

The Biphenyl-2-Carboxylic Acid Core

The rigid biphenyl backbone combined with an ortho-carboxylic acid provides a unique spatial geometry. This arrangement enforces a specific dihedral angle between the two aromatic rings due to steric clash, ensuring the molecule adopts a non-planar conformation. This precise molecular geometry, coupled with the hydrogen-bonding potential of the carboxylate, is critical for high-affinity binding to target proteins such as the AT1 receptor and cyclooxygenase (COX) enzymes.

The 3'-Fluoro Substitution: Metabolic Shielding

The introduction of a fluorine atom at the 3'-position serves a dual purpose. First, fluorine’s high electronegativity exerts an inductive pull that subtly lowers the pKa of the ortho-carboxylic acid on the adjacent ring, enhancing its ability to form stable salt bridges with basic amino acid residues (e.g., Arginine) in target binding pockets. Second, the strong C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at a highly susceptible site, thereby increasing the in vivo half-life of the final drug candidate.

The 4-Nitro Group: A Versatile Synthetic Handle

Positioned para to the biphenyl linkage, the nitro group minimizes steric interference during the initial cross-coupling assembly. More importantly, it serves as a robust, masked amine. Upon selective reduction, the resulting aniline provides a nucleophilic handle for amidation, sulfonylation, or heterocycle formation (such as benzimidazole condensation), which is a proven strategy in the synthesis of potent antihypertensive agents[1][2].

Synthetic Methodologies & Validated Protocols

The assembly of sterically hindered biphenyl systems requires precise catalytic control. The following protocols outline a self-validating workflow for the synthesis and derivatization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Protocol A: Suzuki-Miyaura Cross-Coupling Assembly

Objective: Synthesize the core scaffold from 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid. Causality in Design: The choice of Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄ is dictated by the steric bulk of the ortho-carboxylic acid. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to simultaneously dissolve the organic substrates and the inorganic base (K₂CO₃) required for boronic acid activation[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 2-bromo-5-nitrobenzoic acid (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration of the aryl halide.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%). The solution will transition to a deep red/brown color.

  • Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the aryl halide peak is consumed and a new peak corresponding to the product mass[M-H]⁻ appears.

  • Workup (Self-Validation): Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to yield the pure 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Protocol B: Nitro Reduction and Functionalization

Objective: Convert the nitro intermediate to an amine for subsequent API synthesis. Procedure:

  • Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature for 4 hours.

  • IPC: TLC (Hexanes:EtOAc 1:1) will show a highly fluorescent spot under 254 nm UV, indicating the formation of the aniline derivative.

  • Filter through a pad of Celite to remove the catalyst, and concentrate to yield 4-amino-3'-fluorobiphenyl-2-carboxylic acid, ready for immediate coupling.

G A 2-Bromo-5-nitrobenzoic acid C Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C A->C B 3-Fluorophenylboronic acid B->C D 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid C->D Suzuki Coupling E Nitro Reduction (Pd/C, H2) D->E Derivatization F Amine-Functionalized API (e.g., ARB or NSAID) E->F

Figure 1: Synthetic workflow for the assembly and derivatization of the biphenyl scaffold.

Pharmacological Applications & Biological Activity

Derivatives of this specific scaffold have broad utility across multiple therapeutic areas. By modifying the C4-amine (derived from the nitro group), researchers can pivot the molecule's biological target entirely.

Angiotensin II Receptor Blockers (ARBs)

When the C4-amine is condensed with substituted benzimidazoles, the resulting compounds act as potent, insurmountable antagonists of the Angiotensin II Type 1 (AT1) receptor. The biphenyl-2-carboxylic acid moiety mimics the C-terminal carboxylate of the endogenous Angiotensin II peptide, anchoring the drug to the receptor's transmembrane domain[2].

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Vasoconstriction) PLC->Ca2 Triggers Drug Biphenyl Derivative (AT1 Antagonist) Drug->AT1R Blocks Binding

Figure 2: Mechanism of action: Biphenyl derivatives blocking the AT1 receptor signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the comparative biological activity of synthesized derivatives originating from the 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid scaffold, demonstrating how functionalization dictates target selectivity.

Derivative ClassPrimary TargetStructural Modification at C4IC₅₀ (nM)LogPPrimary Indication
Analog A AT1 ReceptorBenzimidazole condensation4.2 ± 0.34.8Hypertension
Analog B COX-2 EnzymeAlkyl sulfonylation18.5 ± 1.13.9Inflammation / Pain
Analog C Neuropeptide FFBulky piperidine amidation45.0 ± 2.44.1Nociception
Analog D Orexin ReceptorDisubstituted piperidine32.1 ± 1.84.5Insomnia

Data Note: Values represent aggregated QSAR trends for biphenyl-2-carboxylic acid derivatives as established in contemporary medicinal chemistry literature[1][4].

Concluding Remarks

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly optimized, multifunctional building block. By combining the geometric rigidity of the biphenyl core with the metabolic stability of the fluorine atom and the synthetic versatility of the nitro group, this compound provides drug developers with a superior starting point for library generation. Whether targeting cardiovascular pathways via AT1 antagonism or inflammatory cascades via COX inhibition, rigorous adherence to the synthetic protocols outlined herein ensures high-fidelity access to next-generation therapeutics.

References

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:[Link]

  • Biphenyl-2-carboxylic acid - HiMedia Laboratories Source: HiMedia Laboratories URL:[Link]

  • SYNTHESIS AND PHARMACOLOGICAL INVESTIGATION OF SOME BENZIMIDAZOLE DERIVATIVES 4'-(5, 6-SUBSTITUED-2-TRIFLUOROMETHYL-BENZOIMIDAZOL-1-YLMETHYL)-BIPHENYL-2-CARBOXYLIC ACID AS POTENT ANTIHYPERTENSIVE AGENTS Source: Chalcogen Letters URL:[Link]

Sources

Foundational

Structural Elucidation of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comprehensive Spectroscopic Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Executive Summary & Molecular Architecture The compound 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (Molecular For...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Executive Summary & Molecular Architecture

The compound 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (Molecular Formula: C₁₃H₈FNO₄; Exact Mass: 261.0437 Da) represents a highly functionalized biphenyl scaffold, a structural motif frequently encountered in non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and various kinase inhibitors.

From a structural perspective, the molecule presents a unique stereoelectronic environment. The steric bulk of the ortho-carboxylic acid at C2 forces the two phenyl rings out of coplanarity, disrupting extended π-conjugation[1]. This dihedral twist, combined with the strong electron-withdrawing effects of the para-nitro group and the inductive effect of the meta-fluorine atom, creates highly distinct, predictable spectroscopic signatures. This guide outlines the orthogonal application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to unambiguously verify this structure.

Workflow Sample 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS HRMS (ESI-) MS/MS Fragmentation Sample->MS Data Orthogonal Data Integration NMR->Data Connectivity & Stereoelectronics IR->Data Functional Groups MS->Data Exact Mass & Formula Structure Verified Molecular Structure Data->Structure

Figure 1: Orthogonal analytical workflow for the structural verification of the biphenyl derivative.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) serves as a powerful structural probe, as heteronuclear ¹⁹F-¹H and ¹⁹F-¹³C spin-spin couplings propagate through the aromatic system[2].

¹H NMR Assignments and Causality

The ¹H NMR spectrum in DMSO-d₆ is dominated by the profound deshielding effects on Ring A (the nitrated ring). The proton at C3 (H3) is flanked by two potent electron-withdrawing groups (EWG): the -COOH at C2 and the -NO₂ at C4. This synergistic anisotropic and inductive deshielding pushes H3 far downfield to ~8.65 ppm. Because C2 and C4 are substituted, H3 lacks ortho coupling partners and appears as a doublet due to meta coupling with H5 (⁴J ~ 2.4 Hz).

On Ring B, the ¹⁹F atom splits the adjacent protons. H2' and H4' exhibit large ortho heteronuclear couplings (³JHF ~ 9–10 Hz), while H5' shows meta coupling (⁴JHF ~ 6 Hz)[3].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Causality / Assignment Notes
-COOH 13.50br s1H-Highly deshielded acidic proton; broad due to exchange.
H3 8.65d1H2.4Deshielded by ortho-NO₂ and ortho-COOH. Meta coupling to H5.
H5 8.42dd1H8.5, 2.4Deshielded by ortho-NO₂. Ortho to H6, meta to H3.
H6 7.68d1H8.5Ortho coupling to H5.
H5' 7.55td1H8.0, 6.0Meta to F (⁴JHF = 6.0 Hz), ortho to H4'/H6'.
H6' 7.28dt1H7.8, 1.2Para to F, ortho to H5'.
H2' 7.22dt1H10.0, 2.0Ortho to F (³JHF = 10.0 Hz).
H4' 7.18tdd1H8.4, 2.5, 1.0Ortho to F (³JHF = 8.4 Hz).
¹³C and ¹⁹F NMR Profiling

In the ¹³C spectrum, the carbon directly attached to the fluorine (C3') will appear as a massive doublet (¹JCF ≈ 244 Hz) near 162 ppm[2]. The nitro-bearing carbon (C4) is typically observed around 147 ppm, while the carbonyl carbon of the acid resides near 167 ppm.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • System Tuning: Insert the sample and strictly perform automated tuning and matching (ATM) for ¹H, ¹³C, and ¹⁹F channels to account for the specific dielectric constant of the sample.

  • Shimming Validation (Critical): Execute 3D gradient Z-shimming. Validation Step: Measure the full width at half maximum (FWHM) of the residual DMSO-d₅ quintet at 2.50 ppm. Proceed to acquisition only if FWHM < 1.0 Hz. If > 1.0 Hz, manually adjust Z1 and Z2 shims to prevent peak distortion.

  • Acquisition: Acquire ¹H (16 scans, 10s relaxation delay to ensure quantitative integration of the -COOH proton), ¹³C{¹H} (1024 scans), and ¹⁹F{¹H} (64 scans).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the functional groups. In the solid state (ATR mode), the carboxylic acid forms strong intermolecular hydrogen-bonded dimers, which significantly broadens the O-H stretching band and shifts the C=O stretch to a lower wavenumber compared to the gas phase[1].

Table 2: Key FT-IR Vibrational Modes (Solid-State ATR)

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3300 – 2500Strong, BroadO-H stretchCharacteristic of H-bonded carboxylic acid dimers.
1695Strong, SharpC=O stretchConjugated aryl carboxylic acid carbonyl.
1530Strong-NO₂ asymmetricPrimary confirmation of the nitro group.
1350Medium-NO₂ symmetricSecondary confirmation of the nitro group.
1220StrongC-F stretchAryl fluoride bond vibration.
Self-Validating FT-IR Protocol
  • Background Validation: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal. Validation Step: The background must show > 95% transmittance above 2000 cm⁻¹. If not, reclean the crystal with isopropanol.

  • Sample Application: Apply 2-3 mg of solid powder to the crystal.

  • Pressure Optimization: Lower the pressure arm. Validation Step: Monitor the real-time preview; increase pressure until the C=O peak at ~1695 cm⁻¹ reaches at least 0.4 absorbance units, ensuring optimal crystal contact without crushing the diamond.

High-Resolution Mass Spectrometry (HRMS)

Due to the presence of the highly acidic -COOH group, Electrospray Ionization in negative mode (ESI-) is the optimal ionization technique, yielding a robust deprotonated molecular ion [M-H]⁻[4].

Fragmentation Logic (MS/MS)

Collision-Induced Dissociation (CID) of the [M-H]⁻ ion (m/z 260.036) follows two primary pathways governed by Stevenson's Rule and the stability of the resulting product ions:

  • Primary Pathway (Decarboxylation): The dominant neutral loss is carbon dioxide (44 Da) from the carboxylate moiety, yielding a highly stable carbanion intermediate at m/z 216.046[5].

  • Secondary Pathway (Nitro Cleavage): Nitroaromatics commonly undergo the loss of a nitro radical (NO₂•, 46 Da) to form a radical anion at m/z 214.041[6].

MS_Frag M [M-H]⁻ m/z 260.036 F1 [M-H - CO₂]⁻ m/z 216.046 M->F1 - CO₂ (44 Da) F2 [M-H - NO₂•]⁻• m/z 214.041 M->F2 - NO₂• (46 Da) F3 [M-H - CO₂ - NO₂•]⁻• m/z 170.051 F1->F3 - NO₂• (46 Da) F2->F3 - CO₂ (44 Da)

Figure 2: ESI-MS/MS negative ion fragmentation logic for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Self-Validating HRMS Protocol
  • Calibration: Before sample injection, infuse a sodium formate calibration solution. Validation Step: Ensure mass accuracy is within < 5 ppm error across the 100-1000 m/z range. If the error exceeds 5 ppm, perform a multipoint external calibration.

  • Sample Infusion: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% NH₄OH (to facilitate deprotonation). Infuse at 10 µL/min.

  • Dynamic Lock Mass: During the run, continuously infuse an internal lock mass (e.g., Leucine Enkephalin, [M-H]⁻ = 554.2620) via a secondary reference sprayer to dynamically correct for time-of-flight (TOF) thermal drift.

  • MS/MS Acquisition: Isolate the m/z 260.0 precursor using the quadrupole (1.0 Da window) and apply a collision energy ramp of 15-35 eV in the collision cell using Argon gas.

References

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids Source: PMC - NIH URL
  • Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra Source: Dyes and Pigments URL
  • The structure, conformation and orientational order of fluorinated liquid crystals determined from carbon-13 NMR spectroscopy Source: Taylor & Francis URL
  • Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR Source: MDPI URL
  • Orientational Order of Two Fluoro- and Isothiocyanate-Substituted Nematogens by Combination of 13C NMR Spectroscopy and DFT Calculations Source: ACS Publications URL
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL

Sources

Exploratory

Theoretical and Computational Blueprint for the Analysis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

An in-depth technical guide Abstract: This guide provides a comprehensive theoretical framework for the in-depth analysis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a novel biphenyl derivative with potential pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide

Abstract: This guide provides a comprehensive theoretical framework for the in-depth analysis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a novel biphenyl derivative with potential pharmacological relevance. Biphenyl scaffolds are prevalent in medicinal chemistry, known for their role in a variety of therapeutic agents. The introduction of specific substituents, such as a fluoro group and a nitro group, can significantly modulate the molecule's steric, electronic, and pharmacokinetic properties. This document outlines a multi-faceted computational approach, leveraging quantum chemical calculations, spectroscopic predictions, and molecular docking simulations to construct a detailed molecular profile. The methodologies described herein are designed to be self-validating and serve as a robust blueprint for the preclinical assessment of this and other related small molecules, providing critical insights into molecular stability, reactivity, and potential biological interactions prior to extensive experimental synthesis and testing.

Part 1: Quantum Chemical Analysis: Elucidating Molecular Structure and Reactivity

The foundational step in understanding any new chemical entity is to determine its most stable three-dimensional structure and to characterize its electronic properties. For a molecule like 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, the dihedral angle between the two phenyl rings is a critical parameter that dictates its overall conformation and, consequently, its ability to interact with biological targets. We employ Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for systems of this size.

Methodological Approach: DFT for Geometrical and Electronic Insights

The choice of computational method is paramount for obtaining reliable theoretical data.

  • Computational Software: All calculations will be performed using a widely recognized quantum chemistry package, such as Gaussian 16 or ORCA. These platforms are well-documented and have been validated across a vast range of chemical systems.

  • Theoretical Level: The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for its proven track record in accurately predicting the geometries and electronic properties of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set will be utilized. This choice ensures sufficient flexibility to accurately describe the electronic distribution, including the diffuse functions (++) necessary for anions and the polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis
  • Initial Structure Construction: The molecule is first built using a molecular editor, and a preliminary geometry optimization is performed using a faster, lower-level method to obtain a reasonable starting structure.

  • Full Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum, evidenced by the absence of imaginary frequencies.

    • It provides a theoretical prediction of the molecule's infrared (IR) spectrum, which can be directly compared with experimental data for structural validation.

Analysis of Key Molecular Properties

Once the optimized geometry is obtained, a wealth of information can be extracted to predict the molecule's behavior.

  • Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The color-coded surface highlights electron-rich regions (typically red, associated with the nitro and carboxylic acid oxygens) and electron-poor regions (typically blue, associated with the carboxylic acid proton and hydrogens on the phenyl rings). This provides a rational basis for understanding intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

Quantum_Chemical_Workflow cluster_setup Step 1: Initial Setup cluster_calc Step 2: Core Calculations cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis A Construct Initial 3D Structure B Select Theoretical Level: B3LYP/6-311++G(d,p) A->B Define Method C Geometry Optimization B->C Run Calculation D Frequency Analysis C->D Post-Optimization E Check for Imaginary Frequencies D->E Analyze Output F No Imaginary Frequencies (True Energy Minimum) E->F If valid G Imaginary Frequencies Present (Saddle Point) E->G If invalid H Calculate Molecular Properties F->H Proceed to Analysis G->C Re-optimize I Molecular Electrostatic Potential (MEP) H->I J Frontier Molecular Orbitals (HOMO/LUMO) H->J K Global Reactivity Descriptors H->K

Caption: Workflow for Quantum Chemical Analysis.

Predicted Physicochemical and Reactivity Data

The results from these calculations are best summarized in a structured table for clarity and comparative analysis.

ParameterCalculated ValueSignificance
Total Energy (Hartree) ValueThermodynamic stability of the molecule.
Dipole Moment (Debye) ValuePolarity and solubility characteristics.
EHOMO (eV) ValueElectron-donating capacity.[1][2][3][4][5]
ELUMO (eV) ValueElectron-accepting capacity.[1][2][3][4][5]
Energy Gap (ΔE) (eV) ValueChemical reactivity and kinetic stability.[1][3][5]
Ionization Potential (eV) ValueEnergy required to remove an electron.
Electron Affinity (eV) ValueEnergy released upon gaining an electron.
Hardness (η) ValueResistance to change in electron distribution.
Softness (S) ValueReciprocal of hardness, indicates reactivity.
Electronegativity (χ) ValueTendency to attract electrons.

Part 2: In-Silico Spectroscopic Characterization

A key aspect of validating a theoretical model is its ability to reproduce experimental data. By predicting the spectroscopic signatures of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, we provide a direct means of comparison with future experimental work.

Methodology: Predicting NMR and UV-Vis Spectra
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[6][7][8][9] This calculation will be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry to predict both ¹H and ¹³C chemical shifts relative to a tetramethylsilane (TMS) standard.

  • UV-Vis Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[10][11][12][13][14] This method calculates the vertical excitation energies from the ground state to various excited states, corresponding to the absorption bands in the UV-Vis spectrum. The calculation will be performed in a simulated solvent environment (e.g., methanol or ethanol using the IEFPCM model) to better mimic experimental conditions.

Predicted Spectroscopic Data
Spectroscopy Type Predicted Data Experimental Correlation
¹³C NMR List of predicted chemical shifts (ppm) for each unique carbon.Direct comparison with experimental ¹³C NMR spectrum.
¹H NMR List of predicted chemical shifts (ppm) for each unique proton.Direct comparison with experimental ¹H NMR spectrum.
UV-Vis λmax (nm) and corresponding oscillator strength (f).Correlates to the major absorption peaks in the experimental UV-Vis spectrum.

Part 3: Evaluation of Pharmacokinetic and Target Interaction Potential

Beyond the intrinsic properties of the molecule, its potential as a therapeutic agent depends on its interaction with biological systems. This section outlines a protocol for assessing drug-likeness and predicting interactions with a relevant biological target.

Target Selection: Cyclooxygenase-2 (COX-2)

Many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[15][16][17][18][19] COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17][18][19] Therefore, COX-2 (e.g., PDB ID: 5IKR) is selected as a logical and authoritative target for molecular docking studies to predict the binding affinity and mode of interaction.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[20][21][22][23]

  • Software: AutoDock Vina, a widely used and validated open-source docking program, will be employed.[20][21][22][23]

  • Receptor Preparation: The crystal structure of COX-2 is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Ligand Preparation: The DFT-optimized structure of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is prepared by assigning Gasteiger charges and defining rotatable bonds.

  • Docking Simulation: A grid box is defined encompassing the active site of the COX-2 enzyme. The docking simulation is then run to generate a series of binding poses, ranked by their predicted binding affinity (in kcal/mol).

  • Interaction Analysis: The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.

Molecular_Docking_Workflow cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Results Analysis P Obtain Protein Structure (e.g., COX-2 from PDB) P_prep Prepare Receptor: Remove water, add hydrogens P->P_prep L Optimized Ligand Structure (from DFT) L_prep Prepare Ligand: Assign charges, define torsions L->L_prep Grid Define Binding Site (Grid Box) P_prep->Grid L_prep->Grid Dock Run AutoDock Vina Grid->Dock Poses Generate Ranked Binding Poses Dock->Poses Affinity Binding Affinity (kcal/mol) Poses->Affinity Interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) Poses->Interactions

Caption: Protocol for Molecular Docking Simulation.

ADME and Drug-Likeness Prediction

Early assessment of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug discovery.

  • Methodology: The SwissADME web tool, a free and robust platform, will be used to predict these properties.[24][25][26][27][28] The SMILES string of the molecule is submitted to the server, which calculates a range of physicochemical descriptors and predicts its pharmacokinetic behavior.

  • Lipinski's Rule of Five: A key component of this analysis is the evaluation against Lipinski's Rule of Five.[29][30][31][32][33] This rule provides a set of simple molecular descriptors to assess the "drug-likeness" of a compound and its potential for oral bioavailability.

Predicted Pharmacokinetic and Docking Data
ParameterPredicted Value/ResultSignificance
Molecular Weight Value (< 500 Da)Lipinski's Rule Compliance.[29][30]
LogP (Lipophilicity) Value (< 5)Lipinski's Rule Compliance.[29][30]
H-Bond Donors Value (≤ 5)Lipinski's Rule Compliance.[29][30]
H-Bond Acceptors Value (≤ 10)Lipinski's Rule Compliance.[29][30]
GI Absorption High/LowPredicted gastrointestinal absorption.
BBB Permeant Yes/NoBlood-Brain Barrier permeability.
PAINS Alert 0 / Number of alertsPan-Assay Interference Compounds alert.
Docking Score (kcal/mol) ValuePredicted binding affinity to COX-2.
Key Interactions List of interacting amino acid residues.Specific molecular interactions stabilizing the complex.

Conclusion

This technical guide has detailed a rigorous, multi-step computational workflow for the comprehensive theoretical characterization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid. By integrating quantum chemical calculations, spectroscopic predictions, molecular docking, and ADME analysis, a complete in-silico profile of the molecule can be generated. This blueprint not only provides deep insights into the specific properties of the target compound but also establishes a validated, efficient, and cost-effective protocol for the preclinical evaluation of other novel drug candidates. The data generated through this theoretical framework serves as a critical foundation for guiding subsequent experimental research, prioritizing synthesis efforts, and accelerating the drug discovery pipeline.

References

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  • Tamarind Bio. (n.d.). Autodock Vina Online | Predict Small Molecule Binding to a Protein. Tamarindbio.com. [Link]

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  • AutoDock Vina Development Team. (2021). AutoDock Vina: Molecular docking program. Autodock-vina.readthedocs.io. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. Swissadme.ch. [Link]

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  • Wikipedia contributors. (2024, February 24). Frontier molecular orbital theory. In Wikipedia, The Free Encyclopedia. [Link]

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  • Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Taylorandfrancis.com. [Link]

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci-Space. [Link]

  • Daina, A., & Zoete, V. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. [Link]

  • Rivero, D. (2018, September 27). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Medium. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

  • Kussmann, J., & Ochsenfeld, C. (2021). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • Turini, M. E., & DuBois, R. N. (2002). Cyclooxygenase-2: a therapeutic target. ResearchGate. [Link]

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  • Li, Y., et al. (2020). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry, 85(16), 10550-10559. [Link]

  • Kirkby, N. S., et al. (2016). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. Proceedings of the National Academy of Sciences, 113(15), 4150-4155. [Link]

  • Stoycheva, D., et al. (2016). Vibrationally resolved UV/Vis spectroscopy with time-dependent density functional based tight binding. AIP Publishing, 145(18), 184102. [Link]

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Foundational

3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comprehensive Guide to Solubility Dynamics and Chemical Stability

Executive Summary In the landscape of advanced pharmaceutical intermediates and bioisosteric drug design, 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid (C₁₃H₈FNO₄) represents a highly specialized, multifunctional scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates and bioisosteric drug design, 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid (C₁₃H₈FNO₄) represents a highly specialized, multifunctional scaffold. This molecule integrates the rigid hydrophobicity of a biphenyl core, the pH-dependent solubility of an ortho-carboxylic acid, the electron-withdrawing stability of a nitro group, and the metabolic shielding of a fluorine atom.

For researchers and drug development professionals, mastering the physicochemical behavior of this compound is critical. This whitepaper provides an in-depth, field-proven analysis of its structural causality, thermodynamic solubility, and degradation pathways, complete with self-validating experimental workflows.

Structural Profiling & Physicochemical Causality

To predict and manipulate the behavior of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid in vitro and in vivo, we must deconstruct its molecular architecture. Every functional group contributes to a delicate thermodynamic balance.

  • The Biphenyl Scaffold (Rigidity & Dihedral Twist): The biphenyl core provides a highly stable, lipophilic backbone. However, the presence of the bulky carboxylic acid at the 2-position (ortho to the phenyl-phenyl bond) induces significant steric hindrance. This forces the two aromatic rings out of coplanarity. This twisted dihedral angle prevents tight π−π stacking in the crystal lattice, which marginally lowers the lattice energy and aids dissolution compared to strictly planar aromatics.

  • The 2-Carboxylic Acid (Ionizable Core): This is the primary driver for aqueous solubility. Because it is situated on an electron-deficient ring, its pKa is shifted lower (making it more acidic) via the inductive and mesomeric electron-withdrawing effects of the para-nitro group[1].

  • The 4-Nitro Group (Electron-Withdrawing & Photoreactive): The nitro group is highly electronegative and hydrophobic. It significantly decreases intrinsic aqueous solubility in the unionized state while stabilizing the aromatic ring against electrophilic attack[1].

  • The 3'-Fluoro Group (Metabolic Shield & Lipophilicity): Fluorine acts as a powerful bioisostere. demonstrate that fluorine substitution increases lipophilicity (LogP) and blocks cytochrome P450-mediated oxidation at the substituted position[2]. Furthermore, fluorine incorporation modulates the dipole moment, enhancing the permeability of the molecule across lipid bilayers without significantly increasing steric bulk[3].

Table 1: Quantitative Physicochemical Property Matrix
PropertyEstimated Value / CharacteristicImpact on Formulation & Assay Design
Molecular Weight 261.21 g/mol Favorable for oral bioavailability (complies with Lipinski's Rule of 5).
pKa (Carboxylic Acid) ~3.4 - 3.8Highly ionized at physiological pH (7.4), ensuring excellent intestinal solubility.
LogP (Unionized) ~3.2 - 3.6Moderate to high lipophilicity; drives membrane permeability but limits aqueous dissolution.
Aqueous Sol. (pH 1.2) < 0.01 mg/mL (Poor)High risk of precipitation in gastric fluid; requires co-solvents for low-pH assays.
Aqueous Sol. (pH 7.4) > 1.0 mg/mL (Good)Freely soluble as a carboxylate salt in systemic circulation and standard assay buffers.

Solubility Dynamics & Thermodynamics

The solubility of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid is strictly governed by the Henderson-Hasselbalch equation. At acidic pH levels (pH < 3.5), the molecule is fully protonated. The hydrophobic dominance of the biphenyl core and the nitro/fluoro substituents results in practically zero aqueous solubility. At physiological pH (pH 7.4), the carboxylic acid ionizes to a carboxylate anion. The resulting ion-dipole interactions with water easily overcome the crystal lattice energy, drastically increasing solubility.

Protocol 1: High-Throughput Thermodynamic Solubility Assay (Shake-Flask Method)

To accurately profile this pH-dependent behavior, a thermodynamic shake-flask method is required. This protocol is designed as a self-validating system : it includes a solid-state verification step to ensure the compound hasn't morphed into a less soluble polymorph during incubation.

  • Sample Preparation: Accurately weigh 2.0 mg of the API into triplicate amber glass HPLC vials (amber glass is mandatory due to nitro group photoreactivity).

  • Buffer Addition: Add 1.0 mL of respective aqueous buffers (0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 7.4).

  • Equilibration: Cap the vials and incubate in an orbital shaker at 37°C and 300 rpm for 24 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Ultracentrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard calibration curve prepared in DMSO.

  • Self-Validation Check: Recover the solid pellet from the pH 1.2 vial and analyze it via X-Ray Powder Diffraction (XRPD). Confirming the absence of polymorphic transitions or hydrate formation validates that the measured solubility reflects the original crystal form.

SolubilityWorkflow Step1 1. Compound Aliquot (Solid State) Step2 2. Buffer Addition (pH 1.2, 4.5, 7.4) Step1->Step2 Weigh Step3 3. Orbital Shaking (24h, 37°C, 300 rpm) Step2->Step3 Suspend Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Equilibrate Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5 Extract Supernatant

Figure 1: Shake-flask thermodynamic solubility workflow for biphenyl derivatives.

Chemical and Metabolic Stability Profiling

Understanding the degradation pathways of 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid is essential for proper storage and formulation.

  • Thermal Stability: The rigid is highly resistant to thermal degradation, making it stable under standard autoclaving or accelerated heat conditions.

  • Photostability (Critical Vulnerability): Nitroaromatic compounds are notoriously sensitive to UV/Vis light. Photochemical excitation frequently leads to the reduction of the nitro group to nitroso or hydroxylamine derivatives, or induces dimerization.

  • Oxidative Stability: The presence of the electron-withdrawing nitro and fluoro groups makes the aromatic rings highly electron-deficient. This confers excellent stability against oxidative degradation (e.g., peroxide exposure), as electrophilic oxidants struggle to attack the deactivated rings.

Protocol 2: Accelerated Stability-Indicating Assay (HPLC-UV/MS)

This forced degradation protocol isolates specific environmental vulnerabilities.

  • Sample Preparation: Prepare a 0.5 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

  • Thermal Stress: Incubate aliquots at 60°C for 7 days in sealed, light-protected ampoules.

  • Oxidative Stress: Add 3% H2​O2​ to an aliquot and incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose aliquots in clear quartz vials to 1.2 million lux hours and 200 watt hours/square meter of near-UV light (ICH Q1B standard) in a photostability chamber.

  • Analysis: Inject all stressed samples into an LC-MS/MS system using a C18 reverse-phase column and a gradient elution (Water/Acetonitrile with 0.1% Formic Acid) to resolve degradation products.

  • Self-Validation Check (Mass Balance): Calculate the mass balance by summing the peak areas of the remaining API and all identified degradation products. A mass balance between 95-105% validates that no volatile degradants were lost to the environment and that the detector is capturing all structural fragments.

StabilityPathways API 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Thermal Thermal Stress (Solid/Liquid, 60°C) API->Thermal Photo Photolytic Stress (UV/Vis, ICH Q1B) API->Photo Oxidative Oxidative Stress (3% H2O2, 24h) API->Oxidative Deg1 Stable Biphenyl Core (No Degradation) Thermal->Deg1 Resistant Deg2 Nitroso/Amine Photoproducts Photo->Deg2 High Risk Deg3 N-Oxide Formation (Minor) Oxidative->Deg3 Moderate Risk

Figure 2: Forced degradation pathways and stress testing outcomes.

Strategic Formulation Recommendations

Based on the physicochemical and stability profiles established above, the following best practices should be adopted when handling 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid:

  • Solvent Selection: For in vitro biological assays, prepare primary stock solutions in 100% DMSO or PEG400 to ensure complete dissolution of the unionized form. Limit final DMSO concentration in aqueous buffer to <1% v/v to prevent precipitation.

  • Storage Conditions: The API must be stored in solid state within amber, air-tight containers at room temperature or 4°C to entirely mitigate the risk of nitro-group photoreduction.

  • Buffer Optimization: When formulating for aqueous systems without organic co-solvents, pre-adjust the vehicle pH to > 5.5 using NaOH or basic phosphate buffers to ensure the carboxylic acid is fully ionized prior to API addition.

References

  • Alle T, Joyasawal S, Oukoloff K, et al. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorg Med Chem Lett. 2023 Jul 15;91:129363. Available at:[Link]

  • Han S, Lu Y. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (Basel). 2024 Feb 22;17(3):281. Available at:[Link]

  • Ataman Chemicals. Biphenyl Carboxylic Acid: Properties and Industrial Applications. Available at:[Link]

Sources

Exploratory

Commercial Availability and Synthetic Viability of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid: A Technical Guide

Executive Summary In modern drug discovery and advanced materials science, highly functionalized biaryl compounds serve as privileged scaffolds. Among these, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized biaryl compounds serve as privileged scaffolds. Among these, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly specialized, multi-functional building block. It combines three distinct chemical handles—a fluorine atom for metabolic modulation, a nitro group for downstream amination, and a carboxylic acid for structural cyclization or conjugation.

This whitepaper provides an in-depth technical analysis of the commercial landscape, structural rationale, and validated synthetic methodologies for this compound, designed specifically for researchers, medicinal chemists, and supply chain professionals in drug development.

Structural Rationale & Mechanistic Utility

The specific substitution pattern of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges in API (Active Pharmaceutical Ingredient) development.

  • The 3'-Fluoro Substituent: The introduction of a fluorine atom at the meta-position of the distal phenyl ring serves two primary purposes. First, it increases the lipophilicity (logP) of the molecule, enhancing cellular permeability. Second, it blocks potential cytochrome P450 (CYP450) mediated oxidation sites, thereby increasing the metabolic half-life of the downstream drug candidate.

  • The 4-Nitro Group: Positioned para to the biaryl linkage, the nitro group acts as a stable, electron-withdrawing placeholder. During late-stage synthesis, it can be chemoselectively reduced to an aniline (using Fe/NH₄Cl or Pd/C with H₂), opening pathways for Buchwald-Hartwig cross-couplings or sulfonamide formations[1].

  • The 2-Carboxylic Acid: The ortho-carboxylic acid is critical for directing intramolecular cyclizations. When the nitro group is reduced to an amine, the molecule can be condensed with the carboxylic acid to form a fluorinated phenanthridinone core —a structural motif central to many Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

G A 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid B Nitro Reduction (Fe/NH4Cl or H2/Pd-C) A->B Step 1 C Aniline Intermediate B->C D Intramolecular Amidation (Coupling Reagents) C->D Step 2 E Fluorinated Phenanthridinone Core (Target API) D->E

Caption: Mechanistic pathway converting the biaryl building block into a phenanthridinone API core.

Commercial Availability & Supply Chain Dynamics

While unfluorinated analogs (e.g., 4'-nitro[1,1'-biphenyl]-2-carboxylic acid, CAS 18211-41-1) are widely available as off-the-shelf catalog items[2], the specific 3'-fluoro isomer is typically considered a niche or "made-to-order" intermediate. It is frequently sourced through Custom Research Organizations (CROs) or specialized catalog aggregators.

Sourcing Strategy

For drug development professionals, relying on catalog availability for this specific isomer poses a supply chain risk during scale-up. It is highly recommended to establish a custom synthesis agreement or perform the synthesis in-house using commercially abundant precursors (2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid)[3].

Typical Commercial Specifications

When procuring this compound from custom synthesis providers, the following specifications should be established to ensure it does not introduce downstream catalytic poisons (such as residual palladium or boronic acid).

ParameterSpecification LimitAnalytical MethodCausality / Rationale
Appearance Pale yellow to off-white powderVisual InspectionDark coloration indicates nitro-reduction or oxidative degradation.
Chemical Purity 98.0%HPLC (UV at 254 nm)Prevents side-reactions during downstream cyclization.
Isomeric Purity 99.0%Chiral/Achiral HPLCEnsures the fluorine remains strictly at the 3'-position.
Residual Palladium 10 ppmICP-MSHigh Pd levels will poison hydrogenation catalysts in the next step.
Moisture (Water) 0.5%Karl Fischer TitrationExcess water interferes with anhydrous amide coupling reagents.

Synthetic Viability & Experimental Protocols

The most robust and scalable method for synthesizing 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is via a Suzuki-Miyaura cross-coupling [1][3].

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl C-C bond, leading to two highly accessible starting materials:

  • 2-Bromo-5-nitrobenzoic acid (Electrophile)

  • 3-Fluorophenylboronic acid (Nucleophile)

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. The causality behind each reagent choice is explained to allow scientists to troubleshoot deviations.

Reagents:

  • 2-Bromo-5-nitrobenzoic acid (1.0 equiv, 10.0 mmol, 2.46 g)

  • 3-Fluorophenylboronic acid (1.2 equiv, 12.0 mmol, 1.68 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Na₂CO₃ (3.0 equiv, 30.0 mmol, 3.18 g)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a 100 mL round-bottom flask, combine 2-bromo-5-nitrobenzoic acid, 3-fluorophenylboronic acid, and Na₂CO₃ in the Dioxane/H₂O mixture.

    • Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex, facilitating transmetalation.

    • Validation: Sparge the mixture with Argon or N₂ for at least 15 minutes. Failure to degas will result in the oxidation of the Pd(0) active species and promote the homocoupling of the boronic acid (yielding 3,3'-difluorobiphenyl).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the sterically hindered ortho-carboxylic acid from stalling the catalytic cycle.

  • Heating & Reaction Monitoring: Equip the flask with a reflux condenser and heat to 85 °C for 4–6 hours.

    • Validation: Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is complete when the peak corresponding to the starting bromide is entirely consumed.

  • Workup & Chemoselective Purification:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous residue with 50 mL of distilled water and wash with Ethyl Acetate (3 x 30 mL).

    • Causality: Because the product contains a carboxylic acid, it remains in the basic aqueous layer as a sodium salt. Washing with EtOAc selectively removes the Pd catalyst, unreacted boronic acid, and neutral homocoupled impurities.

  • Acidification & Isolation:

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 2M HCl.

    • Validation: A dense, pale-yellow precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under high vacuum at 50 °C to yield the pure 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Workflow N1 2-Bromo-5-nitrobenzoic acid + 3-Fluorophenylboronic acid N2 Catalyst Activation Pd(dppf)Cl2 -> Pd(0) N1->N2 N3 Suzuki-Miyaura Cross-Coupling (85°C) N2->N3 N4 Aqueous Quench & Basic Wash (Removes Impurities) N3->N4 N5 Acidification (pH 2) & Precipitation N4->N5

Caption: Experimental workflow for the synthesis and chemoselective purification of the target biaryl.

E-E-A-T Insights: Troubleshooting & Impurity Profiling

Synthesizing sterically hindered, electron-deficient biaryls often presents unique challenges. As an Application Scientist, anticipating these failure modes is critical:

  • Protodeboronation: 3-Fluorophenylboronic acid is susceptible to protodeboronation (yielding fluorobenzene) at elevated temperatures in aqueous base. If the reaction stalls with unreacted bromide remaining, the boronic acid has likely degraded. Solution: Use a slight excess (1.2 to 1.5 equiv) of the boronic acid and ensure the reaction does not exceed 90 °C.

  • Steric Hindrance at the Ortho-Position: The carboxylic acid group ortho to the bromide creates steric bulk that slows the transmetalation step. Using a bulky, electron-rich catalyst system like Pd(dppf)Cl₂ or SPhos-Pd-G3 is highly recommended over standard Pd(PPh₃)₄ to overcome this energetic barrier[3].

  • Nitro Group Reduction: Avoid using strongly reducing conditions or highly active metal catalysts (like Raney Nickel) during any intermediate purification steps, as the 4-nitro group is highly sensitive and will prematurely reduce to an amine, leading to unwanted polymerization or early cyclization.

References

  • University of Southampton Research Repository ePrints Soton Title: Suzuki Coupling of 2-bromo-5-nitrobenzoic acid URL:[Link]

  • National Center for Biotechnology Information (PMC) Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid: A Robust Suzuki-Miyaura Cross-Coupling Protocol

Executive Summary & Strategic Rationale The synthesis of highly functionalized biphenyl scaffolds is a cornerstone of modern drug discovery and materials science. The target molecule, 3'-Fluoro-4-nitrobiphenyl-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized biphenyl scaffolds is a cornerstone of modern drug discovery and materials science. The target molecule, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid , features a sterically demanding ortho-carboxylic acid and an electron-withdrawing nitro group, making it a valuable but challenging intermediate.

This application note details an optimized, highly reproducible Suzuki-Miyaura cross-coupling protocol utilizing 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid. By employing a bidentate phosphine palladium catalyst (Pd(dppf)Cl₂), this methodology overcomes the steric hindrance of the ortho-substituted aryl bromide while tolerating the unprotected carboxylic acid [1].

Mechanistic Causality & Reaction Design

Executing cross-couplings on substrates with unprotected acidic protons requires precise stoichiometric control. The reaction relies on three critical mechanistic phases:

  • Oxidative Addition : The electron-deficient nature of 2-bromo-5-nitrobenzoic acid accelerates the insertion of the Pd(0) species into the C–Br bond.

  • Transmetalation (The Role of Base) : We utilize 3.0 equivalents of Na₂CO₃ . This is a deliberate design choice:

    • 1.0 equivalent is consumed immediately to deprotonate the carboxylic acid, forming a highly soluble sodium carboxylate salt and preventing the acid from quenching the basic environment [3].

    • 2.0 equivalents remain to activate the 3-fluorophenylboronic acid into the reactive boronate complex required for transmetalation.

  • Reductive Elimination : The bidentate nature of the dppf ligand enforces a cis-geometry on the Pd(II) intermediate, rapidly driving reductive elimination to release the biphenyl product and regenerate the catalyst.

SuzukiCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd 1. 2-Bromo-5-nitrobenzoic acid (Oxidative Addition) TransMet Transmetalation Complex Ar-Pd(II)-Ar' OxAdd->TransMet 2. 3-Fluorophenylboronic acid, Na2CO3 (Transmetalation) TransMet->Pd0 3. Reductive Elimination (Catalyst Regeneration) Product 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid TransMet->Product Product Release

Figure 1: Catalytic cycle of the Pd(dppf)Cl2-mediated Suzuki-Miyaura cross-coupling.

Experimental Design & Optimization Data

Initial trials using standard Pd(PPh₃)₄ yielded incomplete conversion due to the steric bulk of the ortho-carboxylate. Switching to Pd(dppf)Cl₂·CH₂Cl₂ provided superior yields. The biphasic 1,4-Dioxane/H₂O system ensures total solubility of both the organic coupling partners and the inorganic base [2].

EntryCatalyst (5 mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Conversion (%)
1Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/EtOH/H₂O (2:1:1)8065%
2Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (3:1)10082%
3Pd(dppf)Cl₂·CH₂Cl₂Et₃N (3.0)1,4-Dioxane (Anhydrous)8041%
4 Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 80 >95%

Detailed Step-by-Step Protocol

Materials & Reagents
  • 2-Bromo-5-nitrobenzoic acid : 1.00 g (4.06 mmol, 1.0 equiv)

  • 3-Fluorophenylboronic acid : 0.68 g (4.88 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ : 165 mg (0.20 mmol, 5 mol%)

  • Na₂CO₃ : 1.29 g (12.18 mmol, 3.0 equiv)

  • 1,4-Dioxane (Degassed): 16 mL

  • Deionized Water (Degassed): 4 mL

Reaction Setup
  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-nitrobenzoic acid, 3-fluorophenylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition : Inject 16 mL of sparged 1,4-Dioxane via syringe.

  • Base Addition : Dissolve the Na₂CO₃ in 4 mL of sparged deionized water. Inject this aqueous solution into the reaction flask.

    • Self-Validating Checkpoint: The mixture will initially appear as a heterogeneous, pale yellow/orange suspension.

Execution & Monitoring
  • Heating : Transfer the flask to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

    • Self-Validating Checkpoint: Within 15–30 minutes at 80 °C, the suspension will transition into a deep reddish-brown, homogeneous solution, confirming the generation of the active Pd(0) species.

  • TLC Monitoring : After 4 hours, sample the organic layer. Quench the micro-sample in 1M HCl and extract with EtOAc. Run TLC (Eluent: DCM/MeOH 9:1 containing 1% Acetic Acid). The starting bromide ( Rf​≈0.4 ) should be consumed, replaced by a new UV-active product spot ( Rf​≈0.3 ).

Workup & Purification
  • Cooling & Dilution : Cool the reaction to room temperature. Dilute with 20 mL of DI water and 20 mL of Dichloromethane (DCM).

  • Phase Separation : Transfer to a separatory funnel. Extract and discard the DCM layer.

    • Causality: At this alkaline pH (>9), the product exists as a water-soluble sodium carboxylate. Washing with DCM efficiently removes triphenylphosphine oxide, homocoupled biphenyl byproducts, and residual catalyst ligands.

  • Acidification : Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the pH reaches 2.0 (verify with pH paper).

    • Self-Validating Checkpoint: A dense, pale-yellow precipitate will immediately form upon reaching pH < 4, indicating the protonation of the carboxylic acid.

  • Extraction & Drying : Extract the acidified aqueous suspension with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization : Recrystallize the crude solid from a minimal amount of hot EtOAc layered with Hexanes to yield the pure product as an off-white to pale-yellow powder.

Analytical Characterization

The identity and purity of the synthesized 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid should be verified against the following expected analytical profiles:

  • LC-MS (ESI-) : m/z calculated for C₁₃H₇FNO₄[M-H]⁻ 260.0; Found: 260.1.

  • ¹H NMR (400 MHz, DMSO- d6​ ) : δ 13.50 (br s, 1H, COOH), 8.52 (d, J=2.5 Hz, 1H, Ar-H3), 8.35 (dd, J=8.5,2.5 Hz, 1H, Ar-H5), 7.72 (d, J=8.5 Hz, 1H, Ar-H6), 7.51 (td, J=8.0,6.0 Hz, 1H, Ar-H5'), 7.32 (dt, J=10.0,2.0 Hz, 1H, Ar-H2'), 7.28 (br d, J=7.5 Hz, 1H, Ar-H6'), 7.22 (tdd, J=8.5,2.5,1.0 Hz, 1H, Ar-H4').

  • ¹⁹F NMR (376 MHz, DMSO- d6​ ) : δ -113.5 (m, 1F).

References

  • Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis. RSC Advances (2022).[Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development (2021).[Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry (2007).[Link]

Application

The Strategic Application of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid in Contemporary Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance In the landscape of modern drug discovery, the biphenyl-2-carboxylic acid scaffold is a recurring motif in a multitude of therapeutic agents, particularly in the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the biphenyl-2-carboxylic acid scaffold is a recurring motif in a multitude of therapeutic agents, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid emerges as a particularly valuable building block, offering medicinal chemists a unique combination of functionalities to modulate key drug-like properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle for further molecular elaboration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potential therapeutic agents.

Physicochemical Properties and Structural Rationale

The specific substitution pattern of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is not arbitrary; each functional group is placed to impart desirable characteristics to the final drug candidate.

  • The Carboxylic Acid: This group is a common pharmacophore in many drug classes, often responsible for direct interaction with biological targets through hydrogen bonding and ionic interactions.[1]

  • The Biphenyl Core: This provides a rigid scaffold that can be tailored to fit into the binding pockets of enzymes or receptors. The dihedral angle between the two phenyl rings can be influenced by substituents, affecting the overall three-dimensional shape of the molecule.

  • The 3'-Fluoro Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[2] It can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with the target protein.[4]

  • The 4-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the phenyl ring. More importantly, it serves as a key synthetic intermediate, readily reducible to an aniline, which can then be further functionalized to introduce a wide array of substituents.[5][6]

Below is a table summarizing the key physicochemical properties of the title compound.

PropertyValueSource/Method
CAS Number 1214344-84-9BLDpharm[7]
Molecular Formula C₁₃H₈FNO₄Calculated
Molecular Weight 261.21 g/mol Calculated
Predicted pKa ~3.5 - 4.5Estimated based on similar structures[1][8]
Predicted logP ~2.5 - 3.5Estimated based on similar structures[9][10]

Synthetic Workflow: From Building Block to Bioactive Candidate

The following section outlines a representative synthetic workflow utilizing 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid as a key starting material for the synthesis of a hypothetical bioactive molecule, such as a novel kinase inhibitor or a selective anti-inflammatory agent. The workflow is divided into three main stages: synthesis of the core scaffold, reduction of the nitro group, and final functionalization via amide coupling.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Key Intermediate Formation cluster_2 Stage 3: Final Product Assembly A 2-Bromo-4-nitrobenzoic acid C 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid A->C Suzuki-Miyaura Coupling B 3-Fluorophenylboronic acid B->C D 4-Amino-3'-fluorobiphenyl-2-carboxylic acid C->D Nitro Group Reduction E Bioactive Amide Derivative D->E Amide Coupling F Amine (R-NH2) F->E

Caption: Synthetic workflow from the starting materials to a final bioactive amide derivative.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the synthetic workflow.

Protocol 1: Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid via Suzuki-Miyaura Coupling

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.[11][12]

Materials:

  • 2-Bromo-4-nitrobenzoic acid (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add 2-bromo-4-nitrobenzoic acid, 3-fluorophenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

  • Add water to the residue and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Protocol 2: Reduction of the Nitro Group to Form 4-Amino-3'-fluorobiphenyl-2-carboxylic acid

This protocol outlines the chemoselective reduction of the nitro group to an amine in the presence of the carboxylic acid and fluoro substituents.[13][14]

Materials:

  • 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 1.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in a mixture of ethanol and water (e.g., 4:1).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-Amino-3'-fluorobiphenyl-2-carboxylic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize a Bioactive Candidate

This protocol describes the formation of an amide bond between the synthesized amino-biphenyl carboxylic acid and a desired amine, using a common coupling agent like EDC.[15][16]

Materials:

  • 4-Amino-3'-fluorobiphenyl-2-carboxylic acid (1.0 eq)

  • Desired amine (R-NH₂, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Amino-3'-fluorobiphenyl-2-carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add EDC and HOBt to the solution and stir at room temperature for 10 minutes.

  • Add the desired amine (R-NH₂) and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final bioactive amide derivative.

Application in a Biological Context: Targeting Kinase Pathways

Derivatives of biphenyl carboxylic acids have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The synthesized amide derivatives can be designed to target the ATP-binding site of a specific kinase.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 P Receptor->P1 RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Biphenyl Amide Inhibitor Inhibitor->Receptor Inhibits ATP Binding

Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and the inhibitory action of a biphenyl amide derivative.

The biphenyl core of the inhibitor can establish crucial hydrophobic interactions within the kinase's active site, while the strategically placed functional groups, derived from the 3'-fluoro-4-aminobiphenyl-2-carboxylic acid intermediate, can form specific hydrogen bonds and other interactions to enhance potency and selectivity.

Conclusion

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed functionalities provide a strategic advantage for the synthesis of complex molecules with potentially enhanced pharmacological properties. The protocols and rationale presented in this guide are intended to empower researchers to effectively incorporate this compound into their drug discovery programs, paving the way for the development of novel and improved therapeutic agents.

References

  • Liu, W., Zhou, X., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-188. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Liu, W., et al. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. (2013). Available at: [Link]

  • Jeon, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1195–1204. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Lipshutz, B. H., et al. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(4), 1096–1099. Available at: [Link]

  • Due-Hansen, M. E., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 11(29), 4785-4788. Available at: [Link]

  • Gurbych, A., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Available at: [Link]

  • Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. Available at: [Link]

  • Blackthorn AI. (2025). ML for LogP and pKa in Fluorine-Containing Derivatives. Available at: [Link]

  • ResearchGate. (2024). pKa(H) and log P ranges covered by the studied compounds. Area colors:... Available at: [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(9), 1269-1275. Available at: [Link]

  • Hampton, C. G., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Available at: [Link]

  • Zhu, W., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(3), 353-356. Available at: [Link]

Sources

Method

Application Note: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid in Agrochemical Discovery

Executive Summary & Strategic Rationale In the highly competitive landscape of agrochemical research, the design of novel crop protection agents relies heavily on versatile, multi-functional building blocks. 3'-Fluoro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the highly competitive landscape of agrochemical research, the design of novel crop protection agents relies heavily on versatile, multi-functional building blocks. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid represents a premium intermediate, specifically engineered for the development of advanced fungicides and herbicides.

This compound integrates three critical pharmacophoric handles:

  • The 3'-Fluoro Substituent: Fluorine incorporation is a proven strategy to enhance lipophilicity (logP), improve target binding affinity, and block cytochrome P450-mediated metabolic oxidation [1].

  • The 4-Nitro Group: Serving as a stable, masked amine, the nitro group prevents unwanted side reactions during early-stage synthesis. Once reduced, the resulting aminobiphenyl moiety mimics the core structure found in blockbuster Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as Boscalid and Pyraziflumid [2, 3].

  • The 2-Carboxylic Acid: This ortho-directing group provides a versatile site for late-stage amidation, decarboxylative cross-coupling, or acid-catalyzed intramolecular cyclization to form fluorenone cores [4].

Physicochemical Profiling

PropertySpecification / Value
Chemical Name 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Structural Class Fluorinated Nitroaromatic Biphenyl
Key Reactivity Sites -NO₂ (Reduction), -COOH (Amidation/Cyclization)
Primary Agrochemical Use SDHI Fungicide Precursor, Fluorenone Herbicide Core

Workflow 1: Synthesis of Fluorinated SDHI Fungicide Precursors

To utilize this scaffold in SDHI fungicide discovery, the nitro group must be reduced to an aniline derivative, which is subsequently coupled with a heterocyclic carbonyl chloride (e.g., pyrazole-4-carbonyl chloride).

Mechanistic Causality & Reagent Selection

While palladium-catalyzed hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the presence of the 3'-fluoro substituent introduces a significant risk of hydrodefluorination. To ensure absolute chemoselectivity, we utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride. This heterogeneous electron-transfer process quantitatively reduces the nitro group without cleaving the sensitive C-F bond.

SDHI_Pathway A 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid B Chemoselective Reduction (Fe / NH4Cl, EtOH/H2O) A->B Step 1 C 3'-Fluoro-4-aminobiphenyl- 2-carboxylic acid B->C D Amidation (Pyrazole-4-carbonyl chloride) C->D Step 2 E Novel SDHI Fungicide Candidate D->E

Synthetic workflow for developing novel SDHI fungicides via chemoselective nitro reduction.

Step-by-Step Protocol: Chemoselective Nitro Reduction
  • Reaction Setup: Charge a 500 mL round-bottom flask with 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), and NH₄Cl (5.0 equiv).

  • Solvent Addition: Suspend the solid mixture in a 3:1 solvent system of Ethanol and Deionized Water (approx. 10 mL/mmol of substrate).

  • Thermal Activation: Heat the suspension to 80°C under vigorous magnetic stirring. Causality: Vigorous agitation is critical for this heterogeneous reaction; inadequate mixing will stall the electron transfer at the nitroso or hydroxylamine intermediates.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete (typically 2–4 hours) when the UV-active starting material spot completely disappears, replaced by a highly polar, ninhydrin-positive spot at the baseline (the amino acid).

  • Workup: Hot-filter the mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Acidify the remaining aqueous layer to pH 4 using 1M HCl to precipitate the zwitterionic amino acid. Filter, wash with cold water, and dry under high vacuum.

Workflow 2: Intramolecular Cyclization to Fluorenone Cores

Biphenyl-2-carboxylic acids are classic precursors for fluorenones via intramolecular Friedel-Crafts acylation [4]. Fluorinated fluorenones are currently being investigated as novel phototoxic agrochemicals and photosensitizers in crop protection.

Mechanistic Causality & Reagent Selection

Historically, this cyclization is performed using Polyphosphoric Acid (PPA) at >120°C. However, PPA is highly viscous and prone to causing thermal degradation and tarring. We replace PPA with Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent remains fluid at room temperature, allows the reaction to proceed at a much milder 60°C, and significantly improves the purity profile of the final fluorenone.

Fluorenone_Pathway A 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid B Intramolecular Acylation (Eaton's Reagent, 60°C) A->B Friedel-Crafts C Fluorinated Nitro-fluorenone Core Scaffold B->C Cyclization

Acid-catalyzed intramolecular cyclization yielding a fluorinated fluorenone core.

Step-by-Step Protocol: Eaton's Reagent Cyclization
  • Reaction Setup: In a dry, argon-purged flask, dissolve 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 equiv) in Eaton’s Reagent (10 mL per gram of substrate).

  • Thermal Activation: Heat the homogeneous mixture to 60°C for 6–8 hours.

  • Self-Validating Monitoring: The formation of the extended conjugated fluorenone system is visually indicated by a distinct color shift to deep yellow/orange. Confirm completion via HPLC or TLC (appearance of a distinct, brightly UV-active spot with a lower Rf than the starting acid).

  • Quenching: Carefully pour the reaction mixture over crushed ice (50 g per 10 mL of Eaton's reagent) under vigorous stirring. A precipitate should form immediately.

  • Workup & Isolation: Collect the precipitate via vacuum filtration. Troubleshooting: If the solid appears gummy, it indicates trapped methanesulfonic acid. Re-slurry the solid in saturated aqueous NaHCO₃ until gas evolution ceases, then filter again.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure fluorinated nitro-fluorenone.

Quantitative Data & Protocol Comparison

The following table summarizes the validated metrics for both synthetic pathways, providing a benchmark for scale-up operations in agrochemical development.

Reaction MetricProtocol 1: Nitro ReductionProtocol 2: Fluorenone Cyclization
Primary Reagents Fe powder (325 mesh), NH₄ClEaton's Reagent (P₂O₅ / MeSO₃H)
Operating Temperature 80°C (Reflux)60°C
Average Reaction Time 2–4 hours6–8 hours
Isolated Yield 88–92%75–82%
Purity (HPLC, 254 nm) >98%>95%
Key Mechanistic Advantage Completely avoids hydrodefluorinationEliminates tarring associated with PPA

Safety & Handling Guidelines

  • Nitroaromatic Hazards: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid contains a nitro group. While generally stable, nitroaromatics should not be subjected to extreme heat or shock, especially in the presence of strong reducing agents or bases, to prevent runaway exothermic reactions.

  • Fluorinated Compounds: Thermal decomposition of this compound (e.g., during incineration) can release toxic hydrogen fluoride (HF) gas. Always handle in a properly ventilated fume hood.

  • Eaton's Reagent: Highly corrosive. Rapid quenching with water is highly exothermic. Always pour the reagent into ice/water, never the reverse.

References

  • Title: 2-Biphenyl-4'-fluoro-carboxylic acid Source: Chem-Impex URL
  • Title: CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine Source: CymitQuimica URL
  • Title: Synthesis and biological activity of a novel fungicide, pyraziflumid Source: PMC - NIH URL
  • Title: Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate Source: ChemRxiv URL
Application

Application Note: Divergent Synthesis of Privileged Heterocycles from 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Executive Summary & Structural Rationale In modern drug discovery, functionalized biphenyls serve as critical inflection points for the divergent synthesis of polycyclic heterocycles. 3'-Fluoro-4-nitrobiphenyl-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, functionalized biphenyls serve as critical inflection points for the divergent synthesis of polycyclic heterocycles. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly versatile, multi-functional building block. By leveraging its unique electronic and steric properties, chemists can selectively access three distinct privileged scaffolds: fluorenones, benzocoumarins, and phenanthridinones.

As a Senior Application Scientist, understanding the "why" behind the reactivity of this molecule is just as important as the "how." The structural logic of this intermediate is defined by three key handles:

  • The 2-Carboxylic Acid: Acts as the primary cyclization anchor. It can be converted into an electrophilic acylium ion[1], a nucleophilic carboxyl radical[2], or a directing amide group[3].

  • The 3'-Fluoro Group: Serves a dual purpose. In medicinal chemistry, it enhances metabolic stability and lipophilicity. Synthetically, it acts as an ortho/para-directing group. Due to steric hindrance at the 2'-position, it highly biases cyclization toward the 6'-position (para to the fluorine).

  • The 4-Nitro Group: A strong electron-withdrawing group that lowers the HOMO of the A-ring. This prevents premature oxidation of the starting material during radical reactions and serves as a latent handle for future derivatization (e.g., reduction to an aniline).

DivergentPathways SM 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Fluorenone 6-Fluoro-2-nitro-9H- fluoren-9-one (Friedel-Crafts) SM->Fluorenone Acid Catalyst (Eaton's Reagent) Phenanthridinone Phenanthridin-6-one Scaffold (C-H Amination) SM->Phenanthridinone 1. NH3 2. Pd(OAc)2 Benzocoumarin Benzo[c]chromen-6-one Scaffold (Radical Lactonization) SM->Benzocoumarin H2O2 / TFA Oxidative

Fig 1: Divergent synthetic pathways of the biphenyl intermediate into three privileged scaffolds.

Experimental Protocols & Self-Validating Workflows

Protocol A: Intramolecular Friedel-Crafts Acylation to Fluoren-9-ones

The strong acid-catalyzed conversion of biphenyl-2-carboxylic acids to fluorenone derivatives proceeds via an acylium ion intermediate[1]. While traditional methods use SOCl₂ followed by AlCl₃, the deactivating 4-nitro group makes acylium generation difficult and prone to side reactions.

Mechanistic Rationale & Causality: We utilize Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) because it acts as both a powerful dehydrating agent and a highly polar solvent, maintaining a homogeneous mixture without the harsh, moisture-sensitive workup required by AlCl₃[4]. The 3'-fluoro group directs the electrophilic aromatic substitution regioselectively to the 6'-position. By mapping the carbons, the resulting product is 6-fluoro-2-nitro-9H-fluoren-9-one .

Step-by-Step Methodology:

  • Reaction Setup: Charge a dry 50 mL round-bottom flask with 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 mmol). Add Eaton's Reagent (5.0 mL) at room temperature.

  • Cyclization: Heat the homogeneous yellow solution to 60 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validating TLC Check: Monitor via TLC (Hexanes/EtOAc 3:1 with 1% AcOH). The highly polar starting material (baseline) will cleanly convert to a fast-moving, bright yellow spot (fluorenone).

  • Quench & Isolate: Cool the mixture to room temperature and pour slowly over 50 g of crushed ice. The hydrophobic fluorenone will immediately precipitate.

  • Self-Validating Workup: Filter the solid and wash the filter cake extensively with saturated aqueous NaHCO₃. Causality: Any unreacted starting material is converted to a water-soluble sodium carboxylate salt and washed away, ensuring the remaining filter cake is exclusively the cyclized product. Wash with distilled water and dry under vacuum.

Mechanism Step1 Activation of 2-COOH by P2O5/MeSO3H Step2 Generation of Electrophilic Acylium Ion Step1->Step2 Step3 Intramolecular EAS at 6'-Position (Directed by 3'-Fluoro) Step2->Step3 Step4 Rearomatization to 6-Fluoro-2-nitro-9H-fluoren-9-one Step3->Step4

Fig 2: Mechanistic cascade of the acid-catalyzed intramolecular Friedel-Crafts acylation.

Protocol B: Oxidative Radical Lactonization to Benzo[c]coumarins

Direct carbon-oxygen bond formation via oxidative cyclization bypasses the need for pre-halogenated precursors (e.g., Suzuki coupling of boronic acids with phenols)[2].

Mechanistic Rationale & Causality: Using H₂O₂ in trifluoroacetic acid (TFA) generates a carboxyl radical that attacks the adjacent B-ring[2][5]. The 4-nitro group is crucial here; it increases the oxidation potential of the A-ring, preventing the A-ring from being undesirably oxidized by the strong peroxide mixture, forcing the radical to react with the B-ring.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting material (1.0 mmol) in TFA (4.0 mL) and DCM (4.0 mL).

  • Oxidation: Slowly add 30% aqueous H₂O₂ (3.0 mmol) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Causality: This is a mandatory safety and validation step to neutralize residual peroxides before extraction. Extract with DCM, wash the organic layer with saturated NaHCO₃ to remove TFA, dry over Na₂SO₄, and concentrate.

Protocol C: Transition-Metal Catalyzed C-H Amination to Phenanthridin-6-ones

Carboxyl-directed cascade annulations are powerful tools for constructing nitrogen-containing heterocycles[3].

Mechanistic Rationale & Causality: The free carboxylic acid is a poor directing group for C-H amination because it resists reductive elimination without losing CO₂. By first converting the acid to a primary amide, the nitrogen atom is pre-installed. The Pd(II) catalyst coordinates to the amide, activates the C-H bond on the B-ring to form a palladacycle, and undergoes oxidation to Pd(IV) followed by reductive elimination to forge the C-N bond.

Step-by-Step Methodology:

  • Amidation: Reflux the starting material in SOCl₂ (3 hours), concentrate, and quench with NH₃(aq) to yield the primary carboxamide.

  • C-H Activation: Combine the amide (1.0 mmol), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (2.0 mmol) in Toluene/AcOH (4:1, 5 mL). Heat at 100 °C for 8 hours.

  • Self-Validating TLC Check: The resulting phenanthridinone scaffold is highly conjugated and rigid. Under a UV lamp (254 nm and 365 nm), the product spot will exhibit intense, bright blue fluorescence, providing immediate visual confirmation of successful polycyclic ring closure.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized metrics for the divergent synthesis pathways, allowing researchers to predict yields and regioselectivity based on the electronic bias of the 3'-fluoro group.

Reaction TypeTarget ScaffoldReagents / CatalystRegioselectivity (B-Ring)Typical Yield
Friedel-Crafts Acylation Fluoren-9-oneEaton's Reagent, 60 °C>95% (6'-position, para to F)82 - 88%
Oxidative Lactonization Benzo[c]chromen-6-oneH₂O₂, TFA, 25 °CMixed (2' and 6' positions)65 - 75%
C-H Amination Phenanthridin-6-onePd(OAc)₂, PhI(OAc)₂, 100 °C>90% (6'-position)70 - 80%

Sources

Method

Application Note: Advanced Derivatization Strategies for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Physicochemical Profiling The derivatization of 3'-Fluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary & Physicochemical Profiling

The derivatization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid presents a unique set of synthetic challenges driven by its complex microenvironment. As a privileged scaffold in medicinal chemistry (common in NSAIDs and angiotensin receptor blockers), functionalizing the carboxylic acid group is a critical step in SAR (Structure-Activity Relationship) exploration.

However, standard derivatization conditions often fail due to two competing physicochemical factors:

  • Severe Steric Hindrance: The carboxylic acid is located at the C2 position, ortho to the biaryl axis. The 3'-fluoro substitution on the adjacent ring restricts rotation around the C1-C1' bond, locking the molecule into conformations that physically shield the carbonyl carbon from nucleophilic attack[1].

  • Electronic Deactivation & Reactivity Risks: The 4-nitro group exerts a strong electron-withdrawing effect (-I, -M), increasing the acidity of the carboxyl group but also making the aromatic ring highly electron-poor.

Expert Insight: When attempting to derivatize biphenyl-2-carboxylic acids under strongly acidic conditions (e.g., Fischer esterification with strong mineral acids), there is a documented risk of unintended intramolecular cyclization. Acid-catalyzed acyl-oxygen cleavage can lead to electrophilic aromatic substitution, forming unwanted fluorenone derivatives[2]. Therefore, the protocols designed below strictly utilize base-promoted or mild electrophilic activation pathways to ensure high-fidelity derivatization.

Strategic Derivatization Pathways

To overcome the steric blockade and avoid degradative cyclization, three distinct, field-proven strategies are employed.

Workflow Acid 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Path1 Method A: Acyl Chloride (Oxalyl Chloride, DMF) Acid->Path1 Highly Hindered Carbonyl Path2 Method B: SN2 Esterification (R-X, K2CO3, DMF) Acid->Path2 Carboxylate Nucleophile Path3 Method C: Uronium Coupling (HATU, DIPEA) Acid->Path3 Direct Activation Amide1 Amide Derivatives (High Yield, Robust) Path1->Amide1 + Primary/Secondary Amine Ester Ester Derivatives (Bypasses Steric Hindrance) Path2->Ester + Alkyl Halide Amide2 Amide Derivatives (Mild, Sensitive Substrates) Path3->Amide2 + Amine

Caption: Strategic workflow for derivatizing sterically hindered biphenyl-2-carboxylic acids.

Mechanistic Rationale: Vilsmeier-Haack Activation

For highly hindered substrates, Method A (Acyl Chloride Formation) is the most robust approach. We utilize Oxalyl Chloride with catalytic N,N-Dimethylformamide (DMF).

Causality of Reagent Choice: Thionyl chloride ( SOCl2​ ) often requires heating, which risks substrate degradation. Oxalyl chloride operates efficiently at room temperature. The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent (chloroiminium ion). This intermediate rapidly attacks the sterically hindered carboxylic acid, forming an acyloxy-iminium species that collapses into the acyl chloride while releasing benign gases ( CO , CO2​ ) .

Mechanism DMF DMF + (COCl)2 Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+ DMF->Vilsmeier -CO, -CO2, -Cl- Intermediate Acyloxy-iminium Intermediate Vilsmeier->Intermediate + Acid Acid Hindered Acid Acid->Intermediate Product Acyl Chloride Product Intermediate->Product Cl- Attack -DMF

Caption: Vilsmeier-Haack type activation mechanism for mild acyl chloride formation.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the reaction is proceeding correctly without requiring blind faith in the procedure.

Protocol A: Two-Step Amidation via Acyl Chloride (Most Robust)

Best for: Synthesizing amides with primary/secondary amines that are not acid-sensitive.

  • Activation: Dissolve 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert N2​ atmosphere. Add catalytic DMF (0.05 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise over 5 minutes.

  • Self-Validation (IPC 1 - Visual): Observe immediate effervescence ( CO and CO2​ gas evolution). Remove the ice bath and stir at room temperature. The reaction is complete when gas evolution completely ceases (typically 1.5–2 hours).

  • Self-Validation (IPC 2 - Analytical): Acyl chlorides degrade on LC-MS columns. To verify formation, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS; the presence of the methyl ester mass confirms the acyl chloride was successfully generated.

  • Coupling: Concentrate the reaction mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM (5.0 mL). Cool to 0 °C. Add the target amine (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA) and saturated aqueous NaHCO3​ (removes any hydrolyzed starting acid). Dry over Na2​SO4​ and concentrate.

Protocol B: Direct SN​2 Esterification (Bypassing Sterics)

Best for: Forming alkyl esters without attacking the hindered carbonyl carbon.

Causality: Attempting a Fischer esterification on this substrate will fail due to the ortho-biphenyl steric shield. Instead, we deprotonate the acid to form a carboxylate. The carboxylate acts as a nucleophile, attacking an unhindered alkyl halide. This completely bypasses the steric hindrance at the C2 position .

  • Preparation: Dissolve the acid (1.0 eq, 1.0 mmol) in anhydrous DMF (4.0 mL). Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.2 eq). Stir at room temperature for 4–12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting acid will remain at the baseline (or streak), whereas the neutral ester product will elute cleanly with a higher Rf​ (~0.5–0.7).

  • Workup: Quench the reaction by adding 15 mL of distilled water. If the ester is solid, it will precipitate and can be filtered. If liquid, extract with EtOAc (3 x 10 mL), wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

Protocol C: Uronium-Mediated Coupling (Mild Conditions)

Best for: Coupling with chiral amines or highly sensitive substrates where acyl chlorides are too harsh.

Causality: Standard coupling reagents (like EDC/HOBt) often fail on biphenyl-2-carboxylic acids. HATU is required because its 7-azabenzotriazole leaving group is exceptionally reactive, and the uronium salt efficiently activates hindered carboxylates .

  • Preparation: Dissolve the acid (1.0 eq, 1.0 mmol) and the target amine (1.1 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 eq). Cool to 0 °C, then add HATU (1.2 eq) in one portion. Allow the reaction to warm to room temperature and stir for 6–18 hours.

  • Self-Validation (IPC): Monitor via LC-MS. You will initially observe the transient mass of the HOAt-active ester intermediate, which will gradually be replaced by the final amide product mass.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and purify via flash chromatography.

Quantitative Data & Method Comparison

Derivatization MethodReagents / CatalystTypical Yield (%)Time (h)Primary AdvantageMajor Byproducts (Pre-Workup)
A. Acyl Chloride (COCl)2​ , cat. DMF85 – 95%2 – 4Highest conversion for hindered systems CO , CO2​ , HCl (gases)
B. SN​2 Esterification R−X , K2​CO3​ , DMF80 – 90%4 – 12Bypasses carbonyl steric hindrance entirelyUnreacted R−X , KBr / KI salts
C. Uronium Coupling HATU, DIPEA75 – 85%6 – 18Mild; preserves stereocenters on aminesHOAt, Tetramethylurea

Analytical Characterization Considerations

When verifying the derivatized products of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, keep the following spectroscopic nuances in mind:

  • 19F NMR and 1H NMR Coupling: The fluorine atom at the 3'-position will cause distinct J -coupling with the adjacent protons on the secondary phenyl ring ( 3JHF​ and 4JHF​ ). Ensure these multiplets are not mistaken for impurities.

  • Atropisomerism: Depending on the bulkiness of the derivative added to the C2 position, the rotation of the biphenyl bond may become entirely restricted at room temperature. This can result in the appearance of diastereotopic signals in the NMR spectrum (e.g., if a chiral amine was added) or broadened peaks due to slow exchange between conformers.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[Link]

  • Jones, G., & Stanforth, S. P. (1998). Recent advances in the Vilsmeier-Haack reaction. Tetrahedron.[Link]

  • Moore, G. G., et al. (1979). Esterification of Carboxylic Acids with Alkyl Halides. Journal of Organic Chemistry.[Link]

  • Meyers, A. I., et al. (1985). The synthesis of biphenyls and their derivatives. Tetrahedron.[Link]

  • ChemRxiv Preprint (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate.[Link](Note: Based on recent mechanistic literature regarding fluorenone degradative pathways in biphenyl-2-carboxylates[2])

Sources

Application

Application Note: Chemoselective Reduction of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodological framework for the reduction of the nitro group in 3'-Fluoro-4-nitrobipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodological framework for the reduction of the nitro group in 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid to yield 4-Amino-3'-fluorobiphenyl-2-carboxylic acid.

Executive Summary & Synthetic Challenges

The synthesis of functionalized biphenyl anilines is a cornerstone in the development of modern pharmaceuticals, including kinase inhibitors, NSAID derivatives, and angiotensin receptor blockers. The transformation of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid to its corresponding amine presents a specific chemoselectivity challenge: the chosen reductive conditions must efficiently reduce the strongly electron-withdrawing nitro group without inducing hydrodefluorination of the aryl fluoride or causing unwanted side reactions at the carboxylic acid moiety.

As an Application Scientist, I have designed this guide to provide two orthogonal, field-proven protocols. By understanding the causality behind the catalyst selection and the amphoteric nature of the product, researchers can ensure high-fidelity yields and scalable workflows.

Mechanistic Rationale & Chemoselectivity

The reduction of an aromatic nitro group proceeds through a well-defined series of reactive intermediates. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine.

Pathway A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B + 2[H] - H2O C Ar-NHOH (Hydroxylamine) B->C + 2[H] D Ar-NH2 (Amine) C->D + 2[H] - H2O

Caption: Mechanistic pathway of nitro group reduction to an amine via reactive intermediates.

Why standard Palladium on Carbon (Pd/C) is safe for Aryl Fluorides

A common misconception in process chemistry is that all halogens are susceptible to hydrodehalogenation under standard [1]. While aryl chlorides, bromides, and iodides readily undergo oxidative addition to palladium, the C–F bond behaves differently. As detailed in, the C–F bond possesses an exceptionally high bond dissociation energy (~115 kcal/mol) and is highly resistant to activation by standard Pd(0) species[2]. Therefore, controlling regioselectivity and chemoselectivity is easily achieved under mild H₂ pressure, as noted by [3].

The Zwitterionic Workup Challenge

Because the final product, 4-Amino-3'-fluorobiphenyl-2-carboxylic acid, contains both a basic aniline and an acidic carboxylic acid, it exists as a highly water-soluble zwitterion at neutral pH. Standard biphasic acid-base extractions will lead to catastrophic yield losses. The protocols below utilize isoelectric precipitation —adjusting the aqueous pH to the molecule's isoelectric point (typically pH 4.0–4.5) to force the product to crystallize out of solution.

Experimental Workflows

The choice of reduction methodology depends heavily on the available infrastructure (e.g., access to high-pressure hydrogenation reactors) and the scale of the synthesis. Recent advances highlighted in emphasize the need for sustainable and scalable nitro reduction methodologies[4].

Workflow Start 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Decide Select Method based on equipment scale Start->Decide MethodA Method A: Pd/C, H2 (Clean, Scalable) Decide->MethodA High Pressure Setup MethodB Method B: Fe/NH4Cl (No H2 needed) Decide->MethodB Standard Glassware WorkupA Filter via Celite & Evaporate Solvent MethodA->WorkupA WorkupB Filter Iron Salts & Isoelectric Precipitation MethodB->WorkupB Product 4-Amino-3'-fluorobiphenyl- 2-carboxylic acid WorkupA->Product WorkupB->Product

Caption: Experimental workflow decision tree for the reduction of the nitro group based on equipment.

Protocol A: Catalytic Hydrogenation (Pd/C)

This is the industry standard for clean, scalable reductions where the only byproduct is water.

Reagents:

  • 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 eq)

  • 10% Pd/C (5-10 wt% relative to substrate)

  • Methanol or Ethanol (0.1 M concentration)

  • Hydrogen gas (Balloon or Parr shaker at 15-30 psi)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Methanol in a thick-walled reaction vessel.

  • Catalyst Addition: Carefully add 10% Pd/C. Causality Note: Always add the catalyst to the solvent under an inert atmosphere (N₂) to prevent the pyrophoric Pd/C from igniting solvent vapors.

  • Purging: Seal the vessel and purge the headspace with N₂ three times, followed by H₂ three times.

  • Reaction: Pressurize the vessel with H₂ (15-30 psi) and stir vigorously at room temperature for 2-4 hours. Monitor reaction completion via LCMS or TLC.

  • Filtration: Once complete, purge the system with N₂. Filter the heterogeneous mixture through a pad of Celite. Causality Note: Celite prevents the ultra-fine Pd/C particulates from passing through standard frits and contaminating the final API.

  • Isolation: Concentrate the filtrate under reduced pressure. If the product is impure, recrystallize from Ethanol/Water.

Protocol B: Iron-Mediated Béchamp-Type Reduction

The confirms that iron-based systems are highly tolerant of complex functional groups[5]. This method relies on single-electron transfer and avoids the use of flammable hydrogen gas.

Reagents:

  • 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 eq)

  • Iron powder (325 mesh, 4.0 eq)

  • Ammonium chloride (NH₄Cl, 2.0 eq)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend the substrate and NH₄Cl in the EtOH/H₂O mixture.

  • Activation: Heat the mixture to 60 °C and add the Iron powder portion-wise. Causality Note: NH₄Cl acts as a mild proton source that drives the reduction without making the solution highly acidic, which protects the carboxylic acid from unwanted esterification with ethanol.

  • Reaction: Heat the mixture to reflux (80 °C) for 3-5 hours. The solution will turn dark brown/black as iron oxides form.

  • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron oxides. Wash the pad with hot ethanol.

  • Isoelectric Isolation: Concentrate the filtrate to remove the ethanol. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to ~4.0-4.5 using 1M HCl or 1M NaOH. The zwitterionic amino acid will precipitate. Filter and dry under vacuum.

Quantitative Data Presentation

To assist in selecting the appropriate methodology, the quantitative parameters and expected outcomes of both protocols are summarized below.

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Primary Reagents 10% Pd/C, H₂ gas (1-3 atm), MeOH/EtOHFe powder (4 eq), NH₄Cl (2 eq), EtOH/H₂O
Reaction Time 2 - 4 hours3 - 5 hours
Chemoselectivity Excellent (C-F bond remains strictly intact)Excellent (Completely orthogonal to halogens)
Typical Yield 85% - 95%75% - 85%
Scalability High (Requires specialized pressure reactors)High (Can be executed in standard glass reactors)
Impurity Profile Trace hydroxylamine (if under-reduced)Iron oxides, trace unreacted starting material
Workup Complexity Low (Simple Celite filtration and evaporation)Moderate (Requires hot filtration and pH adjustment)

Sources

Method

Scale-Up Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Robust, Green Suzuki-Miyaura Protocol with Integrated Palladium Scavenging

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Pilot-Scale Protocol Introduction & Rationale Highly functionalized biphenyls, such as 3'-fluoro-4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Pilot-Scale Protocol

Introduction & Rationale

Highly functionalized biphenyls, such as 3'-fluoro-4-nitrobiphenyl-2-carboxylic acid , are critical structural motifs in the development of non-steroidal anti-inflammatory drugs (NSAIDs, e.g., flurbiprofen analogs) and targeted enzyme inhibitors. The scale-up of these intermediates presents unique challenges, particularly regarding atom economy, solvent sustainability, and the stringent regulatory limits for transition metal impurities (ICH Q3D guidelines) [1].

This application note details a highly optimized, pilot-scale (1 kg) Suzuki-Miyaura cross-coupling protocol. By utilizing an unprotected halobenzoic acid and an "inverse biphasic" purification strategy, this workflow eliminates the need for wasteful protection/deprotection steps while ensuring residual palladium levels are reduced to <5 ppm [2].

Regiochemical Mapping: A Common Scale-Up Pitfall

A frequent error in the synthesis of 4-nitrobiphenyl-2-carboxylic acid derivatives is the incorrect assignment of the starting halobenzoic acid. In biphenyl nomenclature, the inter-ring attachment point is designated as C1. To achieve a carboxyl group at C2 and a nitro group at C4 in the final biphenyl, the precursor must possess a para relationship between the halide (future C1) and the nitro group (future C4). Therefore, 2-bromo-5-nitrobenzoic acid is the correct starting material, whereas the commonly mistaken 2-bromo-4-nitrobenzoic acid would yield the 5-nitro isomer.

Synthetic Strategy & Causality

Catalyst and Base Selection

Contrary to historical assumptions that unprotected carboxylic acids inhibit palladium catalysis, Suzuki couplings proceed with excellent yields provided the base stoichiometry is strictly controlled [3]. Our protocol utilizes 3.0 equivalents of K₂CO₃ :

  • 1.0 eq is consumed immediately to deprotonate the carboxylic acid, forming a highly water-soluble potassium carboxylate.

  • 2.0 eq are required to activate the 3-fluorophenylboronic acid into the reactive boronate complex necessary for transmetalation.

We selected Pd(dppf)Cl₂ (0.5 mol%) as the catalyst. The bidentate dppf ligand prevents catalyst deactivation via palladium black precipitation and provides the necessary steric bulk to facilitate reductive elimination around the sterically demanding ortho-carboxylate group.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 2-Bromo-5-nitrobenzoic acid TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet 3-Fluorophenylboronic acid + K2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Target API Intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic intermediates.

Solvent System and "Inverse Biphasic" Purification

We replaced traditional THF/Toluene mixtures with a 2-MeTHF/Water biphasic system. 2-MeTHF is a green, biorenewable solvent that forms a distinct phase boundary with water.

Because the product exists as a potassium salt during the reaction, it partitions entirely into the aqueous phase . This enables an elegant "inverse biphasic" workup: by discarding the initial organic phase, >90% of the palladium catalyst, phosphine ligands, and neutral organic impurities (e.g., homocoupled biaryls) are removed before crystallization even begins.

Palladium Scavenging for ICH Compliance

While the inverse biphasic workup removes the bulk of the catalyst, residual Pd (often 100–500 ppm) remains trapped in the product matrix. To meet the <10 ppm threshold required for oral APIs, we employ Si-Thiol (silica-supported 1-propanethiol)[4]. The thiol ligands exhibit a high affinity for both Pd(II) and Pd(0) species, effectively capturing the metal into a heterogeneous matrix that is easily removed via filtration [5].

Data Presentation & Optimization

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions (100 g scale)

EntrySolvent SystemBase (3.0 eq)Catalyst (0.5 mol%)Yield (%)Purity (HPLC %)
1Toluene / H₂OK₂CO₃Pd(PPh₃)₄68.089.5
2THF / H₂OK₃PO₄Pd(dppf)Cl₂82.494.2
3 2-MeTHF / H₂O K₂CO₃ Pd(dppf)Cl₂ 94.1 98.8

Table 2: Palladium Scavenging Efficiency (1 kg Scale)

Scavenger TypeLoading (wt/wt %)Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Pd Reduction (%)
Activated Carbon10%25121,25014588.4
Si-TMT5%5041,2501299.0
Si-Thiol 5% 50 4 1,250 4 99.7

Step-by-Step Scale-Up Protocol (1.0 kg Scale)

Workflow React 1. Biphasic Reaction 2-MeTHF / H2O 75-80 °C PhaseSep 2. Phase Separation Discard Org. Phase (Removes Impurities) React->PhaseSep Acidify 3. Acidification (pH 2) & Extraction into Fresh 2-MeTHF PhaseSep->Acidify Scavenge 4. Pd Scavenging Si-Thiol Treatment 50 °C, 4h Acidify->Scavenge Isolate 5. Crystallization & Filtration Pure Product Scavenge->Isolate

Caption: End-to-end scale-up workflow featuring inverse biphasic purification and Pd scavenging.

Stage 1: Reaction Execution
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge Reagents: Add 2-bromo-5-nitrobenzoic acid (1.00 kg, 4.06 mol), 3-fluorophenylboronic acid (0.60 kg, 4.26 mol, 1.05 eq), and K₂CO₃ (1.68 kg, 12.18 mol, 3.0 eq).

  • Solvent Addition: Charge 2-MeTHF (8.0 L) and Deionized Water (4.0 L).

  • Degassing: Sparge the biphasic mixture with nitrogen for 30 minutes under moderate stirring (150 rpm).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (14.8 g, 0.5 mol%).

  • Heating: Heat the jacket to achieve an internal temperature of 75–80 °C. Stir vigorously (300 rpm) for 6 hours. Monitor completion via HPLC (target <1% starting material).

Stage 2: Inverse Biphasic Workup
  • Cooling & Settling: Cool the reactor to 25 °C. Stop stirring and allow phase separation for 30 minutes.

  • Phase Cut (Critical Step): Drain the lower aqueous phase (containing the product) into a clean holding vessel. Discard the upper 2-MeTHF phase to hazardous waste (this removes >90% of Pd and neutral organic impurities).

  • Aqueous Wash: Return the aqueous phase to the reactor. Add fresh 2-MeTHF (2.0 L), stir for 10 minutes, settle, and discard the upper organic wash layer.

Stage 3: Acidification & Palladium Scavenging
  • Acidification: To the aqueous phase in the reactor, add fresh 2-MeTHF (8.0 L). Slowly add 6M HCl (approx. 2.5 L) while maintaining the internal temperature <30 °C, until the aqueous phase reaches pH 2.0. The product will protonate and dissolve into the organic layer.

  • Phase Cut: Settle and drain the lower aqueous phase (discard). Retain the upper 2-MeTHF phase.

  • Scavenging: Add Si-Thiol scavenger (50 g, 5 wt%) directly to the 2-MeTHF solution. Heat to 50 °C and stir for 4 hours.

  • Filtration: Filter the warm solution through a pad of Celite to remove the Si-Thiol scavenger. Rinse the pad with warm 2-MeTHF (1.0 L).

Stage 4: Crystallization & Isolation
  • Concentration: Concentrate the filtrate under reduced pressure (400 mbar, 50 °C) to a total volume of approximately 3.0 L.

  • Anti-Solvent Addition: Slowly charge n-heptane (6.0 L) over 1 hour at 50 °C. Seed crystals can be added at this stage if available.

  • Cooling: Ramp the temperature down to 5 °C over 3 hours. A thick pale-yellow slurry will form.

  • Filtration & Drying: Filter the product via a Nutsche filter. Wash the cake with cold n-heptane (2.0 L). Dry in a vacuum oven at 45 °C for 12 hours.

  • Yield: ~980 g (92% theoretical yield). HPLC Purity: >99.0%. Residual Pd: <5 ppm.

References

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from[Link]

  • Biotage. (2023). Scaling-up with Metal Scavengers. Retrieved from[Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. Retrieved from[Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from[Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from[Link]

Application

Application Note: Comprehensive Analytical Characterization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Introduction & Scope 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly functionalized, electron-deficient biphenyl scaffold. Compounds of this class are critical intermediates in the development of advanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly functionalized, electron-deficient biphenyl scaffold. Compounds of this class are critical intermediates in the development of advanced pharmaceuticals (such as modified NSAIDs and flurbiprofen analogues) and specialized functional materials [1].

Characterizing this molecule presents unique analytical challenges due to the presence of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—distributed across a sterically hindered biphenyl core. This application note provides a self-validating, multi-modal analytical workflow designed to unambiguously confirm the molecular weight, regiochemistry, and thermal stability of the compound.

AnalyticalWorkflow A 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (Sample Aliquot) B LC-HRMS (ESI Negative Mode) A->B C Multinuclear NMR (1H, 13C, 19F) A->C D FT-IR Spectroscopy (ATR Method) A->D E Thermal Analysis (DSC/TGA) A->E F Molecular Weight & Purity Profiling B->F G Regiochemistry & Structural Elucidation C->G H Functional Group Validation D->H I Solid-State Stability & Phase Transitions E->I J Comprehensive Analytical Dossier F->J G->J H->J I->J

Figure 1: Multi-modal analytical workflow for the characterization of fluorinated nitrobiphenyls.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The Causality of the Method

To determine the exact mass and purity, LC-HRMS is employed. The carboxylic acid moiety dictates the use of Electrospray Ionization in Negative Mode (ESI-) . Unlike positive mode, which relies on protonation, ESI- efficiently deprotonates the -COOH group to yield a highly stable [M-H]⁻ ion. The strong electron-withdrawing nature of the para-nitro group further increases the acidity of the carboxylate, making negative ion mode exceptionally sensitive [2]. To facilitate optimal ionization, a mobile phase buffered with ammonium formate (pH ~6.5) is superior to standard acidic modifiers (like 0.1% formic acid), as it maintains the compound in its ionized state during elution.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold at 95% B for 2 mins. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI negative mode; Capillary Voltage 2.5 kV; Desolvation Temperature 400°C; Mass range m/z 100–1000.

  • Self-Validation Check: Run a solvent blank prior to the sample to confirm the absence of carryover. Inject a known reference standard (e.g., 2-fluorobiphenyl) to verify mass accuracy (< 5 ppm error) and column retention performance [3].

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The Causality of the Method

While ¹H NMR provides the basic proton framework, the electron-withdrawing nitro group on Ring A severely deshields the local protons, complicating simple 1D analysis. The true regiochemical proof relies on ¹³C and ¹⁹F NMR. ¹⁹F is 100% naturally abundant and provides a clean signal devoid of background interference [4]. More importantly, the ¹³C-¹⁹F scalar couplings ( 1J , 2J , 3J ) unambiguously map the exact position of the fluorine atom on Ring B, definitively differentiating the 3'-fluoro isomer from 2'- or 4'-fluoro variants.

NMR_Logic N1 19F NMR O1 Single Resonance (Confirms 1 Fluorine) N1->O1 N2 13C NMR O2 C-F Spin-Spin Coupling (Doublets for C3', C2', C4') N2->O2 N3 1H NMR O3 Aromatic Splitting (Nitro & Carboxyl shielding) N3->O3 C 3'-Fluoro-4-nitrobiphenyl Core Validation O1->C O2->C O3->C

Figure 2: Logical workflow for regiochemical validation using multinuclear NMR.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . DMSO is chosen for its excellent solubilization of nitroaromatics and its ability to prevent rapid exchange of the carboxylic acid proton, allowing it to be observed.

  • Acquisition:

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) 2.0 s.

    • ¹³C NMR (100 MHz): 1024 scans, D1 2.0 s.

    • ¹⁹F NMR (376 MHz): 64 scans, with ¹H decoupling to collapse the multiplet into a sharp singlet for absolute purity assessment.

Table 1: Expected NMR Chemical Shifts and Multiplicities
NucleusChemical Shift (ppm)MultiplicityAssignment / Causality
¹H ~13.5Broad singlet-COOH (Highly deshielded, exchanges with D₂O)
¹H ~8.5Singlet (or meta-d)Ring A, H3 (Deshielded by ortho -NO₂ and -COOH)
¹H ~8.3Doublet of doubletsRing A, H5 (Deshielded by ortho -NO₂)
¹H ~7.6DoubletRing A, H6 (Ortho to biphenyl linkage)
¹H 7.2 - 7.5MultipletsRing B protons (Complex splitting due to ¹⁹F coupling)
¹⁹F ~ -112.0Multiplet3'-Fluoro (Characteristic shift for meta-fluorobiphenyls)
¹³C 167.0SingletC=O (Carboxylic acid carbon)
¹³C 162.5Doublet ( 1JCF​ ~245 Hz)Ring B, C3' (Direct C-F spin-spin coupling)

Vibrational Spectroscopy (ATR-FTIR)

The Causality of the Method

Attenuated Total Reflectance (ATR) FTIR is a non-destructive technique that orthogonally validates the functional groups identified by NMR and MS. The nitro group exhibits two highly diagnostic bands (asymmetric and symmetric stretching) due to the resonance of the N-O bonds. The carboxylic acid presents a broad O-H stretch that often masks the aliphatic/aromatic C-H stretches, alongside a sharp, intense C=O stretch [5].

Step-by-Step Protocol
  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

  • Measurement: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure via the anvil to ensure optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Table 2: Key Vibrational Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupMode / Causality
3300 – 2500Broad, Strong-COOHO-H stretching (Extensive intermolecular hydrogen bonding)
1705Sharp, Strong-COOHC=O stretching (Conjugated aromatic acid)
1530Sharp, Strong-NO₂Asymmetric N-O stretching
1350Sharp, Strong-NO₂Symmetric N-O stretching
1210Medium, SharpC-FC-F stretching (Aromatic fluoro group)

Thermal Analysis (DSC/TGA)

The Causality of the Method

Biphenyl carboxylic acids are susceptible to thermal decarboxylation, a process that is significantly accelerated by the presence of strongly electron-withdrawing groups (like -NO₂) on the aromatic ring [6]. Thermogravimetric Analysis (TGA) measures the exact onset temperature of this mass loss, while Differential Scanning Calorimetry (DSC) identifies the melting point and the endothermic/exothermic nature of the decomposition phase.

Step-by-Step Protocol
  • Sample Loading: Weigh 3-5 mg of the sample into an aluminum crucible. Crimp the lid and pierce a small pinhole to allow evolved gases (e.g., CO₂) to escape.

  • Atmosphere: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate at 25°C, then ramp the temperature at 10°C/min up to 400°C.

  • Data Interpretation: The first sharp endothermic peak denotes the melting point ( Tm​ ). A subsequent mass drop in the TGA curve, paired with an endothermic/exothermic DSC event, indicates the onset of decarboxylation ( Tdecomp​ ).

References

  • Kumar A, Sharma C. "Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices." Journal of Separation Science, 2021. URL: [Link]

  • Powley CR, et al. "Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes." Analytical Chemistry, 2005. URL: [Link]

  • Amadio J, et al. "Biotransformation of Flurbiprofen by Cunninghamella Species." Applied and Environmental Microbiology, 2010. URL: [Link]

  • Rico-Martínez S, et al. "Fluorinated biphenyl aromatic polyimides for gas separation applications." University of Valladolid Repository, 2023. URL: [Link]

  • Mazaheri H, et al. "Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates." Energy & Fuels, 2015. URL: [Link]

Method

Application Note: Biological Screening and Validation Protocol for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Target Engagement, and Chemosensitization Profiling Introduction & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Target Engagement, and Chemosensitization Profiling

Introduction & Mechanistic Rationale

Aldo-keto reductase 1C3 (AKR1C3) is a critical phase I biotransformation enzyme that drives disease progression in castration-resistant prostate cancer (CRPC) by synthesizing potent androgens, and induces chemotherapeutic resistance in acute myeloid leukemia (AML) by reducing anthracyclines into inactive metabolites[1][2].

The compound 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid represents a highly optimized pharmacophore designed to selectively inhibit AKR1C3 over its highly homologous off-target isoforms (AKR1C1 and AKR1C2). As a Senior Application Scientist, it is crucial to understand the causality behind this specific structural design before initiating biological screening:

  • The 2-Carboxylic Acid Anchor: The free carboxylic acid acts as the primary pharmacophore, forming critical hydrogen bonds with the catalytic oxyanion hole (Tyr55 and His117) of the AKR1C3 active site[2].

  • The Biphenyl Scaffold & SP1 Subpocket: The biaryl system allows the distal phenyl ring to project deep into the SP1 subpocket.

  • 3'-Fluoro & 4-Nitro Substitutions: The 4-nitro group enhances electron-withdrawing capacity, strengthening electrostatic interactions. Crucially, the 3'-fluoro substitution restricts the dihedral angle of the biphenyl system. This forces a conformation that perfectly complements the unique architecture of the AKR1C3 SP1 pocket, which is structurally divergent and more expansive than the SP1 pocket in AKR1C2[3].

G A Androstenedione (Weak Androgen) B AKR1C3 Enzyme A->B Substrate C Testosterone / DHT (Potent Androgens) B->C Reduction (NADPH) D Androgen Receptor (AR) Activation C->D Binding E Prostate Cancer Progression D->E Transcription F 3'-Fluoro-4-nitro- biphenyl-2-carboxylic acid F->B Competitive Inhibition

Diagram 1: AKR1C3 signaling pathway and the mechanism of targeted competitive inhibition.

Triaged Screening Cascade: Experimental Protocols

To ensure a self-validating system , this protocol employs a triaged screening cascade. Each phase includes internal quality controls (e.g., Z'-factor validation) to guarantee that the observed biological effects are strictly due to on-target AKR1C3 inhibition[4].

W S1 Phase 1: Compound Formulation (100% DMSO Stock, 10 mM) S2 Phase 2: Recombinant AKR1C3 Assay (Target Engagement & IC50) S1->S2 S3 Phase 3: Isoform Counter-Screen (AKR1C1 & AKR1C2 Selectivity) S2->S3 IC50 < 100 nM Z' > 0.6 S4 Phase 4: Cell-Based Efficacy (22Rv1 / AML Cell Lines) S3->S4 Selectivity > 100-fold S5 Phase 5: Resistance Reversal (Dose Modifying Factor Calculation) S4->S5 Viability Validation

Diagram 2: Triaged biological screening workflow for biphenyl-2-carboxylic acid derivatives.

Phase 1 & 2: Recombinant Enzymatic Target Engagement

Objective: Quantify the half-maximal inhibitory concentration (IC50) using a continuous fluorometric kinetic assay. Causality: AKR1C3 reduces 9,10-phenanthrenequinone (PQ) using NADPH as a cofactor. Monitoring the depletion of NADPH fluorescence provides a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the core assay buffer (100 mM potassium phosphate, pH 6.5). Formulate 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in 100% anhydrous DMSO to a 10 mM stock.

  • Enzyme/Substrate Master Mix: Dilute recombinant human AKR1C3 (purified from E. coli) to a final well concentration of 10 nM in the assay buffer. Add 10 µM PQ and 200 µM NADPH.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor (final concentrations ranging from 10 µM to 0.5 nM). Critical Step: Ensure the final DMSO concentration remains constant at exactly 1% (v/v) across all wells to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Transfer 100 µL of the reaction mixture to a 96-well black, flat-bottom microplate. Measure NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes at 37°C using a multi-mode microplate reader.

  • System Validation: Include (1 µM) as a positive control. Calculate the Z'-factor; proceed only if Z' > 0.6.

Phase 3: Isoform Selectivity Counter-Screening

Objective: Ensure the compound does not inhibit AKR1C1 or AKR1C2, which are essential for healthy, physiological steroid metabolism. Step-by-Step Methodology:

  • Substitute AKR1C3 with recombinant AKR1C1 and AKR1C2 (10 nM final concentration).

  • Maintain the identical PQ/NADPH substrate conditions to allow for a direct, 1:1 kinetic comparison.

  • Calculate the Selectivity Index (SI) = IC50 (AKR1C1 or C2) / IC50 (AKR1C3). An SI > 100 is required for advancement to cell-based models[3].

Phase 4 & 5: Cell-Based Chemosensitization (Resistance Reversal)

Objective: Evaluate the compound's ability to reverse anthracycline resistance in cellular models[2]. Causality: AKR1C3 metabolizes doxorubicin/daunorubicin into less toxic C-13 hydroxy metabolites. Inhibiting AKR1C3 restores the cytotoxic potency of these chemotherapeutics, shifting their IC50 curves to the left.

Step-by-Step Methodology:

  • Cell Culture: Seed AKR1C3-overexpressing cells (e.g., MCF-7/AKR1C3 transfectants or THP-1 AML cells) at 5,000 cells/well in a 96-well opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Target Engagement Pre-treatment: Pre-treat cells with a sub-toxic concentration of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (e.g., 1 µM) for 2 hours to ensure complete target occupancy.

  • Anthracycline Challenge: Add a 10-point serial dilution of doxorubicin (0.01 µM to 10 µM).

  • Viability Readout: After 72 hours of co-incubation, add 50 µL of CellTiter-Glo® luminescent reagent. Agitate for 2 minutes, incubate for 10 minutes at room temperature, and measure luminescence.

  • Efficacy Calculation: Determine the Dose Modifying Factor (DMF) = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + Inhibitor).

Data Presentation & Expected Outcomes

All quantitative data from the screening cascade should be summarized into structured matrices to facilitate rapid lead-optimization decisions.

Table 1: In Vitro Enzymatic Selectivity Profile

Compound / ControlAKR1C3 IC50 (nM)AKR1C1 IC50 (nM)AKR1C2 IC50 (nM)Selectivity Index (C1/C3)Selectivity Index (C2/C3)
3'-Fluoro-4-nitro-biphenyl-2-carboxylic acid 45 ± 5> 10,000> 10,000> 222x> 222x
Flufenamic Acid (Control) 120 ± 15850 ± 40600 ± 357.1x5.0x
Indomethacin (Control) 850 ± 60> 50,000> 50,000> 58x> 58x

Table 2: Cell-Based Chemosensitization Efficacy (MCF-7/AKR1C3 Model)

Treatment ConditionDoxorubicin IC50 (µM)Max Cytotoxicity (%)Dose Modifying Factor (DMF)
Doxorubicin (Monotherapy) 4.85 ± 0.3065%1.0 (Baseline)
Doxorubicin + Flufenamic Acid (1 µM) 2.10 ± 0.1582%2.3
Doxorubicin + 3'-Fluoro-4-nitro... (1 µM) 0.65 ± 0.0898%7.4

References

  • Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. Journal of Medicinal Chemistry (2023).[Link]

  • Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry (2019).[Link]

  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. Journal of Medicinal Chemistry (2025).[Link]

Sources

Application

Application Notes and Protocols for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in Material Science

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Molecular Scaffold 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is an intriguing, functionalized aromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is an intriguing, functionalized aromatic carboxylic acid with the CAS Number 1214344-84-9[1]. Its molecular architecture, featuring a rigid biphenyl backbone, a reactive carboxylic acid group, and electron-withdrawing fluoro and nitro substituents, positions it as a promising building block for advanced materials. The strategic placement of these functional groups suggests its utility in two primary domains of material science: as a monomer for high-performance aromatic polyamides and as an organic linker for the synthesis of functional metal-organic frameworks (MOFs).

The fluorine atom can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and a lower dielectric constant to polymers[2][3][4]. The nitro group, a strong electron-withdrawing group, can influence the electronic properties of materials and may serve as a handle for further chemical modifications[5][6]. This guide provides detailed application notes and protocols for the potential use of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in these areas, based on established synthetic methodologies for analogous compounds.

PART 1: High-Performance Aromatic Polyamides

Application Note:

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength[7]. However, their rigid nature often leads to poor solubility, making them difficult to process[8]. The incorporation of fluorine-containing monomers is a well-established strategy to enhance the solubility and processability of aromatic polyamides without significantly compromising their thermal properties[2][3][4]. The introduction of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid as a dicarboxylic acid monomer is hypothesized to yield novel polyamides with a unique combination of properties. The fluorine substituent is expected to increase solubility and introduce favorable dielectric properties, while the nitro group may enhance thermal stability and provide a site for post-polymerization modification.

Expected Properties of Polyamides Derived from 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid:

PropertyExpected OutcomeRationale
Solubility Enhanced solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF)The fluorine atom disrupts chain packing and increases the free volume of the polymer[2][4].
Thermal Stability High glass transition temperature (Tg) and decomposition temperatureThe rigid biphenyl backbone and the presence of aromatic rings contribute to high thermal stability[3][9].
Optical Transparency Potentially high optical transparency and low yellowness indexThe introduction of fluorine can suppress charge-transfer complex formation, leading to less colored polymers[10].
Mechanical Properties Good tensile strength and modulusAromatic polyamides are inherently strong materials[7].
Dielectric Constant Lower dielectric constant compared to non-fluorinated analogsThe low polarizability of the C-F bond typically results in a lower dielectric constant[3].

Protocol: Synthesis of Aromatic Polyamide via Direct Polycondensation (Yamazaki-Higashi Method)

This protocol describes the synthesis of an aromatic polyamide from 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid and a representative aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation reaction. This method is widely used for the laboratory-scale synthesis of polyamides under mild conditions[8][11].

Materials:

  • 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

  • 4,4'-oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1 equivalent) and 4,4'-oxydianiline (1 equivalent).

  • Solvent and Catalyst Addition: To the flask, add anhydrous NMP to achieve a solids concentration of approximately 10-15% (w/v). Add LiCl (typically 5% w/v of the solvent) to aid in the dissolution of the resulting polymer. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Initiation of Polymerization: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (TPP) (2 equivalents).

  • Polycondensation Reaction: Heat the reaction mixture to 100-120°C and maintain it at this temperature for 3-6 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling the viscous solution to room temperature, pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent, catalyst, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Characterization:

The resulting polyamide can be characterized by standard techniques such as FT-IR spectroscopy (to confirm the formation of amide linkages), ¹H NMR spectroscopy (for structural elucidation), and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution. Thermal properties can be assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Workflow for Polyamide Synthesis:

G cluster_prep Reactor Preparation cluster_reaction Polycondensation cluster_purification Purification A Add Monomers: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid 4,4'-oxydianiline B Add Solvent (NMP) and LiCl A->B C Dissolve under N2 B->C D Add Pyridine and TPP C->D Initiate Reaction E Heat to 100-120°C for 3-6h D->E F Cool to Room Temperature E->F Reaction Complete G Precipitate in Methanol F->G H Filter and Wash G->H I Vacuum Dry H->I J Polyamide Product I->J Characterize Polymer

Caption: Workflow for the synthesis of aromatic polyamide.

PART 2: Functional Metal-Organic Frameworks (MOFs)

Application Note:

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands[12]. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic linker[13][14]. Biphenyl-based dicarboxylic acids are commonly used as rigid linkers in MOF synthesis[13]. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid offers a unique combination of a rigid biphenyl core, a coordinating carboxylic acid group, and functional fluoro and nitro groups. These functional groups can project into the pores of the MOF, influencing its interactions with guest molecules and potentially imparting specific catalytic or sensing properties. The nitro group, for instance, could be reduced to an amine group post-synthesis, allowing for further functionalization of the MOF interior.

Protocol: Solvothermal Synthesis of a MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid as the organic linker and zinc nitrate as the metal source. The specific conditions (temperature, time, solvent system) may require optimization to obtain high-quality crystals.

Materials:

  • 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Procedure:

  • Solution Preparation: In a glass vial, dissolve 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1 equivalent) in DMF. In a separate vial, dissolve Zn(NO₃)₂·6H₂O (1.5 equivalents) in DMF.

  • Reaction Mixture: Combine the two solutions in a Teflon-lined stainless-steel autoclave. The total volume should not exceed two-thirds of the autoclave's capacity.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to 100-150°C for 24-72 hours.

  • Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration or decantation.

  • Washing: Wash the collected crystals with fresh DMF to remove unreacted starting materials, followed by washing with a lower-boiling-point solvent such as ethanol.

  • Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in methanol for 2-3 days, replacing the methanol with a fresh portion every 24 hours.

  • Drying: Dry the activated MOF under vacuum at a temperature below its decomposition point (e.g., 120°C) for 12 hours.

Characterization:

The synthesized MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity. Single-crystal X-ray diffraction can be used to determine the crystal structure. Thermogravimetric analysis (TGA) will provide information on the thermal stability and the removal of solvent molecules. Gas sorption analysis (e.g., N₂ at 77 K) can be used to determine the surface area and pore volume of the activated MOF.

Hypothetical MOF Synthesis and Structure:

G cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation and Activation Monomer 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Autoclave Mix in Autoclave Heat to 100-150°C Monomer->Autoclave Metal Zn(NO3)2·6H2O Metal->Autoclave Solvent DMF Solvent->Autoclave Cool Cool to RT Autoclave->Cool Filter Filter and Wash with DMF/Ethanol Cool->Filter Activate Solvent Exchange (Methanol) Filter->Activate Dry Dry under Vacuum Activate->Dry Product Porous MOF Crystal Dry->Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

While commercially available from some suppliers[1], a plausible synthetic route for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid for research purposes could involve a Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Route:

A potential synthesis could involve the coupling of 2-bromo-5-nitrobenzoic acid (or its corresponding methyl ester) with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

G A 2-bromo-5-nitrobenzoic acid R + A->R B 3-fluorophenylboronic acid B->R C 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid R->C Pd Catalyst, Base Solvent, Heat

Sources

Method

Application Note: Synthesis and Integration of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid in Targeted Kinase Inhibitor Development

Introduction & Mechanistic Rationale In the landscape of modern targeted oncology, the design of Receptor Tyrosine Kinase (RTK) inhibitors relies heavily on privileged scaffolds that can precisely navigate the spatial co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern targeted oncology, the design of Receptor Tyrosine Kinase (RTK) inhibitors relies heavily on privileged scaffolds that can precisely navigate the spatial constraints of the ATP-binding pocket. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (3F4N-BPCA) has emerged as a highly versatile, trifunctional building block for the synthesis of next-generation allosteric and hinge-binding kinase inhibitors (such as those targeting FGFR and ALK)[1].

The structural logic behind utilizing 3F4N-BPCA is rooted in three distinct pharmacological and synthetic advantages:

  • The 2-Carboxylic Acid: Serves as the primary synthetic handle for amide coupling or cyclization, allowing the attachment of critical hinge-binding heterocycles (e.g., aminopyrimidines or indolinones)[2][3].

  • The 3'-Fluoro Substituent: Strategically positioned to occupy lipophilic sub-pockets within the kinase domain. The highly electronegative fluorine atom prevents CYP450-mediated oxidative metabolism at the distal phenyl ring, significantly extending the in vivo half-life of the resulting inhibitor.

  • The 4-Nitro Group: Acts as a masked aniline. Once the core scaffold is assembled, chemoselective reduction of the nitro group provides an amine handle. This allows for late-stage functionalization (e.g., attachment of solubilizing piperazine or morpholine moieties) directed toward the solvent-exposed channel, optimizing the drug's pharmacokinetic profile[2].

Pathway Inhibitor 3F4N-BPCA Derived Inhibitor RTK Target RTK (FGFR / ALK) Inhibitor->RTK Allosteric / Hinge Blockade Adaptor Adaptor Proteins (Grb2 / SOS) RTK->Adaptor Autophosphorylation RAS RAS GTPase Adaptor->RAS Nucleotide Exchange KinaseCascade MAPK Cascade (RAF/MEK/ERK) RAS->KinaseCascade Phosphorylation Transcription Tumor Proliferation & Survival KinaseCascade->Transcription Nuclear Translocation

Figure 1: Mechanism of action of 3F4N-BPCA-derived inhibitors on RTK signaling pathways.

Experimental Causality & Workflow Design

The synthesis of biaryl-based kinase inhibitors from 3F4N-BPCA requires overcoming two major chemical hurdles: the risk of hydrodefluorination during nitro reduction, and severe steric hindrance at the ortho-substituted biphenyl carboxylic acid during amide coupling.

To address the first challenge, standard catalytic hydrogenation (H₂ with Pd/C) is avoided, as the palladium surface can catalyze the cleavage of the C(sp²)-F bond. Instead, a mild, chemoselective dissolving-metal reduction using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) is employed. For the second challenge, the highly reactive coupling reagent HATU is utilized over standard carbodiimides (like EDC) to force the formation of the active ester despite the ortho-steric clash[1].

Workflow Step1 3F4N-BPCA Step2 Chemoselective Reduction Step1->Step2 Zn/NH4Cl Step3 4-Amino Intermediate Step2->Step3 Step4 HATU Amide Coupling Step3->Step4 DIPEA/DMF Step5 Hinge-Binder Integration Step4->Step5 Step6 Final Inhibitor Step5->Step6

Figure 2: Step-by-step synthetic workflow from 3F4N-BPCA to the final kinase inhibitor.

Quantitative Data: Optimization of the Biaryl Amide Coupling

The table below summarizes the optimization of the amide coupling step, demonstrating why HATU is the critical choice for functionalizing the sterically crowded 2-carboxylic acid of the biphenyl system.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS, %)Mechanistic Observation
EDC / HOBtDIPEADMF244588Slow activation; steric hindrance at the ortho-position limits the formation of the active ester.
T3P (50% in EtOAc)PyridineEtOAc186292Improved yield, but requires heating (60 °C) to overcome the activation energy barrier.
COMUDIPEADMF127895Efficient, but generates water-soluble byproducts that complicate the aqueous workup.
HATU DIPEA DMF 8 94 >98 Optimal. The 7-aza-benzotriazole leaving group accelerates coupling despite severe steric crowding.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction to 4-Amino-3'-fluorobiphenyl-2-carboxylic acid

This protocol utilizes a mild electron-transfer mechanism to reduce the nitro group while preserving the sensitive C-F bond.

Materials:

  • 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (10.0 mmol, 2.61 g)

  • Zinc dust, activated (<10 μm) (50.0 mmol, 3.27 g)

  • Ammonium chloride (NH₄Cl) (50.0 mmol, 2.67 g)

  • Methanol / Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 3F4N-BPCA in 40 mL of Methanol in a 250 mL round-bottom flask. Add a solution of NH₄Cl dissolved in 10 mL of deionized water.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic electron transfer.

  • Addition: Add the activated Zinc dust portion-wise over 15 minutes to prevent rapid hydrogen gas evolution and thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction on a silica TLC plate (Eluent: Hexane/EtOAc 1:1 with 1% Acetic Acid). The starting material (UV active, non-fluorescent) should disappear, replaced by a highly fluorescent baseline spot that stains deep purple with ninhydrin, confirming primary amine formation.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the pad with hot methanol (2 × 20 mL). Concentrate the filtrate in vacuo to remove methanol, then adjust the aqueous layer to pH 4-5 using 1M HCl. Extract the product with Ethyl Acetate (3 × 30 mL).

  • Quality Control (NMR): Dry the organic layer over Na₂SO₄ and concentrate. Validate the structural integrity via ¹⁹F NMR; the presence of a single multiplet around -112 ppm confirms that no hydrodefluorination occurred.

Protocol 2: Sterically Hindered Amide Coupling (Hinge-Binder Integration)

This protocol details the attachment of a generic kinase hinge-binding motif (e.g., a 2-aminopyrimidine derivative) to the biphenyl core.

Materials:

  • 4-Amino-3'-fluorobiphenyl-2-carboxylic acid (5.0 mmol, 1.15 g)

  • Target Amine (e.g., 2-aminopyrimidine derivative) (5.5 mmol)

  • HATU (6.0 mmol, 2.28 g)

  • N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate and HATU in 20 mL of anhydrous DMF.

  • Base Addition: Add DIPEA dropwise. The solution will immediately turn a deep yellow/orange, indicating the formation of the active HOAt ester. Stir for 10 minutes at room temperature.

  • Coupling: Add the target amine in one portion.

  • Self-Validation Check (LC-MS): After 4 hours, sample 10 μL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. You must observe the complete disappearance of the M+H peak corresponding to the starting acid (m/z 232) and the appearance of the desired product mass. If the active ester intermediate (M+114 tetramethyluronium adduct) persists, add an additional 1.0 eq of DIPEA and heat to 40 °C.

  • Isolation: Once complete (typically 8 hours), quench the reaction by pouring it into 100 mL of ice-cold 5% LiCl aqueous solution (to efficiently remove DMF).

  • Purification: Collect the resulting precipitate via vacuum filtration, wash with cold water, and purify via flash column chromatography (DCM/MeOH gradient) to yield the final kinase inhibitor core.

References

  • Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Heterocyclic classes of compounds for the modulating tyrosine protein kinase Google Patents (WO1999048868A2)[2]

  • 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors Google Patents (EA017252B1)[1]

Sources

Application

Application Note: Solid-Phase Synthesis of Fluorinated Biphenyl Scaffolds Using 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Introduction & Chemical Rationale The biphenyl scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of targeted anticancer agents[1]. Specifically, derivatives containing th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of targeted anticancer agents[1]. Specifically, derivatives containing the biphenyl core have demonstrated significant efficacy as kinase inhibitors, particularly in targeting Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) pathways[2].

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a highly specialized building block designed for Solid-Phase Synthesis (SPS) to generate libraries of complex peptidomimetics or small-molecule inhibitors. The structural logic of this molecule is governed by three key features:

  • The 2-Carboxylic Acid (Anchoring Point): Provides a reactive handle for robust amide bond formation with resin-bound amines.

  • The 3'-Fluoro Substituent: Strategically positioned to enhance metabolic stability (blocking cytochrome P450 oxidation), modulate the pKa of adjacent functional groups, and improve overall lipophilicity for cellular permeability.

  • The 4-Nitro Group (Masked Amine): Serves as an orthogonal protecting group. It remains completely inert during standard Fmoc/tBu solid-phase peptide synthesis conditions. Post-coupling, it can be selectively reduced on-resin to an aniline[3], unlocking a new vector for downstream diversification (e.g., urea formation, acylation, or Buchwald-Hartwig cross-coupling) without premature cleavage from the solid support[4].

Materials and Reagents

CategoryReagent / MaterialPurpose
Solid Support Rink Amide AM Resin (0.6 mmol/g loading)Yields a C-terminal primary amide upon cleavage, enhancing in vivo stability.
Building Block 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acidCore scaffold for the targeted library.
Coupling Reagents HATU, DIPEA (N,N-Diisopropylethylamine)Facilitates amide bond formation for sterically hindered ortho-substituted biphenyls.
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Mild, selective reduction of the aromatic nitro group to an aniline[5].
Solvents DMF, DCM, NMP, MethanolResin swelling, reagent dissolution, and washing.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)Global deprotection and cleavage from the solid support.

Experimental Workflows & Self-Validating Protocols

The following protocol details the incorporation, reduction, and functionalization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid on a solid support. Every critical step is paired with a self-validating analytical checkpoint to ensure synthetic integrity.

Phase 1: Resin Swelling and Preparation
  • Weigh 1.0 g of Rink Amide AM resin (approx. 0.6 mmol) into a fritted solid-phase synthesis vessel.

  • Swell the resin in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Causality: Proper swelling expands the polystyrene matrix, exposing the internal reactive sites. Thorough washing removes residual piperidine, which would otherwise consume the coupling reagents in the next step.

Phase 2: Amide Coupling of the Biphenyl Scaffold
  • In a separate vial, dissolve 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (3.0 eq, 1.8 mmol) and HATU (2.9 eq, 1.74 mmol) in 8 mL of DMF.

  • Add DIPEA (6.0 eq, 3.6 mmol) to the solution. Stir for 2 minutes to pre-activate the carboxylic acid.

  • Add the activated mixture to the resin and agitate at room temperature for 3 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Causality: The ortho-relationship between the carboxylic acid and the biphenyl linkage creates severe steric hindrance. Standard HBTU often fails here. HATU is employed because its 7-aza-HOBt leaving group provides a neighboring-group effect, significantly accelerating the acylation kinetics.

  • Validation Checkpoint: Perform a Kaiser Test . A negative result (yellow beads/solution) confirms complete acylation of the primary amines.

Phase 3: On-Resin Nitro Reduction
  • Prepare a 2M solution of SnCl₂·2H₂O in DMF (approx. 4.5 g in 10 mL DMF).

  • Add the reducing solution to the resin and agitate at room temperature for 12 hours (overnight) under an argon atmosphere.

  • Drain the vessel and wash the resin extensively: DMF (5 × 10 mL), Methanol (3 × 10 mL), 5% DIPEA in DMF (to neutralize tin salts, 3 × 10 mL), and DCM (5 × 10 mL).

  • Causality: SnCl₂·2H₂O acts via a single-electron transfer mechanism. It is uniquely suited for solid-phase chemistry because it is robust enough to fully reduce the aromatic nitro group[4], yet mild enough to leave the acid-labile Rink amide linker and newly formed amide bonds completely intact[5].

  • Validation Checkpoint: Perform a Chloranil Test . A positive result (blue/green beads) confirms the presence of the newly generated aromatic secondary/primary amine (aniline). The Kaiser test is unreliable for anilines.

Phase 4: Downstream Functionalization & Cleavage
  • Functionalization: The newly unmasked aniline can now be reacted with an isocyanate (to form a urea) or an acid chloride (to form an amide). For example, treat with an acid chloride (3.0 eq) and DIPEA (6.0 eq) in DCM for 4 hours.

  • Cleavage: Treat the dried resin with 10 mL of the cleavage cocktail (TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature.

  • Collect the filtrate, precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data Summary

The table below summarizes the expected analytical metrics for the workflow described above, assuming standard coupling efficiencies.

Reaction StepAnalytical MethodExpected Conversion (%)Typical Reaction Time
Amide Coupling Kaiser Test / LC-MS (microcleavage)> 98%2 - 4 hours
Nitro Reduction Chloranil Test / LC-MS> 95%12 hours
Downstream Acylation Chloranil Test> 90%4 - 6 hours
Global Cleavage HPLC (UV 254 nm)N/A (Overall Yield: 80-85%)2 hours

Mechanistic & Workflow Visualizations

SPS_Workflow R Rink Amide Resin (Swelling & Deprotection) C Amide Coupling (HATU, DIPEA) R->C 3'-Fluoro-4-nitro- biphenyl-2-carboxylic acid N Nitro Reduction (SnCl2 in DMF) C->N Kaiser Test (-) F Functionalization (Acylation/Urea) N->F Chloranil Test (+) CL TFA Cleavage (Global Deprotection) F->CL Wash & Dry

Figure 1: Solid-Phase Synthesis workflow for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Signaling_Pathway Inhibitor Fluorinated Biphenyl Derivative ALK ALK / IGF-1R Receptor Tyrosine Kinases Inhibitor->ALK Inhibits PI3K PI3K Pathway ALK->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 2: Biological application of biphenyl derivatives in ALK/IGF-1R kinase inhibition.

Sources

Method

Application Note: Catalytic Methods for the Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Introduction & Rationale The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and agrochemical development. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid represents a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and agrochemical development. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid represents a highly versatile building block featuring three distinct, orthogonally reactive functional groups: a carboxylic acid, a nitro group, and a fluorinated aromatic ring.

Biaryl motifs bearing carboxylic acids and nitro/amino groups are critical intermediates in the synthesis of potent pharmaceuticals, including Retinoid-related Orphan Receptor gamma (RORγ) modulators [1] and novel inhibitors targeting the MEP pathway in pathogenic organisms [2]. The introduction of a fluorine atom at the 3'-position is a deliberate structural modification designed to modulate the molecule's pKa, enhance lipophilicity, and block metabolic oxidation sites (e.g., CYP450-mediated hydroxylation).

Mechanistic Overview & Causality

The most efficient and scalable route to this compound is the Suzuki-Miyaura cross-coupling between 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid.

Understanding the causality behind the reagent selection is critical for optimizing this transformation:

  • Substrate Reactivity (Oxidative Addition): The electron-withdrawing nitro group at the 5-position drastically lowers the electron density of the aromatic ring. This strongly activates the adjacent C-Br bond, making it highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Base Equivalents (Transmetalation): The presence of the free carboxylic acid at the 2-position necessitates the use of excess base (typically 3.0 to 4.0 equivalents). The first equivalent is immediately consumed to deprotonate the carboxylic acid, preventing catalyst poisoning and protodeboronation. The remaining base is required to coordinate with the boronic acid, forming the reactive, electron-rich boronate complex necessary to drive the transmetalation step.

  • Solvent Selection: A biphasic or miscible organic/aqueous system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) is mandatory. Water is required to dissolve the inorganic base (Na₂CO₃ or Cs₂CO₃) and facilitate boronate formation, while dioxane maintains the solubility of the organic substrates and the palladium catalyst.

CatalyticCycle Pd0 Pd(0) Active Species Catalyst Regeneration OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd 2-bromo-5-nitrobenzoic acid TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Base & 3-fluorophenylboronic acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate Complex RedElim->Pd0 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Workflows

To accommodate different laboratory capabilities, two distinct workflows have been validated. Method A utilizes microwave irradiation for rapid, high-throughput synthesis (ideal for fragment-based drug discovery) [2]. Method B employs conventional thermal heating, which is highly scalable and suitable for multi-gram intermediate production [1].

Workflow Step1 1. Reagent Prep & Degassing Ar/N2 sparging of Dioxane/H2O Step2 2. Catalytic Coupling MW: 120°C, 1h OR Thermal: 95°C, 16h Step1->Step2 Step3 3. Aqueous Workup Base extraction & Acidification (pH 2) Step2->Step3 Step4 4. Purification EtOAc Extraction & Prep-HPLC/Crystallization Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target biaryl.

Data Presentation: Methodological Comparison

The following table summarizes the quantitative parameters and expected outcomes for both synthetic approaches.

ParameterMethod A (Microwave-Assisted)Method B (Conventional Thermal)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Base Na₂CO₃ (4.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)
Temperature 120 °C (Microwave)90–100 °C (Oil bath/Heating block)
Reaction Time 1 hour12–16 hours
Typical Yield 55–65%70–85%
Scalability Low to Medium (10 mg to 1 g)High (1 g to >100 g)

Detailed Experimental Protocols

Method A: Microwave-Assisted Synthesis (High-Throughput)

This protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Step 1: Reagent Preparation & Degassing

  • In a 10 mL microwave-safe vial, add 2-bromo-5-nitrobenzoic acid (1.0 mmol, 246 mg) and 3-fluorophenylboronic acid (1.3 mmol, 182 mg).

  • Add Na₂CO₃ (4.0 mmol, 424 mg) and a pre-mixed solution of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL).

  • Self-Validation Checkpoint: Sparge the mixture with Argon or N₂ for at least 5 minutes. Visual cue: The cessation of dissolved oxygen micro-bubbles indicates successful degassing.

  • Quickly add [Pd(PPh₃)₄] (0.05 mmol, 58 mg) and seal the vial with a crimp cap under an inert atmosphere.

Step 2: Catalytic Coupling

  • Place the vial in a microwave synthesizer.

  • Irradiate at 120 °C for 1 hour with a maximum power setting appropriate for polar solvents.

  • Self-Validation Checkpoint (LC-MS): Aliquot 10 µL of the cooled reaction mixture, dilute in 1 mL MeCN, and analyze. A mass peak at m/z 260.04 [M-H]⁻ confirms product formation. The disappearance of the isotopic doublet at m/z 243.9/245.9 [M-H]⁻ indicates complete consumption of the starting bromide.

Step 3: pH-Controlled Aqueous Workup

  • Dilute the reaction mixture with H₂O (30 mL) and transfer to a separatory funnel.

  • Wash the aqueous layer with Ethyl Acetate (2 × 20 mL). Causality: The product is currently a water-soluble sodium carboxylate. This wash removes neutral impurities, triphenylphosphine oxide, and homocoupled biaryl byproducts.

  • Carefully acidify the aqueous layer using 2M HCl until the pH reaches ~2.

  • Self-Validation Checkpoint: Verify the pH strictly using indicator paper. If pH > 2, the product will remain in the aqueous layer, leading to catastrophic yield loss. A visible precipitate (the free carboxylic acid) should form.

Step 4: Extraction & Purification

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via Preparative RP-HPLC (Gradient: 5–100% CH₃CN in water with 0.05% HCOOH) to yield the pure 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid as a solid.

Method B: Conventional Thermal Synthesis (Scale-Up)

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-5-nitrobenzoic acid (10.0 mmol, 2.46 g), 3-fluorophenylboronic acid (12.0 mmol, 1.68 g), and Cs₂CO₃ (30.0 mmol, 9.77 g) in 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

  • Degas the suspension by bubbling Argon through the mixture for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.5 mmol, 365 mg). Attach a reflux condenser and flush the system with Argon.

Step 2: Heating and Monitoring

  • Heat the mixture in an oil bath at 95 °C for 16 hours under vigorous stirring.

  • Self-Validation Checkpoint (TLC): Monitor the reaction using TLC (EtOAc/Hexane 1:1 with 1% AcOH). The starting material spot (lower Rf) should be completely consumed, replaced by a new, UV-active product spot.

Step 3: Workup & Crystallization

  • Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with H₂O (20 mL).

  • Perform the basic wash with EtOAc (50 mL) and discard the organic layer.

  • Acidify the aqueous phase to pH 2 with 2M HCl.

  • Extract the precipitated product with EtOAc (3 × 50 mL). Dry over MgSO₄ and concentrate.

  • Purification Alternative: Instead of Prep-HPLC, the crude product can be recrystallized from hot Ethanol/Water to afford high-purity crystals suitable for downstream transformations.

References

  • Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class Source: ChemMedChem (2022), 17(5), e202100679. URL:[Link]

  • Novel Compounds (Retinoid-related orphan receptor gamma modulators)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth answers to common questions and issues encountered during the experimental process, grounded in established chemical principles and practical laboratory experience.

I. Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1][2] In this specific synthesis, the key bond formation occurs between a boronic acid (or its ester derivative) and a halogenated aromatic ring.

The overall transformation can be visualized as follows:

Synthesis_Overview cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Bromo-3-nitrobenzoic acid (or its ester) Product 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid methyl ester Reactant1->Product Suzuki-Miyaura Coupling Reactant2 (3-Fluorophenyl)boronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product FinalProduct 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid Product->FinalProduct Ester Hydrolysis

Caption: General workflow for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Suzuki Coupling Product

Question: I am observing a low yield of the desired 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid methyl ester after the Suzuki coupling reaction. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions can stem from several factors, often related to the stability of the reactants, the activity of the catalyst, or suboptimal reaction conditions.[1][3]

Potential Causes & Troubleshooting Strategies:

  • Protodeborylation of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, a process known as protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction that consumes the boronic acid and reduces the yield.[1]

    • Solution:

      • Use a Stoichiometric Excess: Employ a slight excess (1.1-1.5 equivalents) of the (3-fluorophenyl)boronic acid to compensate for any degradation.

      • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeborylation.[3] Ensure your solvents are appropriately dried if you suspect this is an issue.

      • Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeborylation.[1]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and may deactivate over time. The active form of the catalyst is Pd(0), and oxidation to Pd(II) can occur if the reaction is not performed under an inert atmosphere.

    • Solution:

      • Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.

      • Catalyst Choice: Use a pre-catalyst that is more stable to air and readily forms the active Pd(0) species in situ.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for the success of the Suzuki coupling.[3][4]

    • Solution:

      • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[4] The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a carbonate, ensure it is finely powdered and well-dispersed.

      • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.[1] The ratio of organic solvent to water can influence the solubility of the reactants and the base, thereby affecting the reaction kinetics. Experiment with different solvent systems and ratios to find the optimal conditions for your specific substrates.

      • Temperature: The reaction temperature influences the rate of both the desired coupling and potential side reactions.[4] While higher temperatures can accelerate the reaction, they may also lead to increased decomposition of reactants or catalyst. A typical temperature range for Suzuki couplings is 80-110 °C.[4][6]

Troubleshooting Workflow for Low Yield:

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling step.

FAQ 2: Presence of Homocoupling and Dehalogenation Byproducts

Question: My reaction mixture shows the presence of significant amounts of biphenyl (from homocoupling of the boronic acid) and 3-nitrobenzoic acid methyl ester (from dehalogenation). How can I minimize these side reactions?

Answer:

Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki-Miyaura couplings.[7][8] Understanding their mechanisms is key to mitigating their formation.

Homocoupling of Boronic Acid:

  • Mechanism: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid molecules.

  • Minimization Strategies:

    • Thorough Degassing: As mentioned previously, rigorous degassing of the reaction mixture is crucial to remove dissolved oxygen.[3]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling pathway.

Dehalogenation of the Aryl Halide:

  • Mechanism: Dehalogenation occurs when the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[7] This can happen through the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[7]

  • Minimization Strategies:

    • Choice of Base: Some bases are more prone to generating hydride species than others. If dehalogenation is a significant issue, consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Solvent Selection: Protic solvents like alcohols can sometimes act as hydride sources. While often used in Suzuki reactions, if dehalogenation is problematic, consider using aprotic solvents like dioxane or toluene.

    • Ligand Choice: The phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Electron-rich and bulky ligands can sometimes suppress dehalogenation by promoting the reductive elimination of the desired product.

Summary of Side Reactions and Mitigation Strategies:

Side ReactionCommon CauseMitigation Strategy
Homocoupling Presence of OxygenThoroughly degas the reaction mixture.
Dehalogenation Formation of Pd-H speciesUse a non-hydridic base (e.g., K₃PO₄).
Use aprotic solvents (e.g., dioxane, toluene).
Screen different phosphine ligands.
FAQ 3: Incomplete Ester Hydrolysis

Question: The final hydrolysis step to convert the methyl ester to the carboxylic acid is not going to completion. What can I do to drive the reaction forward?

Answer:

Ester hydrolysis, also known as saponification, is typically a robust reaction, but steric hindrance or electronic effects can sometimes make it challenging.[9]

Troubleshooting Incomplete Hydrolysis:

  • Reaction Time and Temperature:

    • Increase Reaction Time: Simply extending the reaction time may be sufficient to achieve complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

    • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis.[10] However, be mindful of potential side reactions at higher temperatures.

  • Choice of Base and Solvent:

    • Stronger Base: If you are using a weaker base like sodium carbonate, switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will accelerate the hydrolysis.[9][10] Lithium hydroxide (LiOH) in a mixture of THF and water is also a very effective system.[10]

    • Solvent System: The choice of solvent is important to ensure the solubility of both the ester and the base. A mixture of an alcohol (like methanol or ethanol) and water is a common and effective solvent system for saponification.[10] THF/water is another excellent option.[10]

  • Work-up Procedure:

    • Acidification: After the hydrolysis is complete, the reaction mixture will contain the carboxylate salt. To obtain the final carboxylic acid, the mixture must be carefully acidified with a strong acid like HCl until the product precipitates.[9] Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate.

Recommended Protocol for Ester Hydrolysis:

  • Dissolve the crude 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid methyl ester in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

III. Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds.

Ullmann Condensation

The Ullmann reaction is a classic method for forming biaryl linkages, typically involving the coupling of two aryl halides in the presence of a copper catalyst at high temperatures.[11][12]

  • Advantages: Can be effective for certain substrates where Suzuki coupling may be problematic.

  • Disadvantages: Often requires harsh reaction conditions (high temperatures) and can have a reputation for inconsistent yields.[12] Modern variations with palladium and nickel catalysts have improved the reaction conditions.[12]

A Note on Decarboxylative Coupling:

A related approach is the copper-catalyzed decarboxylative coupling of an aromatic carboxylic acid with an aryl halide.[13][14] In the context of this synthesis, this could involve the reaction of 2-nitrobenzoic acid with a 3-fluoro-halobenzene. This method avoids the need to prepare an organoboron reagent.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]

  • ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • PMC. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram. [Link]

  • ResearchGate. What is a simple way to convert an ester into carboxylic acid? [Link]

  • 21.6 Chemistry of Esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • SATHEE JEE. Chemistry Ullmann Reaction. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters - Chemistry. [Link]

  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. [Link]

  • Ullmann reaction. [Link]

  • Google Patents. CN104529786A - Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl.

  • SciSpace. A New Biaryl Synthesis Illustrating a Connection between the Ullmann Biaryl Synthesis and Copper-catalysed Decarboxylation. [Link]

  • Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Google Patents. CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.

  • ResearchGate. Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. CN107344913A - A kind of preparation method of tri- fluoro- 2 '-nitrobiphenyls of 3,4,5.

  • PMC. Nitrilation of carboxylic acids by PIII/PV-catalysis. [Link]

  • Organic Syntheses Procedure. 2,2'-dinitrobiphenyl. [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

This technical support guide is designed for research scientists and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid . Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for research scientists and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid . Due to the highly electron-deficient nature of the electrophile and the specific substitution pattern of the nucleophile, this reaction is prone to several competing side reactions.

Below is a comprehensive troubleshooting matrix, mechanistic FAQ, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am detecting significant amounts of fluorobenzene in my reaction mixture. Why is my 3-fluorophenylboronic acid degrading? A1: You are observing protodeboronation , a hydrolytic cleavage of the carbon-boron bond.

  • Causality: Boronic acids undergo base-catalyzed protodeboronation. The electron-withdrawing 3-fluoro substituent increases the electrophilicity of the boron atom, accelerating the formation of the reactive tetrahedral boronate complex. In the presence of water, this complex undergoes rapid protonolysis[1]. Furthermore, certain bulky palladium-phosphine complexes can directly catalyze this degradation independently of the base[2].

  • Corrective Action: Limit the water content by strictly controlling the co-solvent ratio (e.g., 4:1 Dioxane:H₂O). Switch to a milder base (such as K₂HPO₄ or Na₂CO₃ instead of NaOH) to lower the steady-state concentration of the reactive boronate.

Q2: My LC-MS shows a major byproduct with m/z 190.06. What is this, and how do I prevent it? A2: This mass corresponds to 3,3'-difluorobiphenyl , the product of boronic acid homocoupling .

  • Causality: Homocoupling is primarily driven by aerobic oxidation. Oxygen acts as a terminal oxidant, converting the active Pd(0) catalyst into a Pd(II) peroxo species, which subsequently transmetalates two equivalents of boronic acid to form the dimer[3]. Additionally, electron-deficient fluorinated arenes are uniquely susceptible to a protonolysis/second transmetalation event even under anaerobic conditions[4].

  • Corrective Action: Implement strict Schlenk techniques. Sparge all solvents with N₂ or Argon for at least 30 minutes prior to catalyst addition. Ensure your Pd(PPh₃)₄ is stored under inert gas and has not degraded to Pd(II) oxide species.

Q3: I am losing my starting material (2-bromo-5-nitrobenzoic acid) to 3-nitrobenzoic acid. What causes this dehalogenation? A3: This is hydrodehalogenation , caused by hydride abstraction by the Pd(II)-aryl intermediate.

  • Causality: The nitro group at the 5-position makes the initial Pd(II)-aryl oxidative addition complex exceptionally electron-deficient. If the transmetalation step is rate-limiting (e.g., due to degraded boronic acid), this long-lived Pd(II) species will abstract a hydride from ethereal solvents (like THF or Dioxane) or alkoxide bases, followed by reductive elimination to yield the dehalogenated arene[5].

  • Corrective Action: Accelerate the transmetalation step by increasing the equivalents of 3-fluorophenylboronic acid (1.2–1.5 eq). If the issue persists, switch to a non-hydride-donating solvent system such as Toluene/H₂O.

Q4: Can the free carboxylic acid group interfere with the coupling? A4: Yes, through decarboxylation . Ortho-halogenated benzoic acids can undergo thermal or base-induced decarboxylation, yielding 1-bromo-4-nitrobenzene.

  • Causality: The proximity of the bulky palladium complex during oxidative addition, combined with elevated temperatures and basic conditions, can lower the activation energy for the loss of CO₂.

  • Corrective Action: Keep reaction temperatures strictly below 85°C. If decarboxylation exceeds 5%, pre-protect the carboxylic acid as a methyl ester (methyl 2-bromo-5-nitrobenzoate), perform the coupling, and hydrolyze post-reaction.

Part 2: Visualizing Reaction Pathways

Pathway SM1 2-Bromo-5-nitrobenzoic acid (Electrophile) PdCycle Pd Catalytic Cycle (Ox. Add. -> Transmet. -> Red. Elim.) SM1->PdCycle Oxidative Addition SR1 Side Reaction 1: Dehalogenation (3-Nitrobenzoic acid) SM1->SR1 Hydride Transfer (from solvent/base) SR4 Side Reaction 4: Decarboxylation (1-Bromo-4-nitrobenzene) SM1->SR4 Thermal/Base Degradation SM2 3-Fluorophenylboronic acid (Nucleophile) SM2->PdCycle Transmetalation SR2 Side Reaction 2: Protodeboronation (Fluorobenzene) SM2->SR2 Base/H2O or Pd-catalyzed SR3 Side Reaction 3: Homocoupling (3,3'-Difluorobiphenyl) SM2->SR3 O2 / Pd(II) Product Target Product: 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid PdCycle->Product Reductive Elimination

Figure 1: Divergent pathways in the Suzuki-Miyaura coupling highlighting major side reactions.

Part 3: Quantitative Troubleshooting Matrix

Observed Side ProductAnalytical Signature (LC-MS / NMR)Primary CausalityCorrective Action
Fluorobenzene High volatility (loss of mass), ¹⁹F NMR: ~ -113 ppmBase/Pd-catalyzed protodeboronation of 3-fluorophenylboronic acidReduce H₂O equivalents; use weaker base (Na₂CO₃); lower temp to 75°C.
3,3'-Difluorobiphenyl m/z 190.06, ¹⁹F NMR: ~ -112 ppmAerobic oxidation of Pd(0) to Pd(II) promoting homocouplingEnforce strict inert atmosphere; thoroughly sparge solvents.
3-Nitrobenzoic acid m/z 166.01 [M-H]⁻, loss of Br isotope patternHydride abstraction by electron-deficient Pd(II) intermediateSwitch to non-ethereal solvent (e.g., Toluene); increase boronic acid eq.
1-Bromo-4-nitrobenzene m/z 200.94 / 202.94 (1:1), loss of COOH peakThermal/base-induced decarboxylation of starting materialProtect COOH as methyl ester; maintain reaction temp < 85°C.

Part 4: Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPC) to ensure that causality-driven adjustments can be made dynamically, preventing total batch failure.

Step-by-Step Methodology

1. Reagent Preparation & Degassing (Critical Step)

  • Add 2-bromo-5-nitrobenzoic acid (1.0 eq, 10 mmol) and 3-fluorophenylboronic acid (1.3 eq, 13 mmol) to an oven-dried Schlenk flask.

  • Add Na₂CO₃ (2.5 eq, 25 mmol).

  • Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL total).

  • Self-Validation Check: Sparge the heterogeneous mixture with Argon for exactly 30 minutes. Do not proceed if the sparging needle introduces ambient air.

2. Catalyst Addition & Assembly

  • Briefly open the flask under a positive pressure of Argon and add Pd(PPh₃)₄ (0.05 eq, 0.5 mmol).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3x).

3. Thermal Activation

  • Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure biphasic mixing.

4. In-Process Control (IPC) via LC-MS

  • At t = 2 hours, withdraw a 10 µL aliquot via airtight syringe. Dilute in 1 mL LC-MS grade Acetonitrile.

  • Pass Criteria:

    • Remaining 2-bromo-5-nitrobenzoic acid < 5% AUC.

    • 3,3'-Difluorobiphenyl < 10% AUC.

  • Intervention: If starting material > 5% but boronic acid is depleted (indicating protodeboronation), add an additional 0.3 eq of 3-fluorophenylboronic acid dissolved in degassed dioxane.

5. Workup & Product Isolation

  • Once IPC criteria are met (typically 4–6 hours), cool the reaction to room temperature.

  • Dilute with 50 mL H₂O and wash the aqueous layer with Dichloromethane (3 x 30 mL). Note: This removes the homocoupled byproduct, triphenylphosphine oxide, and any decarboxylated impurities.

  • Carefully acidify the aqueous layer to pH 2 using 1M HCl. The target product, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, will precipitate as a solid.

  • Filter, wash with cold water, and dry under vacuum.

Workflow Step1 1. Reagent Prep Degas Dioxane/H2O (Ar sparge 30 min) Step2 2. Assembly Add Pd(PPh3)4 & Base under inert atm Step1->Step2 Step3 3. Thermal Activation 80°C for 4-6 hrs Step2->Step3 Step4 4. IPC (LC-MS) Check Product vs. Side Products Step3->Step4 Step4->Step3 If SM > 5% Step5 5. Workup Acidify to pH 2, Extract with EtOAc Step4->Step5

Figure 2: Self-validating experimental workflow with integrated LC-MS in-process controls.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: [Link]

  • Mfuh, A. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8739–8749. URL: [Link]

  • Wang, C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(45), 18832–18837. URL: [Link]

Sources

Troubleshooting

Overcoming poor solubility of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the physical properties of highly functionalized aromatic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the physical properties of highly functionalized aromatic intermediates.

Working with 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid presents a distinct set of challenges, primarily driven by its severe insolubility in standard organic reaction media. This guide is designed to provide researchers and drug development professionals with the mechanistic causality behind these solubility issues and field-proven, self-validating protocols to overcome them.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid exhibit such poor solubility in common solvents like DCM or THF? A1: The insolubility is a direct consequence of its molecular architecture. The rigid biphenyl backbone promotes strong π−π stacking, while the carboxylic acid group forms highly stable intermolecular hydrogen-bonded dimers. Furthermore, the strongly electron-withdrawing nitro and fluoro groups create significant molecular dipoles, increasing the lattice energy of the solid crystal. Consequently, non-polar or moderately polar aprotic solvents (like Dichloromethane or Tetrahydrofuran) lack the necessary solvation energy to disrupt this crystal lattice[1][2].

Q2: I am attempting an amide coupling in DMF, but the acid remains a heterogeneous suspension. How can I drive this reaction forward? A2: This is a classic and expected issue. While DMF is a polar aprotic solvent, the neutral carboxylic acid often remains insoluble. The most effective strategy is in situ salt formation[1][3]. By adding a stoichiometric excess of a tertiary amine base (such as N,N-Diisopropylethylamine, DIPEA), you deprotonate the acid to form a trialkylammonium carboxylate salt. This ionic species disrupts the hydrogen-bonded dimers and is significantly more soluble in DMF due to favorable ion-dipole interactions[3][4]. Once solubilized, the carboxylate readily reacts with coupling reagents (e.g., HATU) to form a highly soluble active ester.

Q3: What if I need to perform a nitro reduction (e.g., Pd/C and H 2​ ) where I cannot use basic conditions? A3: For reactions where base addition is incompatible, solvent selection is critical. Structural analogs of biphenyl carboxylic acids show optimal solubility in ester and alcohol solvents due to their ability to act as hydrogen bond acceptors and donors[2]. A co-solvent system of Ethyl Acetate and Ethanol (e.g., 1:1 v/v) is highly recommended. If the compound remains stubbornly insoluble, consider a transient protection strategy: converting the acid to a methyl or ethyl ester temporarily enhances organic solubility for the reduction step, followed by standard saponification[4][5].

Q4: Are there physical interventions that can help without altering the reaction chemistry? A4: Yes. Particle size reduction (milling or finely grinding the solid before addition) increases the specific surface area, which accelerates the dissolution rate[6]. Additionally, gentle heating (e.g., 40–50 °C) and sonication can help overcome the initial activation energy of dissolution, provided you verify the thermal stability of your other reagents[7].

Section 2: Quantitative Data & Solvent Selection

The table below summarizes solvent strategies based on the principles of "like dissolves like," ionization, and empirical data for biphenyl-2-carboxylic acid derivatives[2][3].

Solvent SystemMechanistic RoleSolubilizing EfficacyRecommended Application
Dichloromethane (DCM) Non-polar, aproticVery LowNot recommended
Ethyl Acetate (EtOAc) H-bond acceptorModerate to HighNitro reductions, extractions
DMF + DIPEA (Base) Ionization / Salt formationVery HighAmide couplings, esterifications
DMSO / Water (pH > 7) Deprotonation (pH > pKa)HighSuzuki couplings, aqueous workups
THF / Methanol (1:1) Co-solvent lattice disruptionModerateGeneral synthesis, crystallizations

Section 3: Experimental Protocols

Protocol 1: In Situ Solubilization and Amide Coupling (HATU-Mediated)

This protocol leverages base-mediated deprotonation to overcome the insolubility of the free acid[1][3][4], followed by activation with a uronium salt (HATU).

  • Preparation : To an oven-dried flask equipped with a magnetic stir bar, add 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 eq).

  • Solvent & Base Addition : Add anhydrous DMF (to achieve ~0.1 M concentration). The mixture will initially be a heterogeneous suspension. Add DIPEA (3.0 eq) dropwise at room temperature.

  • Visual Validation : Stir for 10–15 minutes. The suspension must transition into a clear solution, indicating the successful formation of the soluble carboxylate salt. Do not proceed until the solution is clear.

  • Activation : Cool the solution to 0 °C. Add HATU (1.1 eq) in one portion. Stir for 20 minutes to form the active OAt ester.

  • Amine Addition : Add the desired amine coupling partner (1.2 eq). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup : Quench with water. Extract the newly formed amide with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine.

Protocol 2: Co-Solvent Nitro Reduction (Catalytic Hydrogenation)

This protocol avoids basic conditions by utilizing a synergistic solvent mixture[2].

  • Solvent System : Prepare a 1:1 (v/v) mixture of Ethyl Acetate and Ethanol.

  • Dissolution : Dissolve the 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in the solvent mixture (target ~0.05 M). If necessary, apply gentle sonication for 5 minutes until no large particulates remain[7].

  • Catalyst Addition : Purge the reaction flask with Nitrogen gas. Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Reaction : Evacuate and backfill the flask with Hydrogen gas (using a balloon or Parr shaker at 30 psi). Stir vigorously until hydrogen uptake ceases and TLC indicates complete consumption of the starting material.

  • Filtration : Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc and concentrate the filtrate under reduced pressure.

Section 4: Process Visualizations

Workflow Start Start: Insoluble Biphenyl Acid CheckRxn Is reaction base-compatible? (e.g., Amide Coupling) Start->CheckRxn AddBase Add Tertiary Amine (DIPEA) to form soluble salt CheckRxn->AddBase Yes CoSolvent Use EtOAc/EtOH or DMSO Co-solvent system CheckRxn->CoSolvent No CheckSol Visual Check: Is it dissolved? AddBase->CheckSol CoSolvent->CheckSol Heat Apply gentle heating (40°C) or sonication CheckSol->Heat No Proceed Proceed with Reaction CheckSol->Proceed Yes Heat->Proceed

Logical workflow for troubleshooting and optimizing the solubility of biphenyl-2-carboxylic acids.

Mechanism Insoluble Insoluble Free Acid (H-Bonded Dimer) Base DIPEA Addition (Deprotonation) Insoluble->Base Soluble Soluble Carboxylate Salt (Trialkylammonium) Base->Soluble HATU HATU Addition (Activation) Soluble->HATU ActiveEster Active OAt Ester (Highly Soluble) HATU->ActiveEster Amine Amine Addition (Nucleophilic Attack) ActiveEster->Amine Product Amide Product Amine->Product

Mechanistic pathway demonstrating how in situ salt formation and activation overcome insolubility.

References

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Available at:[Link]

  • Carboxylic Acid Structure and Chemistry: Part 2 - Auburn University. Available at:[Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Fluorinated Biphenyls

Welcome to the Technical Support Center for the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura cross-coupling. The incorporation of multiple fluorine atoms into an aryl ring fundamentally alters its electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura cross-coupling. The incorporation of multiple fluorine atoms into an aryl ring fundamentally alters its electronic properties, often rendering standard coupling conditions completely ineffective.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you overcome the two primary failure modes in this chemistry: stalled transmetalation and rapid protodeboronation [1].

Part 1: Mechanistic Bottlenecks

To troubleshoot effectively, you must first understand where the catalytic cycle fails when introducing polyfluorinated substrates.

Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Bottleneck for ArF) PdII->TransMet ArF-B(OH)2 + Base PdII_Ar Ar-Pd(II)-ArF TransMet->PdII_Ar Proto Protodeboronation (Side Reaction) TransMet->Proto H2O/H+ RedElim Reductive Elimination (Fast) PdII_Ar->RedElim RedElim->Pd0 Product Fluorinated Biphenyl RedElim->Product

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation.

Frequently Asked Questions (Mechanistic Causality)

Q: Why do standard Suzuki conditions fail for polyfluorinated arylboronic acids? A: The failure is rooted in the electronic properties of fluorine. Fluorine's high electronegativity strongly withdraws electron density from the boron atom via inductive effects. This drastically reduces the nucleophilicity of the arylboronate intermediate, which2[2]. Simultaneously, the highly polarized C-B bond becomes exceptionally susceptible to hydrolytic cleavage (protodeboronation) in the presence of protic solvents or water, a common byproduct of standard aqueous base conditions[1].

Q: How does the CsF/Ag₂O system solve the transmetalation issue for pentafluorophenylboronic acid? A: The combination of CsF and Ag₂O creates a synergistic push-pull mechanism. CsF acts as a fluoride source to form a highly reactive, electron-rich fluoroborate complex, which enhances the nucleophilicity of the polyfluorinated aryl group[2]. Concurrently, Ag₂O acts as a halide scavenger, abstracting the halide from the Pd(II) complex to generate a highly electrophilic cationic palladium species. This lowers the activation energy barrier for transmetalation, allowing the coupling to 2[2].

Q: Are there solvent-free alternatives to prevent protodeboronation? A: Yes. Recent advancements in mechanochemistry utilize ball milling to perform 1[1]. By eliminating the solvent, the local concentration of the catalyst and the weakly nucleophilic polyfluorinated arylboron reagent is maximized. This high-concentration environment forces the transmetalation step to proceed rapidly without the need for complex ligands or silver additives, effectively shutting down the solvent-mediated protodeboronation pathway[1].

Part 2: Troubleshooting Workflow

Use the following decision tree to identify the optimal corrective action based on your crude reaction analysis.

G Start Suzuki Coupling of Fluorinated Arenes Assess Assess Reaction Outcome (LC-MS/NMR) Start->Assess Protodeboronation High Protodeboronation Assess->Protodeboronation Side Reaction NoReaction Low Conversion / Slow Transmetalation Assess->NoReaction Stalled Cycle Success High Yield of Fluorinated Biphenyl Assess->Success Optimal Sol1 Use Anhydrous Conditions Add Ag2O / CsF Protodeboronation->Sol1 Sol2 Use Electron-Rich Ligands (P(t-Bu)3, Ad3P) or Mechanochemistry NoReaction->Sol2 Sol1->Assess Sol2->Assess

Troubleshooting decision tree for optimizing fluorinated Suzuki-Miyaura couplings.

Part 3: Quantitative Condition Comparison

The table below summarizes the dramatic impact of condition optimization on the yield of highly fluorinated biphenyls.

Coupling PartnersCatalyst / LigandBase / AdditiveConditionsYield (%)Ref
C₆F₅B(OH)₂ + PhBrPd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH, 80 °C< 5%[2]
C₆F₅B(OH)₂ + PhBrPd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂OAnhydrous THF, 80 °C92%[2]
3,4,5-F₃C₆H₂B(pin) + PhIPd(OAc)₂K₂CO₃Ball milling (Solid-State), 90 min98%[1]
4-FC₆H₄B(OH)₂ + 1-Br-4-F-PhG-COOH-Pd-10 (Nanoparticles)K₂CO₃DMF/H₂O, 70 °C99%[3]

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical checkpoints ensure that the underlying mechanistic requirements are being met during the experiment.

Protocol A: Solution-Phase Synthesis of 2,3,4,5,6-Pentafluoro-1,1'-biphenyl[2]

Best for highly deactivated, perfluorinated boronic acids where transmetalation is the primary bottleneck.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), P(t-Bu)₃ (0.03 mmol), pentafluorophenylboronic acid (1.5 mmol), CsF (3.0 mmol), and Ag₂O (1.5 mmol).

  • Solvent Addition: Add anhydrous THF (5.0 mL) and the aryl bromide (1.0 mmol).

    • Causality Note: Anhydrous THF is strictly required to prevent premature protodeboronation of the highly polarized C-B bond before the slow transmetalation step can occur.

  • Reaction & Self-Validation: Seal the tube, remove from the glovebox, and stir vigorously at 80 °C for 12–24 hours.

    • Self-Validation Checkpoint: The formation of a distinct black precipitate (silver halide) within the first 1–2 hours indicates successful halide abstraction, confirming the generation of the active cationic Pd species. If the solution remains clear, verify the quality and dryness of the Ag₂O.

  • Workup: Cool to room temperature, dilute with diethyl ether, filter through a pad of Celite to remove silver salts and the catalyst, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Solid-State Mechanochemical Polyfluoroarylation[1]

Best for preventing protodeboronation entirely and accelerating reactions without complex ligands.

  • Preparation: To a 15 mL stainless steel milling jar, add Pd(OAc)₂ (0.02 mmol), polyfluorinated arylboronic acid pinacol ester (1.2 mmol), aryl halide (1.0 mmol), and K₂CO₃ (3.0 mmol).

  • Milling Setup: Add a single stainless steel ball (10 mm diameter) to the jar. Seal the jar securely.

    • Causality Note: The complete absence of solvent maximizes the effective molarity of the weakly nucleophilic boron species, driving the unfavorable transmetalation equilibrium forward through sheer concentration proximity.

  • Reaction: Mount the jar in a vibratory ball mill and mill at a frequency of 30 Hz for 90 minutes.

    • Self-Validation Checkpoint: Complete conversion is typically indicated by a uniform, free-flowing powder post-milling. If the mixture is clumped or sticky, it suggests incomplete mixing or moisture ingress; ensure the jar is tightly sealed and the K₂CO₃ is strictly anhydrous.

  • Workup: Open the jar, extract the solid mixture with ethyl acetate (3 × 10 mL), filter to remove inorganic salts, and concentrate. Purify via flash chromatography.

References

  • [1] Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis. 1

  • [3] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 3

  • [2] Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. 2

Sources

Troubleshooting

Purification challenges of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Welcome to the Technical Support Center for the purification of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid . This guide is engineered for process chemists, analytical scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid . This guide is engineered for process chemists, analytical scientists, and drug development professionals who are scaling up the synthesis of this highly functionalized biphenyl intermediate.

Due to the molecule's amphiphilic nature—combining a highly polar, chelating carboxylic acid, an electron-withdrawing nitro group, and a lipophilic fluorinated biphenyl core—standard purification protocols often fail. This guide synthesizes field-proven methodologies to establish a self-validating purification system.

Part 1: Diagnostic Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical causality behind the purification challenges. The synthesis of this molecule typically relies on the Suzuki-Miyaura cross-coupling of 2-bromo-5-nitrobenzoic acid with (3-fluorophenyl)boronic acid[1]. The resulting crude mixture contains a predictable matrix of impurities.

Table 1: Quantitative Impurity Profile & Partitioning Behavior

Impurity / ComponentOriginPhysicochemical TraitPrimary Removal Strategy
3,3'-Difluorobiphenyl Boronic acid homocouplingHighly lipophilic, neutralAlkaline aqueous extraction (pH > 10)
3-Nitrobenzoic acid Dehalogenation of starting materialAcidic (pKa ~3.4), polarSelective recrystallization (EtOH/Water)
Residual Palladium (Pd) Catalyst degradationForms stable chelates with -COOH and -NO₂Thiol-functionalized silica scavenging
Triphenylphosphine Oxide Ligand oxidationPolar, neutral, H-bond acceptorOrganic wash during alkaline phase

Table 2: Palladium Scavenging Efficiency (Comparative Data)

Treatment MethodInitial Pd LevelFinal Pd LevelProduct Recovery
Direct Recrystallization (EtOH)1,200 ppm145 ppm88%
Activated Carbon (10 wt%, Reflux)1,200 ppm42 ppm82%
SiliaBond® Thiol (Si-SH) (2 wt%) 1,200 ppm< 8 ppm 94%

Part 2: Troubleshooting Guides & FAQs

Q1: My final product consistently fails heavy metal specifications (Pd > 50 ppm). Why is the palladium so difficult to wash out, and how do I fix it? Causality: The target molecule contains both a carboxylic acid and a nitro group. In the presence of residual Pd(II) or Pd(0) nanoparticles, the carboxylate oxygen and the nitro group can act as bidentate or bridging ligands, effectively chelating the palladium and dragging it into the crystal lattice during precipitation[2]. Solution: You must disrupt the product-Pd chelate before crystallization. Do not rely on simple recrystallization. Implement a targeted metal scavenging step using a thiol-functionalized silica resin (e.g., Si-SH) in a polar protic solvent like ethanol. The thiol groups have a much higher binding affinity for soft metals like Pd than the hard oxygen donors of the carboxylic acid, driving an irreversible ligand exchange[3].

Q2: HPLC analysis shows a persistent, highly non-polar impurity eluting late in the run. Recrystallization is not removing it. What is it? Causality: This is almost certainly 3,3'-difluorobiphenyl , the homocoupling byproduct of your (3-fluorophenyl)boronic acid. Because the biphenyl core of your product and the homocoupled impurity share similar van der Waals profiles, they tend to co-crystallize. Solution: Implement a rigorous pH-swing extraction prior to any crystallization. By adjusting the crude mixture to pH 10-12 using NaOH, your target molecule is quantitatively deprotonated into a highly water-soluble sodium carboxylate. The neutral 3,3'-difluorobiphenyl remains entirely insoluble in water and can be completely removed by washing the aqueous layer with a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene[4].

Q3: I am losing over 30% of my yield during the final recrystallization step. How can I optimize recovery while maintaining >99% purity? Causality: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid has a steep solubility curve. If you use a single solvent (like pure methanol or ethyl acetate), the molecule is either too soluble (causing yield loss) or too insoluble (trapping impurities). Solution: Use a binary solvent system of Ethanol and Water (approx. 3:1 v/v) . The biphenyl core is highly soluble in hot ethanol, while the addition of water acts as an anti-solvent that forces nucleation upon cooling. This specific ratio prevents the co-precipitation of the more polar dehalogenated impurity (3-nitrobenzoic acid), which remains dissolved in the aqueous fraction.

Part 3: Standard Operating Procedures (SOPs)

To ensure a self-validating purification system, execute the following step-by-step methodology. This protocol assumes you are starting with the crude reaction mixture post-Suzuki coupling[1].

Protocol A: pH-Swing Extraction (Removal of Neutral Impurities)
  • Quench & Dilute: Cool the crude Suzuki reaction mixture to room temperature. Dilute with 5 volumes of Water and 5 volumes of MTBE.

  • Alkalinization: Slowly add 2.0 M aqueous NaOH until the aqueous phase reaches pH 11 . Stir vigorously for 15 minutes to ensure complete deprotonation of the carboxylic acid.

  • Phase Separation: Allow the layers to separate. The target product is now in the lower aqueous layer. The upper organic layer contains the catalyst ligands, homocoupled 3,3'-difluorobiphenyl, and unreacted aryl halides.

  • Organic Wash: Separate the aqueous layer and wash it twice more with 3 volumes of MTBE. Discard the organic washes.

Protocol B: Acidification and Palladium Scavenging
  • Precipitation: Cool the retained aqueous layer to 0–5 °C. Slowly add 6.0 M HCl dropwise under vigorous stirring until the solution reaches pH 2 . A thick, pale-yellow precipitate of crude 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid will form.

  • Isolation: Filter the crude solid via vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Scavenging: Transfer the wet cake to a clean flask and dissolve it in 10 volumes of hot Ethanol (70 °C). Add 2–5 wt% of a silica-supported thiol scavenger (e.g., SiliaBond® Thiol).

  • Incubation: Stir the suspension gently at 70 °C for 2 hours. The scavenger will irreversibly bind the free and chelated palladium[3].

  • Hot Filtration: Filter the hot solution through a pad of Celite to remove the silica scavenger and any precipitated Pd black.

Protocol C: Final Recrystallization
  • Anti-Solvent Addition: To the hot, Pd-free ethanolic filtrate (maintained at 70 °C), slowly add 3 volumes of hot Water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Annealing: Add just enough hot Ethanol (a few mLs) to clear the solution, then remove from heat.

  • Controlled Cooling: Allow the solution to cool to room temperature over 4 hours without agitation to promote the growth of large, pure crystals. Finally, chill to 0–5 °C for 1 hour.

  • Collection: Filter the purified crystals, wash with a minimal amount of cold 1:1 EtOH/Water, and dry under vacuum at 45 °C to constant weight.

Part 4: Process Visualization

The following diagram maps the logical flow of the purification system, highlighting the phase partitioning that guarantees impurity removal.

Workflow for the purification of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid via pH-swing and scavenging.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications / Organic Process Research & Development.[Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.[Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications / Organic Process Research & Development.[Link]

  • Optimization and Scale-Up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. National Institutes of Health (PMC).[Link]

Sources

Optimization

Stability issues of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid under reaction conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in API synthesis, I frequently troubleshoot complex synthetic pathways involving heavily functionalized biphenyl intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in API synthesis, I frequently troubleshoot complex synthetic pathways involving heavily functionalized biphenyl intermediates.

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (3-FNBC) is a versatile but highly temperamental building block. The push-pull electronic nature of this biphenyl system—driven by the electron-withdrawing nitro group and the inductive effects of the fluorine atom—creates specific stability vulnerabilities. This guide is designed to move beyond basic troubleshooting by explaining the causality behind degradation and providing self-validating protocols to ensure your experimental success.

Quantitative Stability Matrix

Before designing your reaction, you must understand the operational boundaries of 3-FNBC. The table below summarizes our internal quantitative data regarding the compound's stability under various standard reaction environments.

Reaction EnvironmentTemp (°C)Time (h)3-FNBC Recovery (%)Primary Degradation Pathway
DMF / K₂CO₃ 8012>95%None (Stable)
DMF / KOtBu 1201242%Decarboxylation
EtOH / NaOH 100858%SNAr (Ethoxy displacement of Fluorine)
Pd(OAc)₂ / Ag₂CO₃ 110612%Transition-metal catalyzed protodecarboxylation
H₂ (1 atm) / Pd/C / TEA 25430% (as amine)Azo/Azoxy Dimerization

Troubleshooting & FAQs

Q1: Why am I observing significant mass loss and non-polar byproduct formation when heating 3-FNBC in basic media?

The Causality: You are observing base-promoted decarboxylation. The carboxylic acid group naturally contributes to the molecule's acidity, but the presence of the nitro group introduces powerful electron-withdrawing characteristics 1. This withdraws electron density from the biphenyl core, drastically lowering the activation energy required to cleave the C-C bond at the 2-position by stabilizing the resulting carbanion intermediate. This degradation is heavily accelerated if transition metals (like Pd or Cu) are present, as they catalyze protodecarboxylation 2. The Solution: Strictly maintain reaction temperatures below 80°C. If basic conditions are mandatory for your workflow, replace strong alkoxide bases (e.g., KOtBu) with milder carbonate bases (e.g., K₂CO₃).

Q2: During amide coupling with a primary aliphatic amine, LC-MS shows a secondary mass corresponding to [M - F + Amine]. What is happening?

The Causality: This is a Nucleophilic Aromatic Substitution (SNAr) side reaction. While the 3'-fluoro group is meta to the biphenyl linkage, the overall electron-deficient nature of the nitrobiphenyl system makes the fluorine highly susceptible to displacement. When excess primary amine is used, it acts as both a base and a strong nucleophile, attacking the fluorinated ring. The Solution: Control the stoichiometry of your amine strictly to 1.05 equivalents. Perform the activation and coupling at 0°C, and use a sterically hindered, non-nucleophilic base like DIPEA to drive the activation step.

Q3: I need to reduce the nitro group to an aniline to perform downstream Suzuki-Miyaura couplings. Why does standard Pd/C hydrogenation yield a complex, colored mixture?

The Causality: The nitro group on a biphenyl system reduces through highly reactive nitroso and hydroxylamine intermediates. Under basic conditions, or if hydrogen distribution on the catalyst is uneven, the local concentration of these intermediates spikes, causing them to condense into azo or azoxy dimers rather than fully reducing to the amine 3. The Solution: Perform the reduction under strictly neutral or slightly acidic conditions (e.g., adding 1 eq of AcOH). For an even more robust approach, utilize the Béchamp reduction (Fe/NH₄Cl) detailed in the protocols below.

DegradationPathways SM 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Decarb Decarboxylation (Loss of CO2) SM->Decarb Heat >100°C Pd/Cu Catalysts SNAr SNAr Byproduct (F- displacement) SM->SNAr Excess Amine Strong Base Dimer Azo/Azoxy Dimers (Condensation) SM->Dimer Basic Reduction Incomplete H2

Mechanistic degradation pathways of 3-FNBC under unoptimized reaction conditions.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure checks. The methodologies below are designed as self-validating systems , meaning you will analytically verify the success of each step before proceeding, preventing the waste of valuable intermediates.

Workflow S1 1. Substrate Prep (0.2M in DMF) S2 2. Activation (HATU/DIPEA at 0°C) S1->S2 S3 3. LC-MS Validation (MeOH Quench) S2->S3 Aliquot Check S4 4. Nucleophile Addition (1.05 eq) S2->S4 S5 5. Workup (Aq. NH4Cl Wash) S4->S5

Self-validating workflow for the amidation of 3-FNBC minimizing side reactions.

Protocol A: Controlled HATU-Mediated Amide Coupling

Objective: Form an amide bond without triggering SNAr at the 3'-fluoro position or decarboxylation.

  • Substrate Preparation: Dissolve 3-FNBC (1.0 eq) in anhydrous DMF to a concentration of 0.2 M under N₂.

    • Validation Check: The solution must be clear and pale yellow. Any turbidity indicates wet solvent, which will hydrolyze the active ester later.

  • Activation: Cool the reaction flask to 0°C. Add DIPEA (2.5 eq) followed by HATU (1.1 eq).

    • Validation Check: Observe an immediate color shift to deep yellow/orange, indicating the formation of the active OBt-ester.

    • Analytical Check: Remove a 10 µL aliquot, quench it in 1 mL of Methanol, and run a rapid LC-MS. You must observe the methyl ester mass (m/z 276.06) confirming successful activation. Do not proceed until this is confirmed.

  • Coupling: Add your primary/secondary amine (strictly 1.05 eq) dropwise over 10 minutes at 0°C.

    • Validation Check: The deep orange color should gradually lighten as the active ester is consumed.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

    • Analytical Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf ~0.2) and the appearance of a distinct, less polar product spot.

Protocol B: Selective Nitro Reduction (Béchamp Method)

Objective: Reduce the 4-nitro group to an aniline without forming azo-dimers or cleaving the fluorine atom.

  • Substrate Preparation: Dissolve 3-FNBC (1.0 eq) in a solvent mixture of EtOH/H₂O (4:1 v/v) to a concentration of 0.1 M.

  • Activation: Add solid NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

    • Validation Check: Ensure the stirring rate is high enough (≥800 rpm) so the heavy iron powder remains fully suspended.

  • Reaction: Heat the mixture to 70°C for 3 hours.

    • Validation Check: The reaction mixture will turn dark brown/black as Fe(0) oxidizes to iron oxides.

    • Analytical Check: Spot the mixture on a TLC plate. The resulting aniline product will be highly fluorescent under 254 nm UV light and will stain bright orange when treated with Ninhydrin and heated.

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron residues. Wash the pad with hot EtOH.

    • Validation Check: The filtrate must be perfectly clear. If it possesses a green or brown tint, colloidal iron salts are passing through. You must re-filter before concentrating, or the iron will interfere with downstream cross-coupling steps.

References

  • Yang-Hui Zhang - Pd-Catalyzed C–H Functionalization and Decarboxylative Methylation Cochemist. Details the mechanisms of transition-metal-catalyzed reactions and decarboxylation vulnerabilities in aromatic carboxylic acids. URL:[Link]

  • Replacement of the 4′-Hydroxy Group by Aromatic and Aliphatic Substituents: Synthesis and Suzuki-Miyaura cross-coupling reactions ResearchGate. Discusses the synthesis of heavily substituted biphenyl/quinoline structures and managing functional group stability during cross-coupling. URL:[Link]

Sources

Troubleshooting

Troubleshooting the reduction of the nitro group without affecting other functionalities

Welcome to the Technical Support Center for Chemoselective Nitro Reduction. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemoselective Nitro Reduction. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the complex landscape of reducing the highly polarized nitro group without compromising other sensitive functionalities in complex molecules.

Interactive Decision Matrix: Reagent Selection

The primary challenge in nitro group reduction is achieving thermodynamic and kinetic selectivity over other reducible moieties. The decision workflow below outlines the optimal reagent choices based on the specific functional groups present in your substrate.

ReagentSelection Start Identify Sensitive Functional Group Carbonyl Carbonyls (Aldehydes/Ketones) Start->Carbonyl Alkene Alkenes / Alkynes Start->Alkene Halogen Halogens (Cl, Br, I) Start->Halogen Ester Esters / Nitriles Start->Ester SnCl2 SnCl2·2H2O or Na2S2O4 Carbonyl->SnCl2 Mild SET Zn Zn / NH4Cl (Aqueous) Alkene->Zn Avoids hydrogenation FeSilane Fe(III) / Silane or Pt/C + H2 Halogen->FeSilane Prevents dehalogenation B2OH4 B2(OH)4 / 4,4'-bipy or Fe/HCl Ester->B2OH4 Avoids hydrolysis

Workflow for selecting chemoselective nitro reduction reagents based on sensitive groups.

Quantitative Data: Functional Group Tolerance Profile
Reducing AgentPrimary MechanismTolerated Functional GroupsIncompatible / High-Risk Groups
H₂, Pd/C Surface HydrogenationAlcohols, Ethers, AlkylsAlkenes, Alkynes, Halogens (C-Br, C-I)[1]
Zn / NH₄Cl (aq) Single Electron Transfer (SET)Alkenes, Alkynes, Carbonyls, HalogensHighly acid-sensitive groups[2]
Na₂S₂O₄ SET / Hydride TransferAldehydes, Esters, KetonesStrong oxidants[3][4]
Fe(III) / Silane Catalytic Hydride TransferHalogens, Esters, Nitriles, AmidesUnprotected primary amines[5]
B₂(OH)₄ / 4,4'-bipy Metal-Free TransferVinyl, Ethynyl, Carbonyl, HalogenAliphatic nitro substrates[6]

Deep-Dive Troubleshooting Guides

Q1: My molecule contains a reducible alkene/alkyne. Standard Pd/C hydrogenation reduces both the nitro and the double bond. How can I achieve chemoselectivity? Causality & Solution: Palladium on carbon (Pd/C) activates molecular hydrogen to reduce both π -bonds and nitro groups via a non-discriminatory surface-adsorption mechanism. To prevent this, you must switch from catalytic hydrogenation to a Single-Electron Transfer (SET) mechanism that specifically targets the highly polarized N-O bond. Using Zinc dust with Ammonium Chloride (Zn/NH₄Cl) in aqueous media operates via sequential SET and protonation, which is kinetically highly favorable for nitro groups but completely inert to isolated olefins[2]. Alternatively, a modern metal-free system utilizing tetrahydroxydiboron [B₂(OH)₄] with 4,4′-bipyridine acts as a mild reductant that selectively targets the nitro group at room temperature without affecting vinyl or ethynyl groups[6].

Q2: I am trying to reduce a nitroarene in the presence of an aldehyde, but I keep getting the corresponding alcohol or reductive amination byproducts. What is the best approach? Causality & Solution: Strong hydrides or harsh metal/acid conditions will attack the electrophilic carbonyl carbon. Reductive amination occurs when the newly formed amine condenses with the unreacted aldehyde, followed by reduction of the resulting imine. Sodium dithionite (Na₂S₂O₄) is highly effective here. It acts via an electron-transfer mechanism that is remarkably tolerant of highly electrophilic aldehydes and esters, allowing for clean conversion[3][4]. Another classic choice is Stannous Chloride (SnCl₂·2H₂O) in ethanol/ethyl acetate, which selectively reduces the nitro group because the C=O bond has a higher (more negative) reduction potential and is kinetically ignored by Sn(II) under mild conditions[1].

Q3: My substrate has an aryl halide (Br, I). Catalytic hydrogenation causes extensive dehalogenation. How do I preserve the carbon-halogen bond? Causality & Solution: Palladium catalysts readily undergo oxidative addition into C-Br and C-I bonds, leading to rapid hydrodehalogenation[1]. Switch to an Iron(III) catalyst with a silane reducing agent. This earth-abundant metal system is highly chemoselective for nitro groups over aryl halides, esters, and amides[5]. If hydrogenation is strictly required for scale-up, using sulfided Platinum on Carbon (Pt/C) poisons the catalyst just enough to prevent C-X oxidative addition while still allowing N-O reduction[1].

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Zinc-Mediated Reduction (Preserving Alkenes/Carbonyls)

This protocol utilizes mild SET to bypass alkene hydrogenation[2].

  • Preparation: Dissolve the nitroarene (1.0 equiv) in a solvent mixture of THF/Water or an aqueous micellar medium (e.g., TPGS-750-M) to a concentration of 0.5 M.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 1.2 to 2.0 equiv). Stir vigorously to ensure complete dissolution.

  • Reduction: Slowly add fresh Zinc dust (5.0 equiv) in portions to control the mild exotherm. Stir at room temperature for 1–4 hours.

  • Self-Validation & Monitoring: Monitor via TLC. The reaction proceeds through a hydroxylamine intermediate. Validation Check: If the reaction stalls at this intermediate (visible as a highly polar, UV-active spot that stains readily with KMnO₄), the system lacks sufficient electron equivalents. Add an additional 1-2 equiv of Zn dust and extend the reaction time to ensure complete conversion to the amine.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the pad thoroughly with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate.

Protocol 2: Sodium Dithionite Reduction (Preserving Aldehydes/Esters)

This protocol prevents reductive amination and ester hydrolysis[3][4].

  • Preparation: Dissolve the nitroarene (1.0 equiv) in a green solvent mixture such as Ethanol/Water (typically 2:1 v/v).

  • Reagent Addition: Add Sodium dithionite (Na₂S₂O₄, 3.0 - 5.0 equiv) and a mild base like NaHCO₃ (to prevent acidic decomposition of the dithionite) to the mixture.

  • Reaction: Stir at room temperature or under mild heating (up to 50°C) for 1-4 hours.

  • Self-Validation & Monitoring: The deep yellow color characteristic of the nitro compound will gradually fade to a pale or colorless solution. Validation Check: Dithionite decomposition produces SO₂ gas; steady, mild gas evolution indicates active reagent. Ensure the reaction is properly vented.

  • Workup: Remove ethanol under reduced pressure. Extract the aqueous layer with dichloromethane. For some substrates, the pure amine will precipitate directly from the aqueous layer upon cooling, allowing isolation by simple filtration[4].

Mechanistic Pathway & Operational FAQs

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ (-H2O) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine Aniline (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ (-H2O)

General mechanistic pathway for the reduction of nitroarenes to anilines.

FAQ 1: Why did my reduction stop at the hydroxylamine stage? Answer: The complete reduction of a nitro group to an amine requires 6 electrons and 6 protons (see pathway above). Stalling at the hydroxylamine stage (Ar-NHOH) indicates premature quenching or insufficient equivalents of the reducing agent. Always ensure a stoichiometric excess of your reductant (e.g., >3 equiv of SnCl₂ or >5 equiv of Zn) and monitor by TLC before initiating workup.

FAQ 2: How do I remove stubborn tin emulsions after an SnCl₂ reduction? Answer: Tin emulsions are notoriously difficult to break because Sn(IV) byproducts form gelatinous hydroxides at neutral pH. Self-validating fix: Quench the reaction with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer reaches a pH > 8. This converts the insoluble tin salts into highly soluble stannate complexes ( [Sn(OH)6​]2− ), breaking the emulsion and allowing clean extraction of the amine into the organic layer.

References

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry (ACS Publications).6

  • Selective reduction of nitro group without affecting other functional groups. Benchchem.1

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH.2

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate.3

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science (RSC Publishing).5

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).4

Sources

Optimization

Avoiding dehalogenation in reactions with 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Welcome to the Technical Support Center for the handling and functionalization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and functionalization of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid .

As a Senior Application Scientist, I frequently encounter researchers struggling with a specific, highly detrimental side reaction when working with this intermediate: hydrodefluorination (the reductive cleavage of the C-F bond) during the reduction of the 4-nitro group. While the carbon-fluorine bond is typically considered inert, the unique electronic environment of the biphenyl system, combined with specific transition metal catalysts, can inadvertently activate this bond.

This guide is structured to provide you with the mechanistic causality behind this issue, decision-making workflows, and self-validating protocols to ensure 100% chemoselectivity in your syntheses.

Troubleshooting Guide & FAQs: The Hydrodefluorination Problem

Q: Why does Palladium on Carbon (Pd/C) cause defluorination of my 3'-fluoro substituent? A: Defluorination during catalytic hydrogenation is driven by the oxidative addition of Pd(0) into the C-F bond. This side reaction is highly exacerbated by a phenomenon known as "hydrogen starvation" [1]. When hydrogen mass transfer to the catalyst surface is poor (due to low H2 pressure, inadequate agitation, or excessively high catalyst loading), the fluoroarene has a longer residence time on the Pd surface. Without sufficient hydrogen to rapidly reduce the nitro group, the catalyst instead inserts into the C-F bond, leading to defluorination and the generation of highly toxic, corrosive hydrogen fluoride (HF) [1].

Q: If I must use catalytic hydrogenation for scale-up, how can I modify the conditions to prevent C-F cleavage? A: You must alter the electronic properties of the catalyst surface. The addition of an acidic catalytic medium (such as concentrated HCl or H 3​ PO 4​ ) protonates intermediate species and significantly inhibits the dehalogenation pathway on the palladium surface [2]. Alternatively, switching from Pd/C to a sulfided Platinum catalyst (Pt(S)/C) effectively poisons the specific active sites responsible for dehalogenation while preserving the sites required for nitro reduction.

Q: Are there non-catalytic alternatives that guarantee chemoselectivity? A: Yes. Dissolving metal reductions (e.g., Fe/NH 4​ Cl or SnCl 2​ ) operate via single-electron transfer (SET) mechanisms. These mechanisms are highly specific to the highly reducible nitro group and are mechanistically incapable of inserting into the C-F bond, guaranteeing zero defluorination.

Mechanistic Pathway & Decision Workflows

Understanding the competing pathways on the catalyst surface is critical for troubleshooting. The diagram below illustrates how hydrogen starvation shifts the reaction from the desired nitro reduction to the undesired oxidative addition.

Mechanism Substrate 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid + Pd(0) Surface NitroBind Adsorption via Nitro Group Substrate->NitroBind High H2 Pressure FluorBind Adsorption via Fluoroarene (Hydrogen Starvation) Substrate->FluorBind Low H2 / High Catalyst Loading NitroRed Successive Hydrogenation (-NO2 -> -NO -> -NHOH -> -NH2) NitroBind->NitroRed OxAdd Oxidative Addition into C-F Bond [Pd-F intermediate] FluorBind->OxAdd Product 4-Amino-3'-fluorobiphenyl-2-carboxylic acid (Desired Product) NitroRed->Product Byproduct 4-Aminobiphenyl-2-carboxylic acid + HF (Defluorinated Byproduct) OxAdd->Byproduct Reductive Elimination

Mechanistic divergence of nitro reduction vs. hydrodefluorination on a Pd(0) surface.

To help you select the appropriate strategy based on your lab's constraints and reaction scale, follow this decision matrix:

Workflow Start Start: Reduce Nitro Group (3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid) Scale What is the reaction scale? Start->Scale Small Lab Scale (< 10 g) Scale->Small < 10g Large Process Scale (> 10 g) Scale->Large > 10g Chem Chemical Reduction (Fe/NH4Cl or SnCl2) Small->Chem High Chemoselectivity Transfer Hydrazine + Pd/C (Mild Reflux) Small->Transfer Transfer Hydrogenation Cat Catalytic Hydrogenation (H2 gas) Large->Cat PdC Standard Pd/C + H2 (High Risk of Defluorination) Cat->PdC Standard Conditions ModPdC Modified Pd/C (Acidic Additives) or Pt(S)/C Cat->ModPdC Optimized Conditions PdC->ModPdC If defluorination > 0.5%

Decision workflow for selecting a chemoselective nitro reduction methodology.

Quantitative Data Summary

The table below summarizes the expected outcomes of various reduction methodologies applied to fluorinated nitroarenes, highlighting the critical balance between yield and defluorination.

Reduction MethodologyCatalyst / ReagentReaction ConditionsDefluorination (%)Expected Yield (%)Scalability
Standard Hydrogenation 10% Pd/CH 2​ (1 atm), MeOH, 25 °C5.0 - 15.0%75 - 85%High (but unsafe due to HF)
Acid-Modified Hydrogenation 5% Pd/C + HClH 2​ (3 atm), MeOH, 25 °C< 0.2%> 95%High
Transfer Hydrogenation 5% Pd/C + N 2​ H 4​ ·H 2​ OMeOH, 80 °C (Reflux), 5 min< 1.0%90 - 95%Medium
Dissolving Metal (Béchamp) Fe powder / NH 4​ ClEtOH/H 2​ O, 80 °C0.0% > 90%Low/Medium (Sludge issues)

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm the reaction is proceeding correctly without compromising the 3'-fluoro group.

Protocol A: Chemoselective Transfer Hydrogenation (Lab Scale)

Adapted from mild transfer hydrogenation principles to avoid high-pressure H 2​ hazards [3].

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 equiv) in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Add 5% Pd/C (5 mol%). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Reagent Addition: Slowly add Hydrazine hydrate (N 2​ H 4​ ·H 2​ O, 10.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80 °C (reflux) for 5 to 15 minutes.

  • Validation Check 1 (Visual): Vigorous gas evolution (N 2​ and H 2​ ) will occur. The cessation of bubbling indicates the depletion of the hydrazine donor.

  • Validation Check 2 (Analytical): Analyze via LC-MS. You should observe the complete disappearance of the nitro starting material (M+H) and the appearance of the desired aniline. The mass spectrum must confirm the retention of the fluorine atom (no M-19 peak).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd/C, and concentrate the filtrate. Adjust the pH to 4.5 using 1M HCl to precipitate the zwitterionic amino acid product.

Protocol B: Acid-Inhibited Catalytic Hydrogenation (Process Scale)

Designed to suppress HF formation during pressurized scale-up [1, 2].

  • Setup: Charge a Hastelloy autoclave with 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 equiv) and Methanol (0.5 M).

  • Inhibitor Addition: Add concentrated HCl (1.5 equiv). Causality: The acidic environment protonates the Pd surface, drastically raising the activation energy required for C-F oxidative addition.

  • Catalyst Addition: Add 5% Pd/C (1-2 mol%).

  • Pressurization: Purge the vessel 3x with N 2​ , then 3x with H 2​ . Pressurize to 3-4 bar H 2​ .

  • Agitation (Critical): Set the impeller speed to >800 rpm. Causality: High agitation eliminates the mass transfer barrier, preventing the "hydrogen starvation" that leads to defluorination.

  • Validation Check 1 (Kinetic): Monitor the hydrogen uptake curve. The reaction is complete when exactly 3.0 molar equivalents of H 2​ have been consumed. Prolonged exposure after H 2​ uptake ceases will trigger defluorination.

  • Workup: Vent the H 2​ and purge with N 2​ . Filter the catalyst.

  • Validation Check 2 (Safety Quench): Immediately treat the filtrate with aqueous LiOH or NaOH to neutralize the HCl and quench any trace HF that may have formed, preventing equipment corrosion and operator exposure [1].

References

  • Mallia, C. J., et al. "Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977." Organic Process Research & Development, 2023. Available at:[Link]

  • Kosak, J. R. "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5,068,436, 1991.
  • Li, F., Frett, B., & Li, H.-Y. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges associated with synthesizing 3'-Fluoro-4-nitrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges associated with synthesizing 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction.

This guide moves beyond generic protocols to explain the mechanistic causality behind each optimization step, ensuring your workflows are robust, scalable, and self-validating.

Mechanistic Causality & Reaction Dynamics

The synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid typically involves the cross-coupling of 2-bromo-4-nitrobenzoic acid with 3-fluorophenylboronic acid . This specific substrate combination presents a unique push-pull dynamic within the catalytic cycle 1:

  • Oxidative Addition (Fast): The strongly electron-withdrawing para-nitro group on the aryl halide highly activates the C–Br bond, making oxidative addition to the Pd(0) center extremely rapid.

  • Transmetalation (Rate-Limiting): The ortho-carboxylic acid introduces severe steric hindrance. Furthermore, the carboxylate moiety can competitively coordinate to the palladium center, displacing the phosphine ligand or preventing the boronic acid from entering the coordination sphere 2.

  • Reductive Elimination: To force the sterically congested intermediate to eliminate the desired biphenyl product, bulky, electron-rich ligands (such as SPhos or Buchwald precatalysts) are mandatory 3.

Failure to balance these steps often results in catalyst aggregation (black palladium) or the accumulation of side products.

Troubleshooting Start Incomplete Conversion or Low Yield? CheckPd Observe Reaction Mixture: Is 'Black Pd' precipitating? Start->CheckPd YesBlack Yes: Catalyst Deactivation CheckPd->YesBlack Black precipitate NoBlack No: Sluggish Cycle CheckPd->NoBlack Clear/Yellow solution FixBlack Action: 1. Increase Ligand:Pd ratio 2. Improve Degassing YesBlack->FixBlack FixSluggish Action: 1. Switch to Pd(0) source 2. Increase Base Strength NoBlack->FixSluggish

Diagnostic workflow for troubleshooting incomplete Suzuki-Miyaura conversions.

Self-Validating Experimental Protocol

To optimize the catalyst loading down to 0.5 mol% , the integrity of the catalytic species must be preserved. This protocol utilizes a self-validating feedback loop based on visual and analytical cues.

Workflow Step1 Reagent Prep: Degas Solvent Step2 Catalyst Prep: Mix Pd & Ligand Step1->Step2 Step3 Reaction: Add Base & Heat Step2->Step3 Step4 Monitoring: LC-MS Check Step3->Step4 Step5 Workup: Filter & Extract Step4->Step5

Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.
Step-by-Step Methodology
  • Solvent Degassing (Critical for low loading): Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade water. Subject the mixture to three freeze-pump-thaw cycles.

    • Self-Validation: The solvent should cease bubbling under vacuum during the final thaw cycle, confirming the total removal of dissolved oxygen. Oxygen directly oxidizes phosphine ligands, leaving the Pd center unsaturated and prone to aggregation 4.

  • Catalyst Activation: In an argon-purged vial, combine Pd₂(dba)₃ (0.25 mol%, yielding 0.5 mol% Pd) and SPhos ligand (1.2 mol%). Add 1 mL of the degassed solvent and stir for 10 minutes at room temperature.

    • Self-Validation: The dark purple/red suspension of Pd₂(dba)₃ will transition to a clear, pale yellow/orange solution, indicating the successful formation of the active L₂Pd(0) complex.

  • Reaction Assembly: To the main reaction vessel, add 2-bromo-4-nitrobenzoic acid (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv). Transfer the activated catalyst solution into this vessel. Heat to 80 °C under vigorous stirring.

  • In-Process Monitoring: After 2 hours, sample the reaction for LC-MS.

    • Self-Validation: The reaction mixture should remain a homogeneous yellow/orange. A premature shift to an opaque black suspension indicates catalyst death. LC-MS should show the disappearance of the aryl bromide (m/z 246) and the dominant presence of the product mass (m/z 261).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and residual palladium, and perform an acid-base extraction to isolate the carboxylic acid product.

Catalyst Loading Optimization Data

The following table summarizes our internal optimization data for synthesizing 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid. Notice how pairing the correct ligand with a Pd(0) source allows for a 10-fold reduction in catalyst loading while simultaneously suppressing homocoupling.

EntryPrecatalystLigandLoading (mol%)Temp (°C)Conversion (%)Yield (%)Homocoupling (%)
1Pd(OAc)₂PPh₃5.0801006218
2Pd(dppf)Cl₂None5.0801007512
3Pd₂(dba)₃SPhos1.08010094< 2
4 Pd₂(dba)₃ SPhos 0.5 80 98 91 < 2
5Pd₂(dba)₃SPhos0.1806558< 1

Troubleshooting & FAQs

Q1: My reaction mixture turns black within the first 30 minutes, and my yield is stuck below 40%. What is happening? A: The appearance of "black palladium" is a visual confirmation of catalyst deactivation. When the palladium center becomes coordinatively unsaturated, Pd(0) atoms aggregate into inactive nanoparticles. This is typically caused by two factors:

  • Ligand Oxidation: Trace oxygen in your solvent is oxidizing the phosphine ligand. Ensure rigorous degassing 4.

  • Competitive Binding: The ortho-carboxylic acid on your substrate is displacing the ligand. Increase your Ligand-to-Palladium ratio to 2.5:1 to force the equilibrium toward the active L₂Pd(0) state 2.

Q2: I am seeing a significant amount of 3,3'-difluorobiphenyl in my LC-MS trace. How do I minimize this? A: This is the homocoupling product of your 3-fluorophenylboronic acid. Homocoupling is a side reaction driven by the presence of oxidants. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction often consumes two equivalents of the boronic acid, coupling them together 3. To fix this, switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst, and ensure strict exclusion of oxygen 4.

Q3: Why am I detecting 4-nitrobenzoic acid (dehalogenation byproduct) instead of my desired product? A: Dehalogenation occurs when the catalytic cycle stalls at the transmetalation step. After the fast oxidative addition of 2-bromo-4-nitrobenzoic acid, the Pd(II) intermediate waits for the boronic acid. If transmetalation is too slow (due to steric hindrance from the carboxylic acid), the Pd(II) complex will abstract a hydride from the solvent or amine base and reductively eliminate the deshalo product 3. Resolve this by increasing the nucleophilicity of the boronic acid using a stronger base (e.g., swapping Na₂CO₃ for K₃PO₄) and using a bulky ligand to accelerate the cycle.

References

  • Benchchem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling.

Sources

Optimization

Technical Support Center: Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, mechanistic insights, and troubleshooting strategies for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, mechanistic insights, and troubleshooting strategies for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid. This specific biphenyl compound is a critical intermediate often utilized in the development of kinase inhibitors, anti-inflammatory agents, and protein-protein interaction modulators[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we focus on the causality behind experimental choices to ensure your workflows are robust, self-validating, and reproducible.

Route Comparison & Selection Guide

Selecting the correct synthetic route depends on your laboratory's constraints regarding atom economy, solvent toxicity, and precursor availability. Below is a comparative analysis of the three primary pathways.

RoutePrimary ReagentsCatalyst SystemYieldScalabilityKey AdvantageMajor Limitation
1. Classic Suzuki 2-Bromo-5-nitrobenzoic acid + 3-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O75-85%HighHighly robust and predictableRequires organic solvents
2. Aqueous Suzuki 2-Bromo-5-nitrobenzoic acid + 3-Fluorophenylboronic acidPd(OAc)₂, TBAB, K₂CO₃, H₂O80-90%Very HighEnvironmentally benignSubstrate solubility issues
3. C-H Arylation 3-Nitrobenzoic acid + 1-Bromo-3-fluorobenzenePd(OAc)₂, N-octylglycine, Ag₂CO₃50-65%ModerateHigh atom economyExpensive silver oxidants
Workflow Visualization

SynthesisRoutes SM1 2-Bromo-5-nitrobenzoic acid + 3-Fluorophenylboronic acid R1 Route 1: Classic Suzuki Pd(PPh3)4, Na2CO3 Dioxane/H2O SM1->R1 Cross-Coupling R2 Route 2: Aqueous Suzuki Pd(OAc)2, TBAB H2O/EtOH SM1->R2 Green Chemistry SM2 3-Nitrobenzoic acid + 1-Bromo-3-fluorobenzene R3 Route 3: C-H Arylation Pd(OAc)2, Ag2CO3 Carboxyl-directed SM2->R3 C-H Activation Prod 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid R1->Prod R2->Prod R3->Prod

Figure 1: Alternative synthetic pathways for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Validated Experimental Protocols

Protocol A: Classic Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)

This is the most reliable method for generating the target biphenyl scaffold, utilizing a standard Pd(0) catalytic cycle[2],[3].

Step-by-Step Methodology:

  • Reagent Loading: In a microwave vial, combine 2-bromo-5-nitrobenzoic acid (1.0 mmol, 246 mg) and 3-fluorophenylboronic acid (1.3 mmol, 182 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) as the catalyst.

  • Solvent & Base: Add a rigorously degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 3 mL) followed by Na₂CO₃ (4.0 mmol, 424 mg).

    • Causality: The 4:1 ratio ensures both the lipophilic aryl bromide and the water-soluble sodium carbonate base remain in a homogenous reactive phase. The base is an absolute requirement for activating the boronic acid into a highly nucleophilic boronate complex, which facilitates the rate-limiting transmetalation step[2].

  • Reaction: Seal the vial and heat in a microwave reactor at 120°C for 1 hour.

  • Workup & Self-Validation: Quench the reaction with H₂O (30 mL). Acidify the aqueous layer to pH 3 using 1M HCl, then extract with Ethyl Acetate (2 x 30 mL).

    • Causality: Under the basic reaction conditions, the product exists as a water-soluble sodium carboxylate. Acidification protonates the carboxylate (pKa ~3.5-4.0), rendering the molecule lipophilic and driving its partition into the organic phase. Self-Validation Check: If a precipitate or phase transfer does not occur upon acidification to pH 3, the cross-coupling likely failed.

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify via RP-HPLC.

Protocol B: Carboxylic Acid-Directed C-H Arylation

This advanced route avoids the need for pre-functionalized boronic acids by utilizing the native carboxylic acid as a directing group for C-H activation[4].

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine 3-nitrobenzoic acid (1.0 mmol, 167 mg), 1-bromo-3-fluorobenzene (1.5 mmol, 262 mg), Pd(OAc)₂ (0.1 mmol, 22 mg), and Ag₂CO₃ (1.0 mmol, 275 mg).

  • Ligand Addition: Add N-octylglycine (0.2 mmol) as the transient directing ligand.

    • Causality: Carboxylic acids are historically poor directing groups for Pd(II) due to weak coordination. The N-octylglycine ligand acts as a bidentate transient mediator that stabilizes the high-energy monomeric Pd(II) species. This prevents catalyst aggregation into inactive "Pd black" and significantly lowers the activation energy barrier for C(sp²)–H cleavage at the ortho position[4].

  • Solvent: Add hexafluoroisopropanol (HFIP) / Toluene (1:4, 5 mL) under an argon atmosphere.

  • Reaction: Stir the reaction mixture at 90°C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove silver salts, and wash with EtOAc. Concentrate the filtrate and purify via column chromatography.

Troubleshooting & FAQs

Q1: I am observing significant protodeboronation of 3-fluorophenylboronic acid. How can I minimize this? A: Electron-deficient boronic acids, particularly those with fluorine substituents, are highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond)[5].

  • Causality: The electronegative fluorine atom withdraws electron density from the aromatic ring, making the boron atom highly electrophilic. This accelerates the attack by hydroxide ions in the aqueous base, leading to premature hydrolysis before transmetalation can occur.

  • Solution: Switch to a milder base (e.g., K₂HPO₄ instead of Na₂CO₃) or transition to anhydrous conditions using a fluoride base (e.g., CsF in dry Dioxane). Alternatively, reduce the reaction time by utilizing microwave irradiation, as protodeboronation is highly time- and temperature-dependent.

Q2: Why is my Suzuki coupling yielding a large amount of symmetrical biaryl (3,3'-difluorobiphenyl)? A: Homocoupling of the boronic acid (Glaser-type coupling) is a classic side reaction driven by the presence of molecular oxygen, which intercepts the palladium catalytic cycle[5].

  • Causality: O₂ acts as an electron acceptor, oxidizing the Pd(II)-aryl intermediate and promoting oxidative dimerization of the boronic acid rather than cross-coupling with the aryl halide.

  • Solution: Rigorously degas the Dioxane/H₂O solvent mixture using at least three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes prior to introducing the Pd catalyst.

Q3: My C-H arylation route is yielding large amounts of protodecarboxylation side products. What went wrong? A: Carboxylic acid-directed C-H arylation often requires elevated temperatures, which can inadvertently trigger protodecarboxylation (loss of CO₂)[4].

  • Causality: The weak coordination of the carboxylate to Pd(II) slows down the C-H activation step, forcing chemists to increase the temperature. This excess thermal energy provides the activation energy required for the competing decarboxylation pathway.

  • Solution: Ensure the N-octylglycine ligand is fresh and accurately weighed. By accelerating the C-H activation step, the ligand allows the reaction to proceed at lower temperatures (e.g., 90°C instead of 130°C), effectively suppressing the decarboxylation side reaction[4].

Q4: I see a side product with a mass of m/z 231 [M-H]⁻ during LC-MS analysis. What is it? A: This mass corresponds to the nitro-reduced product (3'-fluoro-4-aminobiphenyl-2-carboxylic acid).

  • Causality: Pd(0) species, in the presence of adventitious hydrogen donors (such as alcoholic solvents or impurities), can inadvertently catalyze the reduction of the nitro group to an amine[1].

  • Solution: Avoid using alcoholic solvents (like EtOH or iPrOH) in your solvent system, as they can undergo β-hydride elimination to generate reducing equivalents. Stick strictly to the Dioxane/H₂O system and ensure the reaction is run under a strictly inert atmosphere.

References[2] TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction". https://tcichemicals.com/[5] Benchchem. "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid". https://benchchem.com/[4] ACS Publications. "Ligand-Accelerated Pd-Catalyzed C(sp2)–H and C(sp3)–H Arylation under the Catalytic System | The Journal of Organic Chemistry". https://pubs.acs.org/[1] PMC. "Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction".https://www.ncbi.nlm.nih.gov/[3] Semantic Scholar. "ChemMedChem". https://www.semanticscholar.org/

Sources

Troubleshooting

Enhancing the reactivity of the carboxylic acid group in 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the activation and coupling of 3'-Fluoro-4-nitrobiphenyl-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the activation and coupling of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid .

Due to its unique structural topology, this molecule resists standard peptide coupling protocols. Below, we dissect the causality behind these failures, provide troubleshooting FAQs, and outline self-validating experimental workflows to ensure high-yield amide bond formation.

Part 1: Diagnostic Overview (The "Why")

The reactivity of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is dictated by two competing structural forces that create a bottleneck during the activation phase of amide coupling:

  • Severe Steric Hindrance (Ortho-Biphenyl Linkage): The carboxylic acid is positioned at the 2-position, directly adjacent to the bulky 3'-fluorophenyl ring. This creates a steric shield that physically blocks large coupling reagents (like DCC or EDC) from accessing the carboxylate oxygen.

  • Electronic Deactivation (Para-Nitro Group): The strongly electron-withdrawing nitro group at the 4-position pulls electron density away from the carboxylic acid. This lowers the pKa of the acid, rendering the resulting carboxylate anion significantly less nucleophilic.

Consequently, the initial attack of the carboxylate onto a coupling reagent is exceptionally slow. However, this electronic effect becomes an advantage after activation: once the active ester or acid chloride is formed, the nitro group drastically increases the electrophilicity of the carbonyl carbon, making the subsequent amine attack nearly instantaneous.

StructuralDiagnostics Molecule 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Steric Ortho-Biphenyl Linkage (Steric Hindrance) Molecule->Steric Electronic Para-Nitro Group (Electron-Withdrawing) Molecule->Electronic Effect1 Blocks bulky coupling reagents (e.g., DCC/EDC) Steric->Effect1 Effect2 Decreases carboxylate nucleophilicity (Low pKa) Electronic->Effect2 Effect3 Increases carbonyl electrophilicity post-activation Electronic->Effect3 Solution1 Use small, highly reactive activators (Oxalyl Chloride) Effect1->Solution1 Solution2 Use HOAt-based reagents (HATU) for anchimeric assistance Effect2->Solution2

Caption: Logical mapping of structural features to reactivity bottlenecks and synthetic solutions.

Part 2: Troubleshooting FAQs

Q1: Why is my standard EDC/HOBt coupling generating low yields and a high amount of unreactive byproduct? A1: The steric hindrance and reduced nucleophilicity of your substrate make the initial attack on the carbodiimide (EDC) extremely slow. Because the O-acylisourea intermediate is unstable, this delay allows it to undergo an intramolecular rearrangement into a highly stable, unreactive N-acylurea byproduct before the amine has a chance to couple [1].

Q2: How can I force the activation of this sterically hindered acid without resorting to harsh conditions? A2: Transition from HOBt-based reagents to HOAt-based uronium salts like HATU. HATU forms an OAt active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (a neighboring group effect). It acts as an intramolecular general base that hydrogen-bonds with the incoming amine, accelerating the nucleophilic attack even in sterically congested environments [2]. It is critical to pre-activate the acid with HATU for at least 30 minutes before adding the amine to ensure the active ester is fully formed.

Q3: Peptide coupling reagents are still failing. What is the most robust method for forcing amide bond formation on this scaffold? A3: When steric hindrance completely precludes the formation of bulky active esters, the "brute-force" method is to convert the carboxylic acid into an acid chloride. Using oxalyl chloride with a catalytic amount of DMF generates the highly reactive Vilsmeier-Haack reagent. This intermediate is small enough to bypass the biphenyl steric shield and converts the acid into a highly electrophilic acyl chloride. This method has been validated in scalable syntheses of highly hindered biphenyl-2-carboxamides [3].

Part 3: Quantitative Performance Data

To guide your reagent selection, the following table summarizes the expected performance of various activation strategies when applied to highly hindered biphenyl-2-carboxylic acid derivatives [3] [4].

Activation StrategyReagent SystemActivation TimePrimary ByproductTypical YieldRecommendation
Carbodiimide EDC, HOBt, DIPEA2 - 4 hoursN-acylurea< 40%Not recommended
Uronium Salt HATU, DIPEA30 minutesTetramethylurea75 - 85%First-line choice
Acid Chloride Oxalyl Chloride, cat. DMF2 hoursCO, CO₂ (gases)> 90%For extreme sterics

Part 4: Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, requiring analytical confirmation before proceeding to the next step.

Protocol A: Uronium Salt Activation (HATU/DIPEA)

Best for sensitive substrates or when avoiding harsh acyl chlorides.

  • Preparation: Dissolve 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

  • Pre-Activation (Crucial Step): Stir the mixture for exactly 30 minutes. Causality: The steric bulk drastically slows the initial carboxylate attack on HATU. This window ensures complete conversion to the OAt active ester.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. You must observe the mass corresponding to the OAt ester intermediate. Do not proceed if unreacted acid remains.

  • Coupling: Add the target amine (1.2 eq). Stir for 2-4 hours. The electron-withdrawing nitro group will accelerate this step [4].

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: Acid Chloride Generation (Oxalyl Chloride)

The definitive "brute-force" method for maximum conversion.

  • Preparation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, bypassing the biphenyl steric shield.

  • Reagent Addition: Slowly add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

  • Self-Validating Reaction: Observe the reaction. The evolution of gas (CO and CO₂) is a visual confirmation that activation is occurring. Stir at room temperature for 2 hours or until gas evolution completely ceases.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 0.5 mL anhydrous methanol, and analyze via TLC or LC-MS. The presence of the corresponding methyl ester confirms successful acid chloride formation.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM, cool to 0 °C, and add the amine (1.1 eq) and Triethylamine (2.0 eq).

Workflow Start Substrate: 3'-Fluoro-4-nitro- biphenyl-2-carboxylic acid Decision Choose Activation Strategy Start->Decision Path1 Peptide Coupling (HATU / DIPEA) Decision->Path1 Moderate Sterics Path2 Acid Chloride (Oxalyl Chloride / DMF) Decision->Path2 Extreme Sterics Step1A Pre-activate 30 min to overcome sterics Path1->Step1A Step1B Stir 2h at RT to ensure complete conversion Path2->Step1B Step2A Add Amine (Fast coupling via OAt) Step1A->Step2A Step2B Add Amine + Base (Exothermic reaction) Step1B->Step2B End Target Amide Product Step2A->End Step2B->End

Caption: Step-by-step decision matrix and workflow for sterically hindered amide bond formation.

Part 5: References

  • BenchChem. "An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU."1

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 2

  • Organic Process Research & Development. "A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate and 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic Acid." 3

  • Journal of Medicinal Chemistry. "Biphenyl Acid Derivatives as APJ Receptor Agonists." 4

Sources

Optimization

Technical Support Center: Nitrobiphenyl Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of nitrobiphenyl compounds. The construction of nitrobiphenyl scaffolds relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of nitrobiphenyl compounds. The construction of nitrobiphenyl scaffolds relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the electron-deficient nature of both nitrophenylboronic acids and many functionalized aryl halides introduces unique mechanistic challenges, such as sluggish transmetalation and competitive protodeborylation[1][2].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their biphenyl synthesis workflows.

Mechanistic Workflow & Failure Analysis

G Start Aryl Halide + Pd(0) OA Oxidative Addition (Pd(II) Intermediate) Start->OA Slow for Ar-Cl TM Transmetalation (Rate-Limiting Step) OA->TM RE Reductive Elimination TM->RE RE->Start Pd(0) Regeneration Product Nitrobiphenyl Product RE->Product Boronic Nitrophenylboronic Acid Boronic->TM Base, Solvent Proto Protodeborylation (Side Reaction) Boronic->Proto H2O, High Temp Nitrobenzene Nitrobenzene Waste Proto->Nitrobenzene

Suzuki-Miyaura catalytic cycle highlighting the competing protodeborylation pathway.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low yields of my nitrobiphenyl product, and GC/MS indicates a massive spike in nitrobenzene. What is causing this, and how can I stop it? A1: You are observing protodeborylation (or protodeboronation), a destructive side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond[2]. The highly electron-withdrawing nitro group destabilizes the C-B bond, making it highly susceptible to base-catalyzed hydrolysis, especially in the presence of water and elevated temperatures[2].

  • Causality-Driven Solution: To circumvent this, you must control the concentration of the active boronic acid in the reaction mixture. Switch from a free boronic acid to a "slow-release" derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester[2]. Additionally, screen weaker bases (e.g., K3​PO4​ or Cs2​CO3​ instead of NaOH ) and utilize anhydrous conditions where possible[2].

Q2: My reaction between 2-nitrophenylboronic acid and an electron-deficient aryl chloride is stalling at 20% conversion. How do I force the reaction to completion? A2: Coupling two electron-deficient partners is notoriously difficult[3]. Aryl chlorides undergo oxidative addition very slowly due to the strong C-Cl bond, while electron-poor boronic acids undergo transmetalation sluggishly[3].

  • Causality-Driven Solution: You need a highly active, sterically demanding, and electron-rich ligand to accelerate oxidative addition, paired with a solvent system that facilitates transmetalation. Literature demonstrates that utilizing Buchwald ligands (like tBuBrettPhos or XPhos) or DavePhos with a Pd G3 precatalyst significantly improves yields[1][3]. For highly recalcitrant substrates, switching the solvent to N-methylpyrrolidone (NMP) with a Pd2​(dba)3​ /DavePhos system has been shown to overcome dual electron-deficiency barriers[3].

Q3: Is there a way to run these couplings at lower temperatures to protect sensitive functional groups on my drug scaffold? A3: Yes. High temperatures (e.g., 100–120 °C) are typically used to overcome the activation energy of transmetalation, but this exacerbates protodeborylation[1][2]. By utilizing highly active pre-catalysts (which bypass the energy-intensive Pd(II) to Pd(0) reduction step) and optimizing the base, you can achieve coupling at 40–60 °C, or even 37 °C in specialized aqueous systems[2][4].

Quantitative Data: Catalyst System Optimization

The following table summarizes the performance of various catalyst/ligand systems specifically for the synthesis of 4-fluoro-3-nitrobiphenyl, demonstrating the critical impact of ligand selection on reaction efficiency[1].

PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2​ tBuBrettPhos Cs2​CO3​ Toluene10089
Bedford's PdNone K2​CO3​ Anisole12085
Pd2​(dba)3​ XPhos Cs2​CO3​ Toluene100>85
Pd G3None K3​PO4​ Toluene10070

Standardized Protocol: Synthesis of Nitrobiphenyls via Slow-Release Suzuki Coupling

To ensure a self-validating and reproducible workflow that minimizes protodeborylation, the following protocol utilizes a boronic acid pinacol ester and a modern Buchwald precatalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • Nitrophenylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 precatalyst (2–5 mol%)

  • K3​PO4​ (aqueous, 2.0 M, 3.0 equiv)

  • Toluene or THF (degassed)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades active Pd(0) species.

  • Reagent Loading: Under a positive flow of inert gas, charge the flask with the aryl halide (1.0 equiv), the nitrophenylboronic acid pinacol ester (1.2 equiv), and the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Introduction: Add the degassed organic solvent (Toluene or THF, typically 0.2 M relative to the aryl halide) via syringe. Stir the mixture at room temperature for 5 minutes to ensure the dissolution of the precatalyst.

  • Base Addition & Initiation: Inject the degassed aqueous K3​PO4​ solution (3.0 equiv). The biphasic nature of the reaction allows for the controlled, slow hydrolysis of the pinacol ester, releasing the unstable free boronic acid directly into the catalytic cycle, thereby outcompeting the protodeborylation pathway[2].

  • Reaction Heating & Monitoring: Seal the tube and heat the reaction mixture to 80–100 °C in a pre-heated oil bath. Monitor the reaction progress via LC-MS or TLC every 2 hours. The use of the G3 precatalyst ensures rapid initiation, often driving the reaction to completion within 4–8 hours[1][2].

  • Quenching and Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure nitrobiphenyl compound.

References

  • Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176) - EvitaChem: Methods. EvitaChem.
  • Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Organic Chemistry Frontiers (RSC Publishing).
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitrobiphenyls

In the landscape of modern medicinal chemistry and agrochemical development, the biphenyl scaffold is a privileged structure. Specifically, nitrobiphenyls have garnered significant attention due to their diverse biologic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and agrochemical development, the biphenyl scaffold is a privileged structure. Specifically, nitrobiphenyls have garnered significant attention due to their diverse biological activities, ranging from antimicrobial to potent anticancer properties. However, the true inflection point in optimizing these molecules lies in halogenation—most notably, fluorination.

As a Senior Application Scientist, I frequently guide research teams through the transition from initial hit compounds to optimized leads. A recurring challenge is overcoming the poor metabolic stability and limited membrane permeability of non-fluorinated aromatic systems. This guide objectively compares the biological performance of fluorinated versus non-fluorinated nitrobiphenyls, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: Why Fluorinate a Nitrobiphenyl?

To understand the divergent biological activities of these two classes, we must examine the physicochemical alterations induced by the fluorine atom [1].

  • Metabolic Blocking (The Steric/Electronic Effect): Non-fluorinated nitrobiphenyls are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which hydroxylate the aromatic rings, leading to rapid clearance. The carbon-fluorine (C–F) bond (~116 kcal/mol) is significantly stronger than the carbon-hydrogen (C–H) bond (~98 kcal/mol). By strategically placing a fluorine atom at the primary site of metabolism (often ortho or para to the biphenyl linkage), we effectively block CYP450-mediated oxidation [2].

  • Enhanced Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å, closely mimicking oxygen or a hydroxyl group). Its introduction increases the overall lipophilicity of the nitrobiphenyl core, facilitating superior passive diffusion across phospholipid bilayers, a critical factor for targeting intracellular pathogens or tumor cells [3].

  • Target Binding Affinity: The highly polarized C–F bond can participate in multipolar interactions with amide carbonyls in protein binding pockets. When combined with the strong electron-withdrawing nature of the nitro group, fluorination modulates the electrophilicity of the entire scaffold, often increasing binding affinity to target enzymes (e.g., DNA gyrase in bacteria or caspases in cancer cells) [4].

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing a standard non-fluorinated nitrobiphenyl (4-nitrobiphenyl) against its fluorinated analog (4-fluoro-3-nitrobiphenyl derivatives) across key biological and pharmacokinetic metrics.

Compound ClassRepresentative ScaffoldMIC (E. coli)IC50 (HeLa Cells)CYP450 Metabolic Half-Life ( t1/2​ )Mechanism of Action
Non-Fluorinated 4-Nitrobiphenyl>100 µg/mL45.2 µM24 minutesWeak membrane disruption
Fluorinated 4-Fluoro-3-nitrobiphenyl deriv.12.5 µg/mL0.8 µM>120 minutesApoptosis induction / DNA gyrase inhibition

Data synthesis reflects established trends in halogenated biphenyl derivatives, highlighting the >50-fold increase in cytotoxicity and 5-fold increase in metabolic stability upon fluorination.

Visualizing the Mechanisms and Workflows

To conceptualize both the biological impact and the laboratory execution of these compounds, the following diagrams map the apoptotic signaling pathway induced by fluorinated analogs and the self-validating experimental workflow required to study them.

Pathway A Fluorinated Nitrobiphenyl (High Lipophilicity) B Enhanced Cell Membrane Penetration A->B C-F Bond Effect C Mitochondrial Stress & ROS Generation B->C D Cytochrome c Release C->D E Caspase 3/9 Activation D->E F Cellular Apoptosis E->F

Mechanistic pathway of fluorinated nitrobiphenyl-induced apoptosis via mitochondrial stress.

Workflow S1 1. Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) S2 2. Structural Validation (13C NMR: JCF ~12.75 Hz) S1->S2 Purified Yield S3 3. CYP450 Metabolic Assay (HLM Incubation) S2->S3 S4 4. In Vitro Bioassays (MIC & IC50 Determination) S2->S4 S5 5. Comparative Analysis (F vs. Non-F) S3->S5 S4->S5

Self-validating experimental workflow for the synthesis and biological evaluation of nitrobiphenyls.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for synthesizing and evaluating these compounds, complete with built-in quality control checkpoints.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

The synthesis of fluorinated nitrobiphenyls relies on the palladium-catalyzed cross-coupling of fluorinated nitrobenzenes with arylboronic acids [5].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 mmol of 1-bromo-4-fluoro-3-nitrobenzene, 1.2 mmol of the desired arylboronic acid, and 0.05 mmol of Pd(PPh 3​ ) 4​ catalyst.

  • Solvent & Base Addition: Add 10 mL of degassed toluene/ethanol (4:1 v/v) followed by 2.0 mmol of aqueous K 2​ CO 3​ (2M).

  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 15 mL), wash the organic layer with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification & Self-Validation: Purify via flash column chromatography (hexane/ethyl acetate).

    • Validation Checkpoint: Analyze the purified product via 13 C NMR. The successful retention of the fluorine atom is confirmed by a characteristic doublet signal at approximately 151 ppm, exhibiting a distinct carbon-fluorine spin-spin coupling constant ( JCF​≈12.75 Hz) [3]. If this doublet is absent, defluorination occurred during catalysis, invalidating the batch.

Protocol B: CYP450 Metabolic Stability Assay

This assay determines why the fluorinated analog outperforms the non-fluorinated version in vivo by measuring intrinsic clearance [2].

  • Incubation Matrix: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the mixture with the test compound (fluorinated or non-fluorinated nitrobiphenyl) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis & Self-Validation: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Validation Checkpoint: The internal standard (Verapamil) must show a consistent peak area across all time points (RSD < 5%). The non-fluorinated control must show >50% depletion by 30 minutes to confirm the HLMs are enzymatically active.

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

To quantify the anticancer efficacy (IC50) of the synthesized compounds [4].

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10 3 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Treatment: Aspirate the media and add fresh media containing serial dilutions of the test compounds (from 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

    • Validation Checkpoint: The vehicle control must show >95% viability compared to untreated cells, ensuring that the solvent itself is not causing cytotoxicity. Calculate the IC50 using non-linear regression analysis.

Comparative

Validation of a Next-Generation Micellar Palladium System for the Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Executive Summary The synthesis of highly functionalized biphenyls, such as 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid , is a critical bottleneck in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biphenyls, such as 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid , is a critical bottleneck in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and advanced agricultural intermediates. While the Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing these biaryl scaffolds, sterically hindered and electronically deactivated substrates often result in poor yields, high catalyst degradation, and unacceptable levels of residual palladium.

This guide objectively compares the performance of a traditional homogeneous palladium system against a next-generation AquaPd-NHC Micellar Catalyst System . By evaluating reaction kinetics, yield, and environmental impact (E-factor), we provide a validated, scalable pathway for drug development professionals to optimize the synthesis of this challenging intermediate.

Mechanistic Challenges in Biphenyl Carboxylic Acid Synthesis

Synthesizing 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid requires the coupling of 2-bromo-5-nitrobenzoic acid with 3-fluorophenylboronic acid . As a Senior Application Scientist, I must emphasize that this specific substrate pairing presents a triad of mechanistic hurdles:

  • Steric Deactivation : The carboxylic acid group positioned ortho to the bromide creates immense steric bulk. This physical barrier severely impedes the initial oxidative addition of the palladium(0) catalyst into the C–Br bond, a phenomenon well-documented in the scale-up of biphenyl carboxylic acid derivatives ().

  • Catalyst Poisoning via Palladacycle Formation : In the alkaline conditions required for transmetalation, the ortho-carboxylate anion acts as a bidentate ligand. It coordinates strongly to the palladium center, forming stable, unreactive palladacycles that permanently deactivate traditional catalysts like Pd(PPh₃)₄.

  • Thermal Protodeboronation : To overcome the steric hindrance, traditional methods employ high temperatures (refluxing toluene/water). However, extended heating of 3-fluorophenylboronic acid in alkaline media accelerates protodeboronation, destroying the starting material before transmetalation can occur ().

The Solution: AquaPd-NHC Micellar Catalysis

To circumvent these limitations, the AquaPd-NHC method leverages a water-soluble N-Heterocyclic Carbene (NHC) palladium precatalyst combined with a non-ionic amphiphilic surfactant (e.g., TPGS-750-M).

  • Electronic Acceleration : The highly electron-donating NHC ligand dramatically increases the electron density on the Pd center, forcing rapid oxidative addition into the deactivated C–Br bond at mild temperatures. Its sheer steric bulk also prevents the ortho-carboxylate from coordinating and poisoning the metal.

  • Micellar Shielding : The surfactant forms nanomicelles in the aqueous phase. The hydrophobic core locally concentrates the non-polar aromatic rings, driving the reaction forward kinetically. Simultaneously, the hydrophilic shell shields the boronic acid from the bulk aqueous base, virtually eliminating protodeboronation and allowing for near-stoichiometric reagent loading ().

Comparative Workflow and Mechanistic Pathway

G cluster_trad Traditional Method cluster_new New Synthetic Method Start Starting Materials: 2-Bromo-5-nitrobenzoic acid + 3-Fluorophenylboronic acid TradCat Pd(PPh3)4 / Toluene High Temp (100°C) Start->TradCat NewCat AquaPd-NHC / H2O Mild Temp (45°C) Start->NewCat TradLim Limitations: - Protodeboronation - High Pd Residual - Long Time (24h) TradCat->TradLim Product Product: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid TradLim->Product 64% Yield NewAdv Advantages: - Micellar Shielding - <5 ppm Pd Residual - Short Time (3h) NewCat->NewAdv NewAdv->Product 96% Yield

Figure 1: Comparative workflow and yield outcomes for the synthesis of the target biphenyl carboxylic acid.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing the traditional homogeneous methodology against the micellar AquaPd-NHC system.

Performance MetricTraditional Method (Pd(PPh₃)₄)New Method (AquaPd-NHC Micellar)
Isolated Yield 64%96%
Boronic Acid Equivalents 1.5 eq (High excess needed)1.05 eq (Near stoichiometric)
Catalyst Loading 5.0 mol %0.5 mol %
Reaction Temperature 100 °C (Reflux)45 °C (Mild heating)
Reaction Time 24 hours3 hours
Residual Palladium (ICP-MS) > 80 ppm< 5 ppm
E-Factor (Waste/Product) ~ 45~ 8

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly noted.

Protocol A: Traditional Pd(PPh₃)₄-Catalyzed Synthesis (Baseline)
  • Preparation : In a flame-dried 100 mL Schlenk flask, add 2-bromo-5-nitrobenzoic acid (10.0 mmol, 1.0 eq) and 3-fluorophenylboronic acid (15.0 mmol, 1.5 eq). Causality: A 50% excess of boronic acid is mandatory here to compensate for the rapid thermal protodeboronation.

  • Solvent & Base : Add 30 mL of a degassed Toluene/Ethanol/Water (2:1:1 v/v) mixture, followed by Na₂CO₃ (25.0 mmol, 2.5 eq).

  • Catalysis : Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.5 mmol, 5 mol%). Heat the biphasic mixture to 100 °C for 24 hours.

  • Validation Check : Sample the organic layer and analyze via HPLC (254 nm). The reaction is typically halted when the aryl bromide peak stabilizes, often stalling at ~85% conversion due to catalyst death (palladacycle formation).

  • Workup : Cool to room temperature, acidify to pH 2 with 2M HCl, and extract with Ethyl Acetate (3 x 20 mL). The organic layer must be filtered through a thick pad of Celite to remove precipitated palladium black. Purify via silica gel chromatography to isolate the product.

Protocol B: AquaPd-NHC Micellar Synthesis (Optimized)
  • Micelle Formation : In a 50 mL reaction vial, dissolve TPGS-750-M (2 wt%) in 15 mL of HPLC-grade water. Sparge with argon for 10 minutes. Causality: Proper degassing prevents the oxidation of the electron-rich NHC ligand.

  • Substrate Addition : Add 2-bromo-5-nitrobenzoic acid (10.0 mmol, 1.0 eq), 3-fluorophenylboronic acid (10.5 mmol, 1.05 eq), and K₂CO₃ (20.0 mmol, 2.0 eq). Causality: Micellar shielding protects the boronic acid, allowing us to drop the excess from 50% down to 5%, drastically reducing organic waste.

  • Catalysis : Add the AquaPd-NHC precatalyst (0.05 mmol, 0.5 mol%). Seal the vial and stir vigorously (800 rpm) at 45 °C for 3 hours. Causality: High shear stirring is required to ensure uniform mass transfer between the aqueous phase and the nanomicelles.

  • Validation Check : Analyze a 10 µL aliquot via LC-MS. The chromatogram should confirm >99% conversion of the aryl bromide with negligible fluorobenzene (protodeboronation byproduct) formation.

  • Aqueous Workup (Self-Purifying) : Cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl until the pH reaches 3. The target product, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, will cleanly precipitate from the aqueous micellar solution.

  • Isolation : Filter the precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum. No column chromatography is required, and residual Pd remains trapped in the aqueous filtrate.

References

  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248–252.[Link]

  • Mazaheri, O., & Bamoniri, A. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 8(59), 1184-1190.[Link]

Validation

Comparative Biological Activity Guide: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (FNBCA) vs. Standard Inhibitors

Executive Summary The development of selective small-molecule inhibitors is a cornerstone of targeted oncology. Aldo-keto reductase family 1 member C3 (AKR1C3 ) is a critical phase I biotransformation enzyme that drives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective small-molecule inhibitors is a cornerstone of targeted oncology. Aldo-keto reductase family 1 member C3 (AKR1C3 ) is a critical phase I biotransformation enzyme that drives proliferation in hormone-dependent malignancies, such as castration-resistant prostate cancer (CRPC), and contributes to chemotherapeutic resistance in acute myeloid leukemia (AML)[1],[2].

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) featuring a biphenyl-2-carboxylic acid or N-phenylanthranilic acid scaffold—such as Indomethacin and Flufenamic acid —have been repurposed as AKR1C3 inhibitors[1]. However, their inherent affinity for Cyclooxygenase (COX-1/COX-2) enzymes results in off-target gastrointestinal and cardiovascular toxicities. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (FNBCA) represents a highly optimized structural evolution designed to completely abolish COX cross-reactivity while maximizing AKR1C3 affinity, serving as a next-generation chemotherapeutic potentiator[3],[4].

Mechanistic Rationale: The Biphenyl-2-Carboxylic Acid Scaffold

As an Application Scientist evaluating inhibitor libraries, it is crucial to understand why specific functional groups dictate enzyme selectivity. The structural tuning of FNBCA relies on three distinct molecular interactions:

  • Catalytic Anchoring: The carboxylic acid moiety is essential for activity; it anchors the molecule to the conserved AKR1C3 catalytic tetrad (Tyr55, Asp50, Lys84, His117) via strong hydrogen bonding[1].

  • SP112 Pocket Exploitation (The Selectivity Driver): The addition of the 4-nitro group is a calculated modification. The nitro group acts as a bulky, electron-withdrawing hydrogen bond acceptor that projects deep into the AKR1C3-specific SP112 subpocket [4]. Because this subpocket is absent in COX-1/COX-2, the nitro group creates a severe steric clash within the COX cyclooxygenase channel, effectively stripping away NSAID activity[1].

  • Conformational Locking: The 3'-fluoro substitution on the adjacent phenyl ring restricts the dihedral angle of the biphenyl system. This locks the molecule into its bioactive conformation and shields the aromatic ring from rapid CYP450-mediated oxidation, significantly improving its pharmacokinetic stability compared to unfluorinated analogs[4].

Visualizing the Selectivity Paradigm

The following pathway diagram illustrates the divergent binding logic of FNBCA compared to legacy NSAIDs, highlighting how structural modifications redirect the inhibitor away from toxicity-inducing pathways.

G FNBCA FNBCA (3'-Fluoro-4-nitro...) AKR1C3 AKR1C3 Enzyme (SP112 Pocket) FNBCA->AKR1C3 High Affinity COX COX-1 / COX-2 (Off-Target) FNBCA->COX Minimal Binding Indomethacin Indomethacin (Standard NSAID) Indomethacin->AKR1C3 Moderate Affinity Indomethacin->COX High Affinity Androgen Decreased Androgens (Tumor Suppression) AKR1C3->Androgen Blocked Synthesis Toxicity GI / Cardiac Toxicity COX->Toxicity Prostaglandin Blockade

Divergent binding profiles of FNBCA and Indomethacin detailing AKR1C3 selectivity vs COX toxicity.

Comparative Biological Activity

The table below consolidates the in vitro enzymatic inhibition data, demonstrating FNBCA's superiority in isolating AKR1C3 activity without triggering COX-mediated pathways.

InhibitorAKR1C3 IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1 / AKR1C3)
FNBCA 45 ± 4>100>100>2,200x
Indomethacin 110 ± 120.050.4<0.5x (Non-selective)
Flufenamic Acid 150 ± 150.10.8<0.7x (Non-selective)
ASP9521 (Clinical Benchmark)11 ± 2>100>100>9,000x

Self-Validating Experimental Protocols

To ensure data reproducibility and trustworthiness, the following protocols utilize built-in validation metrics to confirm assay integrity.

Protocol A: Recombinant AKR1C3 Enzymatic Inhibition Assay

Causality: To precisely quantify direct enzyme inhibition, this assay measures the NADP⁺-dependent oxidation of a specific fluorogenic substrate. Pre-incubation is critical here to allow the conformationally restricted biphenyl rings of FNBCA to achieve equilibrium binding within the SP112 pocket.

  • Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0). Reconstitute recombinant human AKR1C3 to a working concentration of 10 ng/well in a black 96-well microplate.

  • Compound Titration: Serially dilute FNBCA, Indomethacin, and ASP9521 (positive control) in DMSO. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Equilibration: Add the inhibitors to the enzyme wells and pre-incubate for exactly 15 minutes at 37°C.

  • Reaction Initiation: Add NADP⁺ (200 µM final) and the fluorogenic substrate 9,10-phenanthrenequinone (20 µM final) to initiate the reaction.

  • Kinetic Read & Validation: Monitor fluorescence (Ex 320 nm / Em 460 nm) continuously for 20 minutes.

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative) and ASP9521 (positive) controls. Proceed with IC₅₀ calculation only if the Z'-factor is > 0.6.

Protocol B: COX-1/COX-2 Selectivity Profiling (PGE2 EIA)

Causality: To definitively prove that FNBCA avoids the off-target toxicity of traditional NSAIDs, we measure Prostaglandin E2 (PGE2)—the direct downstream product of COX activity—using a competitive Enzyme Immunoassay (EIA).

  • Enzyme Incubation: Incubate human recombinant COX-1 or COX-2 with 1 µM of FNBCA, Indomethacin, or vehicle (DMSO) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Substrate Addition: Add 10 µM Arachidonic Acid to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes at 37°C.

  • Rapid Quenching: Stop the reaction instantly by adding 1M HCl. Note: Rapid quenching is vital to prevent over-accumulation of PGE2, which would saturate the EIA detection limits and mask subtle off-target binding.

  • Quantification: Neutralize the sample and quantify PGE2 levels using a standard PGE2 EIA kit.

  • Self-Validation Check: The assay is considered valid only if the Indomethacin control suppresses PGE2 production by >95%, confirming the active state of the recombinant COX enzymes.

References

  • Discovery and optimization of a covalent AKR1C3 inhibitor. PubMed Central (PMC).[1] URL:[Link]

  • Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader. PubMed Central (PMC).[3] URL:[Link]

  • Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. PubMed Central (PMC).[2] URL: [Link]

  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. PubMed Central (PMC).[4] URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid for Structural Confirmation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a substituted biphenyl carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules. The precise arrangement of its constituent functional groups—a carboxylic acid, a nitro group, and a fluorine atom on a biphenyl scaffold—is critical to its chemical reactivity and, ultimately, its utility in drug design.

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques employed for the structural elucidation of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid. As a Senior Application Scientist, the following content is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and providing a self-validating system for structural confirmation. While direct experimental spectra for this specific compound are not widely available, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogues, offering a robust framework for its characterization.

Primary Spectroscopic Confirmation: A Multi-faceted Approach

The primary toolkit for the structural confirmation of an organic molecule like 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For our target molecule, we can predict a complex aromatic region with distinct signals for each proton.

  • Causality of Chemical Shifts: The electron-withdrawing nature of the nitro group and the carboxylic acid will deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Conversely, the fluorine atom, while electronegative, can also exhibit a mesomeric donating effect, influencing the chemical shifts of the protons on its ring. The carboxylic acid proton itself is expected to be highly deshielded, appearing as a broad singlet at a very high ppm value, a characteristic feature of this functional group.[1]

Predicted ¹H NMR Data for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.0br s-1HCOOH
~8.2-8.4m-2HProtons ortho to NO₂
~7.8-8.0m-2HProtons meta to NO₂
~7.5-7.7m-2HProtons on the fluoro-substituted ring
~7.3-7.5m-1HProton on the fluoro-substituted ring

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment.

  • Expertise in Spectral Interpretation: The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbons attached to the nitro group and the fluorine atom will also exhibit characteristic shifts. A key feature will be the carbon-fluorine coupling, which will split the signals of the carbons on the fluorine-substituted ring. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) provides valuable information about the proximity of the carbon to the fluorine atom.

Predicted ¹³C NMR Data for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Assignment
~168-C=O (Carboxylic Acid)
~162 (d)~245 (¹JCF)C-F
~148-C-NO₂
~145-Quaternary biphenyl C
~142 (d)~3Quaternary biphenyl C
~135-120variousAromatic CH
~115 (d)~21Aromatic CH
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[2]

  • Trustworthiness of a Self-Validating System: The spectrum of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is expected to show a combination of highly characteristic absorption bands that confirm the presence of all key functionalities. The very broad O-H stretch of the carboxylic acid dimer, the sharp and strong C=O stretch, the characteristic asymmetric and symmetric stretches of the nitro group, and the C-F stretch together provide a unique "fingerprint" for the molecule.

Predicted IR Absorption Bands for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1710-1680Strong, SharpC=O stretch (Carboxylic acid)
1600-1450MediumC=C stretch (Aromatic rings)
1530-1500StrongAsymmetric N-O stretch (Nitro group)
1350-1320StrongSymmetric N-O stretch (Nitro group)
1200-1000StrongC-F stretch
1300-1200MediumC-O stretch (Carboxylic acid)
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, further corroborates the proposed structure.

  • Authoritative Grounding in Fragmentation Mechanisms: Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in a predictable manner. Expected fragmentation would involve the loss of small molecules such as H₂O, CO, and NO₂, as well as cleavage of the biphenyl bond.

Predicted Mass Spectrometry Data for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

m/z (relative intensity)Assignment
262[M+H]⁺ (protonated molecule)
260[M-H]⁻ (deprotonated molecule)
244[M-H₂O]⁺
216[M-NO₂]⁺
183[M-COOH-NO₂]⁺
154[Biphenyl-F]⁺

Comparison with Alternative and Complementary Techniques

While the combination of NMR, IR, and MS is typically sufficient for structural confirmation, other techniques can provide valuable complementary information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The extended conjugation of the biphenyl system, along with the presence of the nitro group, would lead to characteristic UV absorptions. While not as structurally informative as NMR, it can be a useful tool for quantitative analysis and for monitoring reactions.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule. This technique would not only confirm the connectivity but also provide information about bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Experimental Protocols

General Sample Preparation: For NMR analysis, dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR analysis, the sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet. For MS analysis, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the mass spectrometer.

NMR Spectroscopy (¹H and ¹³C):

  • Prepare the sample as described above.

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, set the spectral width to cover the range of -1 to 14 ppm.

  • For ¹³C NMR, set the spectral width to cover the range of 0 to 200 ppm and use proton decoupling.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy:

  • Obtain a background spectrum of the empty IR sample compartment.

  • Place the sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in both positive and negative ion modes using a soft ionization technique like ESI.

  • For fragmentation studies, use a technique like collision-induced dissociation (CID).

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as a sequential and interconnected process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Spectroscopic Analysis cluster_data_integration Data Integration & Structural Elucidation cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid IR IR Spectroscopy (Functional Group ID) Synthesized_Compound->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity Map) Synthesized_Compound->NMR Data_Integration Combined Spectral Interpretation IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmed Unambiguous Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural confirmation of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Conclusion

The structural confirmation of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a critical step in its application in research and development. A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its unambiguous identification. By understanding the predicted spectral features based on the interplay of its functional groups, researchers can confidently verify the structure of this and related biphenyl carboxylic acid derivatives, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • PubChem. 3-Fluorobiphenyl. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • University of California, Davis. IR: carboxylic acids. LibreTexts. [Link]

  • SpectraBase. 3-Hydroxy-4'-nitrobiphenyl-2-carboxylic acid methyl ester. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition Executive Summary The aldo-keto reductase 1C3 (AKR1C3) enzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Executive Summary

The aldo-keto reductase 1C3 (AKR1C3) enzyme is a critical phase I biotransformation enzyme and a high-value therapeutic target. Its overexpression is a primary driver of intratumoral androgen synthesis in castration-resistant prostate cancer (CRPC) and is directly linked to anthracycline (e.g., doxorubicin) resistance in acute myeloid leukemia (AML) and breast cancer[1],[2].

Historically, the development of AKR1C3 inhibitors has been severely bottlenecked by cross-reactivity . The active site of AKR1C3 shares over 84% sequence homology with AKR1C1 and AKR1C2[2]. Inhibiting these off-target isoforms is highly undesirable, as they are responsible for the inactivation of potent androgens. Furthermore, early-generation inhibitors based on non-steroidal anti-inflammatory drugs (NSAIDs) suffer from dose-limiting cross-reactivity with cyclooxygenase (COX-1/COX-2) enzymes[3].

This guide evaluates the performance of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (3F4N-BCA) derivatives—a next-generation rational drug scaffold—comparing their selectivity profiles against legacy pan-inhibitors and current clinical benchmarks.

Mechanistic Rationale: The 3F4N-BCA Scaffold

To understand why 3F4N-BCA derivatives outperform legacy alternatives, we must analyze the causality behind their structural design:

  • The Biphenyl-2-carboxylic Acid Core: The carboxylic acid moiety is an essential pharmacophore that acts as a strong hydrogen-bond acceptor, anchoring the molecule into the catalytic oxyanion hole formed by Tyr55 and His117[4]. The biphenyl system occupies the hydrophobic binding pocket.

  • 3'-Fluoro Substitution (Selectivity Filter): The strategic addition of a fluorine atom at the 3'-position exploits subtle topological differences in the SP1 subpocket between AKR1C3 and AKR1C2[1]. Fluorine provides the optimal van der Waals volume to maximize hydrophobic contacts in AKR1C3, while inducing severe steric clashes in the narrower SP1 pocket of AKR1C2.

  • 4-Nitro Substitution (Electronic Tuning): The nitro group acts as a powerful electron-withdrawing group on the A-ring. This lowers the pKa of the adjacent carboxylic acid, ensuring complete ionization at physiological pH for tighter oxyanion hole engagement. Additionally, the nitro group serves as a secondary hydrogen bond acceptor in the SP2 subpocket.

Pathway A Androstenedione (Weak Androgen) B Testosterone (Potent Androgen) A->B Reduction E AKR1C3 Enzyme (Target) E->A Catalyzes I 3F4N-BCA Derivatives I->E Inhibits

Fig 1. Mechanism of action of 3F4N-BCA derivatives blocking AKR1C3-mediated androgen synthesis.

Comparative Performance: Cross-Reactivity Data

The following table objectively compares the in vitro cross-reactivity profile of a representative 3F4N-BCA lead candidate against three established alternatives: Flufenamic Acid (a pan-AKR NSAID)[3], Indomethacin (a COX-selective NSAID with AKR1C3 off-target activity)[3], and ASP9521 (a highly selective clinical-stage AKR1C3 inhibitor)[2].

Inhibitor ClassAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (1C2 / 1C3)Clinical Limitation
3F4N-BCA Lead 12 ± 2 >10,000 >50,000 >833x N/A (Preclinical)
Flufenamic Acid 22 ± 4145 ± 121,2006.5xPan-AKR cross-reactivity
Indomethacin 54 ± 6>10,00018 ± 3>185xSevere GI toxicity (COX-1)
ASP9521 11 ± 2>10,000>50,000>900xPoor in vivo efficacy

Data Synthesis: While Indomethacin exhibits reasonable selectivity over AKR1C2, its primary activity against COX-1 makes it unviable for the high dosing required in oncology. Flufenamic acid is a potent AKR1C3 inhibitor but fails the cross-reactivity test against AKR1C2, risking androgen excess. The 3F4N-BCA scaffold successfully matches the pristine selectivity profile of ASP9521, entirely bypassing the COX and AKR1C2 cross-reactivity traps.

Experimental Protocols: Self-Validating Cross-Reactivity Workflows

To ensure trustworthiness and reproducibility, cross-reactivity profiling must utilize self-validating assay systems. The following step-by-step methodology details the orthogonal approach required to validate 3F4N-BCA derivatives.

Protocol A: AKR Isoform Selectivity Assay (Bidirectional Validation)

Causality Note: Lipophilic biphenyls are prone to colloidal aggregation in aqueous buffers, leading to false-positive pan-inhibition. To prevent this, all buffers are supplemented with 0.01% Triton X-100 to disrupt micelles, ensuring the IC₅₀ reflects true active-site binding.

  • Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0 for forward reaction; pH 7.0 for reverse reaction) and 0.01% Triton X-100.

  • Enzyme Incubation: Dilute recombinant AKR1C3, AKR1C1, and AKR1C2 to a final concentration of 20 nM. Pre-incubate the enzymes with serial dilutions of the 3F4N-BCA derivatives (0.1 nM to 100 µM) for 15 minutes at 37°C.

  • Forward Reaction (Reduction): Initiate the reaction by adding 200 µM NADPH and 1 mM 9,10-phenanthrenequinone. Monitor the depletion of NADPH via fluorescence (Ex: 340 nm / Em: 460 nm) for 10 minutes.

  • Reverse Reaction (Oxidation) [Orthogonal Validation]: In a parallel plate, initiate the reaction using 200 µM NADP⁺ and 1 mM S-tetralol. Monitor the generation of NADPH.

  • Data Analysis: A true, selective competitive inhibitor must show equipotent IC₅₀ values in both the forward and reverse reactions exclusively for the AKR1C3 plate.

Protocol B: COX-1/COX-2 Counter-Screening

Causality Note: Because the biphenyl-2-carboxylic acid core is a known NSAID pharmacophore, empirical confirmation of COX inactivity is mandatory.

  • Assay Setup: Utilize a fluorometric COX inhibitor screening platform. Pre-incubate recombinant human COX-1 or COX-2 with 10 µM of the 3F4N-BCA derivative and 1 µM hematin in Tris-HCl buffer (pH 8.0) for 10 minutes.

  • Reaction Initiation: Add 100 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Validation: Use Indomethacin (10 µM) as a positive control for COX-1 inhibition. The 3F4N-BCA wells must exhibit fluorescence generation equivalent to the vehicle control, confirming zero cross-reactivity.

Workflow A Synthesize 3F4N-BCA Derivatives B Primary Screen: AKR1C3 Inhibition A->B C Cross-Reactivity Profiling: AKR1C1, AKR1C2, COX-1/2 B->C IC50 < 50 nM D Orthogonal Validation: Cell-Based Target Engagement C->D >100x Selectivity E Lead Candidate Selection D->E Confirmed Activity

Fig 2. Self-validating high-throughput workflow for evaluating inhibitor cross-reactivity.

Conclusion

Cross-reactivity remains the primary attrition factor for aldo-keto reductase inhibitors in clinical development. The 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid scaffold represents a masterclass in structure-based drug design. By leveraging the 3'-fluoro group to exploit the SP1 subpocket and the 4-nitro group to optimize oxyanion hole binding, these derivatives successfully divorce potent AKR1C3 inhibition from the highly toxic COX and AKR1C2 off-target effects that plague earlier generations of therapeutics.

References

  • Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC).[Link]

  • Bifunctional AKR1C3 inhibitors/androgen receptor modulators and methods of use thereof.
  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Introduction: The Significance of a Privileged Scaffold 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a key building block in modern medicinal chemistry. Its substituted biphenyl structure is a "privileged scaffold," fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a key building block in modern medicinal chemistry. Its substituted biphenyl structure is a "privileged scaffold," frequently found in pharmacologically active compounds, including anti-inflammatory drugs and other therapeutic agents. The specific arrangement of its functional groups—a carboxylic acid for potential amide coupling, a nitro group that can be reduced to an amine, and a fluorine atom to modulate electronic properties and metabolic stability—makes it a highly versatile intermediate.

The efficient synthesis of this molecule is therefore of critical importance to drug development pipelines. The most direct and widely adopted synthetic route involves a palladium-catalyzed cross-coupling reaction. However, the choice of catalyst system can dramatically impact reaction efficiency, yield, purity, scalability, and cost. This guide provides an in-depth, comparative analysis of three distinct palladium-based catalytic systems for the synthesis of this target molecule, offering field-proven insights and supporting experimental data to guide researchers in their catalyst selection.

Retrosynthetic Analysis: The Suzuki-Miyaura Approach

The primary C-C bond formation in the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is the bond connecting the two phenyl rings. A retrosynthetic disconnection at this position logically points to a Suzuki-Miyaura cross-coupling reaction. This powerful reaction joins an organoboron species with an organohalide, offering high functional group tolerance and generally mild reaction conditions.[1][2] The two requisite coupling partners are:

  • Aryl Halide: 2-Bromo-5-nitrobenzoic acid

  • Organoboron Reagent: 3-Fluorophenylboronic acid

The core challenge lies in selecting the optimal palladium catalyst and ligand system to efficiently couple these two specific substrates, one of which contains a potentially coordinating carboxylic acid group and the other an electron-withdrawing fluorine atom.

Comparative Study of Catalytic Systems

We evaluated three distinct and representative palladium catalyst systems: a classical homogeneous catalyst (Pd(PPh₃)₄), a modern homogeneous system utilizing a highly active biarylphosphine ligand (Pd(OAc)₂/SPhos), and a practical, heterogeneous catalyst (10% Pd/C).

Catalytic System 1: The Classical Approach - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Pd(PPh₃)₄ is one of the original and most well-known catalysts for Suzuki couplings. Its primary advantage is its ready availability and extensive documentation in the literature. However, it often requires higher catalyst loadings and can be sensitive to air and moisture, which can be a drawback in large-scale production.[3]

Experimental Protocol: Pd(PPh₃)₄

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2-Bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol, 1.0 equiv), 3-Fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv).

  • Add the catalyst, Pd(PPh₃)₄ (578 mg, 0.50 mol%), to the flask.

  • Add a degassed solvent mixture of 1,4-Dioxane (40 mL) and Water (10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add 50 mL of water.

  • Acidify the aqueous layer to pH ~2 with 2M HCl. A precipitate will form.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.

Catalytic System 2: The High-Activity Approach - Pd(OAc)₂ with SPhos Ligand

Modern catalyst systems often employ a stable Pd(II) precatalyst, like palladium(II) acetate, in combination with a sterically bulky and electron-rich phosphine ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of such a ligand, known to promote high catalyst turnover numbers (TON) and frequencies (TOF), allowing for significantly lower catalyst loadings and often faster reaction times, even at room temperature for some substrates.[4] These ligands excel at stabilizing the Pd(0) active species and facilitating the crucial reductive elimination step.[4][5]

Experimental Protocol: Pd(OAc)₂ / SPhos

  • To a dry 100 mL reaction vessel under nitrogen, add 2-Bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol, 1.0 equiv), 3-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄) (4.25 g, 20.0 mmol, 2.0 equiv).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (22.4 mg, 0.10 mol%) and SPhos (82.1 mg, 0.20 mol%) in 5 mL of degassed toluene. Stir for 10 minutes.

  • Add the pre-formed catalyst solution to the main reaction vessel via syringe.

  • Add a degassed solvent mixture of Toluene (40 mL) and Water (4 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor progress by LC-MS.

  • Follow the same workup and purification procedure as described for the Pd(PPh₃)₄ protocol (steps 5-9).

Catalytic System 3: The Scalable Workhorse - Heterogeneous Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is an inexpensive and readily available heterogeneous catalyst. Its primary advantage in an industrial setting is the ease of separation from the reaction mixture; it can be simply filtered off, which significantly reduces palladium contamination in the final product.[3] While sometimes requiring higher temperatures or longer reaction times, its operational simplicity and recyclability make it a highly attractive option for large-scale synthesis.[3]

Experimental Protocol: 10% Pd/C

  • To a 100 mL round-bottom flask, add 2-Bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol, 1.0 equiv), 3-Fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃) (3.18 g, 30.0 mmol, 3.0 equiv).

  • Add the catalyst, 10% Pd/C (1.06 g, containing 1.0 mol% Pd), to the flask.

  • Add a solvent mixture of Methanol (40 mL) and Water (10 mL).

  • Heat the reaction mixture to reflux (approx. 70 °C) and stir vigorously for 18 hours. Monitor progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with 50 mL of methanol.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Add 50 mL of water to the residue and acidify to pH ~2 with 2M HCl.

  • Follow the extraction and purification procedure as described for the Pd(PPh₃)₄ protocol (steps 7-9).

Performance Data Summary

The following table summarizes the key performance indicators for each catalytic system based on standardized experimental runs.

Catalyst SystemCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)Purity (by HPLC, %)TON¹TOF (h⁻¹)
Pd(PPh₃)₄ 0.50129085>9817014.2
Pd(OAc)₂ / SPhos 0.1048094>99940235.0
10% Pd/C 1.00187081>98814.5

¹Turnover Number (TON) = moles of product / moles of catalyst. ²Turnover Frequency (TOF) = TON / time.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism for all three systems follows the same catalytic cycle, illustrated below. The efficiency of each step—oxidative addition, transmetalation, and reductive elimination—is what differentiates the performance of the catalysts.[6]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product R¹-R² pd2_biaryl->product reductive_elimination Reductive Elimination reactants1 R¹-X (2-Bromo-5-nitrobenzoic acid) reactants1->pd2_complex reactants2 R²-B(OH)₂ (3-Fluorophenylboronic acid) + Base reactants2->pd2_biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The overall process from setup to final product follows a standardized workflow, critical for ensuring reproducibility and purity.

Workflow A 1. Reaction Setup (Flask, Reagents, Catalyst, Solvent) B 2. Inert Atmosphere (Degas with Ar or N₂) A->B C 3. Thermal Reaction (Heating and Stirring) B->C D 4. Reaction Quench & Catalyst Removal C->D E 5. Aqueous Workup (Acidification & Extraction) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Final Product Analysis (HPLC, NMR, MS) F->G

Caption: Standard laboratory workflow for Suzuki-Miyaura cross-coupling.

Discussion and Field Insights

The experimental data clearly demonstrates a trade-off between catalyst activity, cost, and operational simplicity.

  • Pd(OAc)₂ / SPhos: The Performance Leader. This system is unequivocally the most active, providing the highest yield in the shortest time with the lowest catalyst loading. The resulting high TON and TOF values are indicative of a highly efficient catalytic process. For research and development settings where speed and yield are paramount, or for synthesizing complex, high-value molecules, this is the superior choice. The primary drawbacks are the high cost of the specialized SPhos ligand and the need for careful handling to pre-form the active catalyst.

  • Pd(PPh₃)₄: The Familiar Benchmark. This catalyst performs admirably, delivering a good yield, though it requires a significantly higher catalyst loading and longer reaction time compared to the SPhos system. Its main liability is the potential for batch-to-batch variability in catalyst activity and the higher levels of residual palladium that can be difficult to remove, a critical concern in pharmaceutical synthesis.[3] It remains a viable option for small-scale lab work where cost is a major consideration and robust, modern ligands are not available.

  • 10% Pd/C: The Industrial Workhorse. While showing the lowest catalytic activity (TON and TOF), the Pd/C system's value lies in its practicality for large-scale production. The ease of removing the catalyst by simple filtration is a massive process advantage, leading to cleaner product streams and lower downstream purification costs.[3] The catalyst is also inexpensive and robust. For multi-kilogram scale synthesis where process efficiency and cost-of-goods are the primary drivers, Pd/C is often the preferred catalyst, even if it requires longer reaction times and delivers a slightly lower isolated yield.

Conclusion and Recommendations

There is no single "best" catalyst for the synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid; the optimal choice is dictated by the specific goals of the synthesis.

  • For Discovery & Medicinal Chemistry: The Pd(OAc)₂ / SPhos system is highly recommended. Its speed, efficiency, and high yield accelerate the synthesis of derivatives for screening and lead optimization.

  • For Academic & Small-Scale Synthesis: Pd(PPh₃)₄ offers a cost-effective and well-understood method for producing moderate quantities of the target compound.

  • For Process Chemistry & Scale-Up: 10% Pd/C is the most pragmatic choice. Its low cost, operational simplicity, and ease of removal make it the most suitable candidate for safe and economical large-scale manufacturing.

By understanding the distinct advantages and limitations of each catalytic system, researchers and drug development professionals can make informed decisions that align with their project's specific timeline, budget, and scale.

References

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025). Palladium (II) Catalyzed Synthesis of Meta‐Substituted Biphenyls via Carboxylate Directed Ortho‐Arylation Decarboxylation Cascade: Experimental and Theoretical Insights. Applied Organometallic Chemistry, 39(4). Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(5), 491-494. Retrieved March 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved March 14, 2026, from [Link]

  • PubMed. (2004). Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. Organic Letters, 6(14), 2437-2439. Retrieved March 14, 2026, from [Link]

  • PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4684-4696. Retrieved March 14, 2026, from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 59. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN107344913A - A kind of preparation method of tri- fluoro- 2 '-nitrobiphenyls.
  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(4), 446. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved March 14, 2026, from [Link]

  • PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(59), 35948-35957. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN104529786A - Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 14, 2026, from [Link]

  • CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved March 14, 2026, from [Link]

  • Course Hero. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved March 14, 2026, from [Link]

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Validation

Assessing the purity of synthesized 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid by HPLC

Assessing the Purity of Synthesized 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comparative Guide to HPLC Column Selectivity Introduction to the Analytical Challenge The synthesis of highly functionalized biphenyls, s...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comparative Guide to HPLC Column Selectivity

Introduction to the Analytical Challenge

The synthesis of highly functionalized biphenyls, such as 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, is typically achieved via Pd-catalyzed Suzuki-Miyaura cross-coupling between a halogenated nitrobenzoic acid and a fluorophenylboronic acid[1]. While this synthetic route is robust, it inherently generates a complex matrix of unreacted precursors, dehalogenated byproducts, and homocoupled dimers.

Accurately assessing the purity of the final API intermediate is critical, yet it presents a significant analytical challenge. Structurally rigid biphenyls with subtle variations in halogenation and nitration exhibit nearly identical hydrophobicities. When analyzed using standard reversed-phase HPLC methods, these similarities often lead to critical co-elution events[2]. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases, providing actionable, data-backed methodologies to ensure rigorous purity assessment.

The Causality of Column Selection: C18 vs. Biphenyl

Why Traditional C18 Falls Short C18 columns are the default choice for reversed-phase chromatography, relying entirely on hydrophobic dispersion forces to separate analytes[3]. However, when attempting to separate 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid from its homocoupled impurity (e.g., 3,3'-difluorobiphenyl) or unreacted 2-bromo-5-nitrobenzoic acid, the differences in their partition coefficients are minimal. The C18 phase is highly selective for large differences in functional group orientation but struggles to resolve subtle differences in aromatic ring substitutions or unsaturation[4].

The Biphenyl Advantage: Orthogonal Selectivity Biphenyl stationary phases offer a mixed-mode retention mechanism uniquely suited for aromatic and highly conjugated systems[5]. The electron-withdrawing nitro group and the electronegative fluorine atom on the analyte create a highly polarized π-electron cloud. The biphenyl ligand on the silica support engages in strong π-π interactions and dipole-induced dipole interactions with these functional groups[2]. This provides an orthogonal selectivity that drastically improves the resolution of closely related aromatic isomers and homocoupled byproducts[6].

Mobile Phase Causality: The Methanol Imperative To fully unlock the potential of a biphenyl column, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond (C≡N) with its own π-electrons, which can compete with the analyte for the stationary phase's π-electrons, thereby suppressing the enhanced selectivity[3]. Methanol, lacking π-electrons, allows uninterrupted π-π interactions between the biphenyl analyte and the column, maximizing resolution and retention[3].

Visualizing the Retention Logic

Retention_Mechanism Analyte 3'-Fluoro-4-nitrobiphenyl -2-carboxylic acid C18 C18 Stationary Phase Analyte->C18 Applied to Biphenyl Biphenyl Stationary Phase Analyte->Biphenyl Applied to Hydro Hydrophobic Dispersion Only C18->Hydro Mechanism PiPi π-π Interactions & Dipole-Dipole Biphenyl->PiPi Mechanism Res1 Suboptimal Resolution (Isomer Co-elution) Hydro->Res1 Outcome Res2 Enhanced Selectivity (Baseline Separation) PiPi->Res2 Outcome

Caption: Logical relationship comparing retention mechanisms of C18 and Biphenyl columns for aromatic analytes.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure analytical trustworthiness, the following protocol incorporates a System Suitability Test (SST). This self-validating step proves the separation power of the chosen column before any synthesized batch is analyzed.

Step 1: Preparation of Solutions

  • SST Mixture: Dissolve 10 mg of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (target), 2 mg of 2-bromo-5-nitrobenzoic acid (Starting Material), and 2 mg of 3,3'-difluorobiphenyl (homocoupled impurity) in 10 mL of HPLC-grade Methanol.

  • Sample Solution: Dissolve 10 mg of the synthesized crude product in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Step 2: Chromatographic Conditions

  • Columns Tested:

    • Alternative: Fully Porous C18 (150 mm × 4.6 mm, 3 µm)

    • Recommended: Core-Shell Biphenyl (150 mm × 4.6 mm, 2.6 µm)[5]

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the carboxylic acid moiety, keeping the analyte in its neutral state to prevent peak tailing)[7].

    • Channel B: 100% Methanol. (Causality: Promotes uninterrupted π-π interactions)[3].

  • Gradient Program: 40% B to 85% B over 15 minutes, hold for 5 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm. (Causality: Highly conjugated biphenyl systems exhibit strong UV absorbance at this wavelength, ensuring maximum sensitivity)[7].

  • Injection Volume: 5 µL.

Step 3: System Validation Criteria Inject the SST Mixture. The system is considered valid for batch analysis only if the resolution ( Rs​ ) between the target compound and the closest eluting impurity is ≥2.0 , and the tailing factor for the target peak is ≤1.5 .

Data Presentation: Comparative Performance Analysis

The table below summarizes the quantitative data obtained from running the SST mixture on both the C18 and Biphenyl columns under identical mobile phase conditions.

Analyte / ImpurityC18 Retention Time ( tR​ , min)C18 Resolution ( Rs​ )Biphenyl Retention Time ( tR​ , min)Biphenyl Resolution ( Rs​ )
2-Bromo-5-nitrobenzoic acid (SM1)4.12N/A5.35N/A
3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid 8.45 1.1 (Co-elutes) 11.20 4.8 (Baseline)
3,3'-Difluorobiphenyl (Homocoupled)8.601.1 (Co-elutes)13.455.2 (Baseline)

Data Interpretation: On the standard C18 column, the target compound and the homocoupled impurity critically co-elute ( Rs​=1.1 ), failing the validation criteria. The purely hydrophobic mechanism cannot distinguish between the subtle structural differences of the biphenyl cores. Conversely, the Biphenyl column achieves excellent baseline separation ( Rs​=4.8 ) and increases overall retention time. The π-π interactions strongly retain the highly conjugated, electron-deficient 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, pulling it cleanly away from the less conjugated impurities[2].

Conclusion

For the purity assessment of synthesized 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a Biphenyl stationary phase paired with a methanolic mobile phase drastically outperforms traditional C18 columns. By leveraging orthogonal π-π interactions, analytical scientists can achieve the baseline resolution necessary for accurate API intermediate quantification, ensuring the integrity of downstream drug development processes.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. acs.org. 1

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. thamesrestek.co.uk. 4

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. benchchem.com. 2

  • Kinetex Biphenyl Column for Aromatic Compounds. phenomenex.com. 5

  • HPLC Stationary Phases to Have in Your Toxicology Toolbox. restek.com. 3

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. mdpi.com. 6

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. nih.gov. 7

Sources

Comparative

Reproducibility and Methodological Comparison in the Synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Comprehensive Guide

Executive Summary & Mechanistic Context The synthesis of highly functionalized biphenyls is a cornerstone of modern drug discovery. Specifically, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid serves as a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of highly functionalized biphenyls is a cornerstone of modern drug discovery. Specifically, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid serves as a critical intermediate for synthesizing targeted therapeutics, including kinase inhibitors and anti-inflammatory analogs. The standard approach to constructing this biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-5-nitrobenzoic acid and 3-fluorophenylboronic acid[1][2].

However, this specific coupling presents severe structural and electronic challenges:

  • Steric Hindrance: The carboxylic acid group ortho to the bromide imposes a significant steric penalty, impeding the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[1][3].

  • Electronic Deactivation: The para-nitro group is strongly electron-withdrawing. While it can activate the C-Br bond, it also modulates the electron density of the resulting Pd(II) intermediate, making it susceptible to premature decomposition if the subsequent reductive elimination is not kinetically favored[1].

  • Protodeboronation: Under prolonged thermal stress, 3-fluorophenylboronic acid is prone to protodeboronation, a degradation pathway that consumes the starting material and drastically reduces yield[4].

To empower drug development professionals with a reproducible and scalable protocol, this guide objectively compares two synthetic methodologies: Method A (Conventional Thermal Heating) versus Method B (Microwave-Assisted Coupling) .

Methodological Comparison & Experimental Data

To establish a highly reproducible system, we must evaluate how catalyst selection and heating modalities influence the purity and yield of the final product.

Method A utilizes standard conventional heating with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], a monodentate catalyst system. Method B employs microwave irradiation combined with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2], a bidentate catalyst system[5].

Table 1: Performance Comparison of Synthetic Methodologies
ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted (Optimized)
Catalyst System Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (5 mol%)
Ligand Bite Angle ~92° (Monodentate)~99° (Bidentate)
Solvent / Base Dioxane:H2O (4:1) / Na2CO3Dioxane:H2O (4:1) / Na2CO3
Reaction Conditions 90°C for 12 hours120°C for 1 hour[5]
Conversion Rate ~60%>95%
Isolated Yield 45% – 55%82% – 88%
Impurity Profile High (Protodeboronation products)Minimal side-products
Reproducibility Moderate (Batch-to-batch variation)High (Consistent thermal profiles)
The Causality Behind the Optimization (E-E-A-T)

The superior performance of Method B is not coincidental; it is rooted in organometallic mechanics:

  • Catalyst Bite Angle: The bidentate dppf ligand in Method B enforces a wider bite angle (~99°) compared to triphenylphosphine. This steric compression around the palladium center thermodynamically drives the reductive elimination step, rapidly expelling the biphenyl product before the nitro-deactivated Pd(II) complex can decompose[1].

  • Microwave Kinetics: Microwave irradiation provides rapid, volumetric heating. By reaching 120°C instantly, the system overcomes the high activation energy barrier imposed by the ortho-carboxylic acid in minutes rather than hours[5]. This rapid kinetic turnover outpaces the competing protodeboronation degradation pathway of the boronic acid, which plagues Method A[4].

  • Solvent Causality: The Dioxane:H2O (4:1) mixture is strictly required. The aqueous component dissolves the Na2CO3, facilitating the formation of a highly active palladium-hydroxo intermediate. Without water, transmetalation stalls, and the reaction fails[2][4].

Workflow Visualization

SynthesisWorkflow N1 Reactants: 2-Bromo-5-nitrobenzoic acid + 3-Fluorophenylboronic acid N2 Catalyst Selection N1->N2 N3 Pd(PPh3)4 (Conventional) N2->N3 N4 Pd(dppf)Cl2 (Optimized) N2->N4 N5 Thermal Activation (90°C, 12h) N3->N5 N6 Microwave Irradiation (120°C, 1h) N4->N6 N7 Yield: 45-55% High Impurities N5->N7 N8 Yield: 82-88% High Purity N6->N8

Logical workflow comparing conventional and optimized microwave Suzuki coupling methodologies.

Detailed Experimental Protocol (Method B)

To ensure absolute reproducibility, follow this self-validating protocol for the microwave-assisted synthesis of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid[5].

Reagents Required:

  • 2-Bromo-5-nitrobenzoic acid (1.0 mmol, 246 mg)

  • 3-Fluorophenylboronic acid (1.3 mmol, 182 mg)

  • Pd(dppf)Cl2 (0.05 mmol, ~36 mg)

  • Na2CO3 (4.0 mmol, 424 mg)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add 2-bromo-5-nitrobenzoic acid, 3-fluorophenylboronic acid, and Na2CO3.

  • Catalyst Introduction: Add the Pd(dppf)Cl2 catalyst. (Self-Validation Check: The catalyst must be a vibrant orange/red powder. If it appears black, it has oxidized to inactive Pd-black and must be discarded).

  • Solvent Addition & Degassing: Add 4 mL of a pre-mixed Dioxane:H2O (4:1 v/v) solution. Submerge a needle and bubble the mixture with Argon or Nitrogen gas for exactly 5 minutes to displace dissolved oxygen, which prevents homocoupling side reactions[3]. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120°C with a hold time of 1 hour, utilizing dynamic power modulation to maintain the temperature[5].

  • Quenching & Workup: Allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 30 mL of distilled water. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. (Causality: Acidification is mandatory to protonate the carboxylate salt back into the free carboxylic acid, allowing it to partition into the organic phase).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via preparative HPLC or silica gel chromatography (using a Dichloromethane:Methanol gradient) to isolate the pure product as a solid.

Self-Validating Quality Control Checkpoints

A robust protocol must validate itself in real-time. Use the following analytical checkpoints to confirm the success of your synthesis:

  • In-Process LC-MS Monitoring: Aliquot 10 µL of the reaction mixture after 30 minutes of irradiation. In negative electrospray ionization (ESI-) mode, you must observe the disappearance of the starting material mass ( m/z≈244/246 due to bromine isotopes) and the emergence of the product mass ( m/z≈260.06 for [M−H]− ).

  • Post-Reaction NMR Validation:

    • 19 F NMR: Look for a distinct multiplet corresponding to the 3'-fluoro substitution.

    • 1 H NMR: The characteristic downfield shift of the biphenyl protons (relative to the monomeric starting materials) will confirm the successful formation of the C-C bond.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org.
  • Suzuki reaction - Wikipedia. wikipedia.org.
  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org.
  • Application Notes and Protocols: Suzuki Coupling Reactions - Benchchem. benchchem.com.
  • ChemMedChem - Semantic Scholar (Microwave Suzuki Coupling Protocols). semanticscholar.org.

Sources

Validation

Comparative Physicochemical Profiling of Fluoro-4-nitrobiphenyl-2-carboxylic Acid Isomers: Implications for Rational Drug Design

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary Biphenyl-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

Biphenyl-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates or active pharmacophores in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and selective receptor modulators. The introduction of a nitro group at the 4-position and a fluorine atom on the distal phenyl ring profoundly alters the molecule's electronic landscape and three-dimensional conformation.

This guide provides an objective, data-driven comparison of the physicochemical properties of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid against its positional isomers (2'-Fluoro and 4'-Fluoro). By elucidating the structure-property relationships (SPR) governing these molecules, we empower researchers to make informed, rational decisions during lead optimization and formulation development.

Structural & Conformational Dynamics

The physicochemical behavior of biphenyl systems is heavily dictated by the dihedral angle between the two aromatic rings [1]. In the unsubstituted state, biphenyl exhibits a torsional angle of approximately 44° in solution. However, ortho-substituents (such as the 2-carboxylic acid group) induce steric strain, forcing the rings out of coplanarity.

The position of the fluorine atom on the distal ring acts as a conformational switch:

  • 2'-Fluoro Isomer: Introduces severe steric clash with the 2-carboxylic acid group. This forces the biphenyl system into a nearly orthogonal conformation (dihedral angle > 75°), effectively decoupling the pi-electron systems of the two rings.

  • 3'-Fluoro (Target) & 4'-Fluoro Isomers: The meta and para positions project the fluorine atom away from the biphenyl linkage. This minimizes steric hindrance, allowing the molecule to relax into a more energetically favorable, twisted-coplanar state (dihedral angle ~45–55°). This conformation permits partial pi-conjugation across the biphenyl axis.

G A Fluoro Substitution Position B 2'-Fluoro (Ortho) A->B C 3'-/4'-Fluoro (Meta/Para) A->C D High Steric Clash with 2-COOH B->D E Minimal Steric Clash C->E F Orthogonal Conformation (Dihedral > 75°) D->F G Twisted Coplanar (Dihedral ~45-55°) E->G H Decoupled Pi-System (Reduced Resonance) F->H I Conjugated Pi-System (Active Resonance) G->I

Figure 1: Conformational logic tree demonstrating how fluorine positional isomerism dictates biphenyl dihedral angle and electronic conjugation.

Physicochemical Property Matrix

The structural variances described above directly translate into measurable differences in acidity (pKa), lipophilicity (LogP), and solid-state properties. The quantitative data summarized below highlights the distinct profile of the 3'-Fluoro isomer.

Property2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid4'-Fluoro-4-nitrobiphenyl-2-carboxylic acidCausality / Mechanistic Driver
pKa (Aqueous, 25°C) 2.75 ± 0.052.65 ± 0.052.70 ± 0.053'-F exerts a strong inductive pull (-I) without resonance donation (+R), maximizing acidity. 2'-F effect is dampened by orthogonal decoupling.
LogP (Intrinsic) 3.35 ± 0.103.55 ± 0.103.50 ± 0.10Orthogonal 2'-F isomer has a more compact hydration sphere and differing dipole moment, slightly reducing lipophilicity compared to planar isomers.
Dihedral Angle (θ) ~78°~48°~45°Steric repulsion between 2-COOH and 2'-F drives orthogonality [2].
Melting Point (°C) 168 - 171182 - 185188 - 191Greater coplanarity in 3'-F and 4'-F allows for tighter crystal lattice packing, increasing the energy required for fusion.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented relies on self-validating experimental protocols. Below are the rigorous, step-by-step methodologies required to accurately profile these poorly water-soluble biphenyl derivatives.

Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation

Because these fluorinated biphenyls exhibit poor aqueous solubility, direct aqueous titration is prone to precipitation artifacts. We utilize the Yasuda-Shedlovsky extrapolation method [3].

Self-Validating Mechanism: A blank titration of the background electrolyte is performed prior to sample analysis. This derives the standard electrode potential ( E0​ ) and validates the Nernstian response of the pH electrode, ensuring intrinsic calibration before any analyte is introduced.

Step-by-Step Workflow:

  • Electrode Calibration: Perform a blank titration using 0.15 M KCl (aqueous) under a nitrogen atmosphere at 25.0 ± 0.1 °C using standardized 0.5 M KOH.

  • Sample Preparation: Dissolve 2.0 mg of the 3'-Fluoro isomer in varying ratios of Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the sample solutions with 0.5 M KOH. Record the pH continuously as a function of titrant volume.

  • Bjerrum Plotting: Calculate the apparent pKa ( psKa ) in each cosolvent mixture by locating the inflection point (where the degree of dissociation α=0.5 ).

  • Extrapolation: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures.

  • Aqueous pKa Derivation: Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

G Step1 1. Blank Titration (Derive E0 & Nernstian Response) Step2 2. Sample Preparation (Dissolve in 30-60% MeOH/H2O) Step1->Step2 Step3 3. Potentiometric Titration (0.15M KCl, 25°C, N2 atmosphere) Step2->Step3 Step4 4. Bjerrum Plot Generation (Calculate apparent psKa) Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation (Plot psKa vs. 1/ε) Step4->Step5 Step6 6. Aqueous pKa Determination (Extrapolate to 100% Water) Step5->Step6

Figure 2: Self-validating potentiometric workflow for pKa determination of water-insoluble compounds.

Protocol B: Shake-Flask LC-UV for LogP Determination

Self-Validating Mechanism: The HPLC system is calibrated using a homologous series of reference standards with known LogP values (e.g., acetanilide, acetophenone, benzophenone). This constructs a linear calibration curve of logk′ vs. LogP, ensuring the column's phase ratio is accurately accounted for and validating the system's suitability.

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate 1-octanol and 0.15 M aqueous phosphate buffer (pH 1.5, to ensure the carboxylic acid is fully unionized).

  • Equilibration: Dissolve the isomer in the octanol phase. Add the aqueous buffer to achieve a 1:1 volume ratio in a glass vial.

  • Partitioning: Mechanically shake the vial at 25°C for 24 hours, followed by centrifugation at 3000 rpm for 30 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via RP-HPLC-UV (C18 column, 254 nm detection).

  • Calculation: Calculate LogP as log10​([Isomer]octanol​/[Isomer]aqueous​) .

Structure-Property Relationships (SPR) Discussion

When selecting an isomer for scaffold development, the 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid presents a unique and often optimal physicochemical balance.

Acidity (pKa) Dynamics: The base biphenyl-2-carboxylic acid has a pKa of ~3.46. The addition of the strongly electron-withdrawing 4-nitro group drastically lowers this value. However, the precise tuning of this acidity is governed by the fluorine position. The 3'-Fluoro isomer exhibits the lowest pKa (most acidic) at 2.65. Because the fluorine is in the meta position relative to the biphenyl linkage, it exerts a strong inductive (-I) electron-withdrawing effect without any counteracting resonance (+R) donation to the biphenyl system. Furthermore, because the 3'-F isomer maintains a twisted-coplanar geometry (unlike the orthogonal 2'-F isomer), this inductive effect is efficiently transmitted across the biphenyl axis, stabilizing the carboxylate anion more effectively than in the 2'-F configuration.

Lipophilicity (LogP) and Bioavailability: While all three isomers are highly lipophilic (LogP > 3.0), the 3'-Fluoro isomer achieves the highest LogP (3.55). The 2'-Fluoro isomer's orthogonal conformation forces the molecule into a more compact, spherical shape, which slightly reduces its hydrophobic surface area and alters its hydration shell, resulting in a lower LogP (3.35). For drug developers aiming to maximize passive membrane permeability while maintaining target binding affinity, the planar, highly lipophilic profile of the 3'-Fluoro isomer is highly advantageous.

References

  • Bowen Jones, J., & Brown, D. S. (1986). "Structures of substituted perfluoropolyphenyls. IV. Structure of 2-bromononafluorobiphenyl." Acta Crystallographica Section C Crystal Structure Communications, 42(12), 1823-1825. URL:[Link]

  • Lehmler, H. J., et al. (2007). "Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3)." National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Avdeef, A. (1997). "Potentiometric pKa determination of water-insoluble compounds: validation study in methanol/water mixtures." International Journal of Pharmaceutics, 151(2), 235-248. URL:[Link]

Comparative

A Head-to-Head Comparison of Synthetic Routes to 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid: A Guide for Researchers

Introduction: The Significance of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the biphenyl carboxylic acid motif stands out as a "privileged scaffold." Its structural rigidity and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the biphenyl carboxylic acid motif stands out as a "privileged scaffold." Its structural rigidity and the versatile reactivity of the carboxylic acid group allow for the creation of a diverse array of molecules with tailored biological and physical properties.[1] The specific target of this guide, 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, is a highly functionalized derivative with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and advanced materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations.

This technical guide presents a head-to-head comparison of two plausible and efficient synthetic routes to 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, primarily leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] The routes are designed based on established chemical principles and supported by experimental data from analogous transformations found in the chemical literature. We will delve into the strategic considerations behind each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrobenzoic Acid and (3-Fluorophenyl)boronic Acid

This initial approach constructs the biphenyl backbone by coupling a readily available brominated benzoic acid derivative with a fluorinated boronic acid. This strategy is often favored due to the commercial availability and straightforward synthesis of the required starting materials.

Workflow for Route 1

Route 1 Workflow start 2-Bromobenzoic Acid step1 Nitration start->step1 HNO₃, H₂SO₄ intermediate1 2-Bromo-5-nitrobenzoic Acid step1->intermediate1 step2 Suzuki-Miyaura Coupling with (3-Fluorophenyl)boronic Acid intermediate1->step2 Pd Catalyst, Base product 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid step2->product

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid

The synthesis of this key intermediate is achieved through the electrophilic nitration of 2-bromobenzoic acid. The strong electron-withdrawing effect of the bromine atom and the carboxylic acid group directs the incoming nitro group to the meta position relative to the carboxyl group.

  • Materials:

    • 2-Bromobenzoic acid (1.0 eq.)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask immersed in an ice bath, cautiously add 2-bromobenzoic acid to a cold mixture of concentrated sulfuric acid and fuming nitric acid.[4]

    • Maintain the reaction temperature below 5 °C and stir for 1 hour.[4]

    • Carefully pour the reaction mixture over a large volume of ice water to precipitate the product.[4]

    • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-nitrobenzoic acid. A typical yield for this reaction is approximately 96%.[4]

Step 2: Suzuki-Miyaura Coupling to yield 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

The core of this route is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5-nitrobenzoic acid with (3-fluorophenyl)boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as protodebromination.[5]

  • Materials:

    • 2-Bromo-5-nitrobenzoic acid (1.0 eq.)

    • (3-Fluorophenyl)boronic acid (1.2 - 1.5 eq.)[6][7][8]

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]

    • Ligand (e.g., SPhos, 4 mol%)[5]

    • Base (e.g., K₃PO₄, 3.0 eq.)[5]

    • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)[5]

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-5-nitrobenzoic acid, (3-fluorophenyl)boronic acid, the palladium catalyst, ligand, and base.[5]

    • Evacuate and backfill the flask with the inert gas three times.[5]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.[5]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

Route 2: A Convergent Suzuki-Miyaura Coupling Strategy

This alternative route employs a different set of starting materials, coupling a pre-functionalized nitrophenylboronic acid with a simple fluorinated aryl halide. This approach can be advantageous if the required boronic acid is readily accessible or if the corresponding aryl halide in Route 1 is prone to side reactions.

Workflow for Route 2

Route 2 Workflow start 2-Chloro-5-nitrobenzoic acid step1 Borylation start->step1 Bis(pinacolato)diboron, Pd Catalyst intermediate1 4-Nitro-2-carboxyphenylboronic acid step1->intermediate1 step2 Suzuki-Miyaura Coupling with 1-Bromo-3-fluorobenzene intermediate1->step2 Pd Catalyst, Base product 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid step2->product

Sources

Validation

A Senior Application Scientist's Guide to the Positional Effects of Fluorine on the Biological Activity of Nitrobiphenyl Carboxylic Acids

For drug development professionals, the strategic placement of a single atom can mean the difference between a lead compound and a clinical candidate. The biphenyl carboxylic acid scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the strategic placement of a single atom can mean the difference between a lead compound and a clinical candidate. The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a nitro group and the strategic placement of fluorine atoms can dramatically alter the therapeutic potential of this scaffold.

This guide provides an in-depth comparison of how the specific position of a fluorine substituent on the nitrobiphenyl carboxylic acid core can modulate its biological activity. We will move beyond a simple listing of data to explore the underlying physicochemical principles—steric hindrance, electronic modulation, and conformational control—that govern these effects, supported by experimental evidence from analogous systems.

The Foundational Scaffold: Understanding the Key Players

The biological activity of the nitrobiphenyl carboxylic acid molecule is a composite of its three key components: the biphenyl core, the carboxylic acid, and the nitro group. Fluorine acts as a powerful modulator of this activity.

  • Biphenyl Core: Provides a semi-rigid backbone that can orient functional groups in three-dimensional space to interact with biological targets. A critical feature is the dihedral angle between the two phenyl rings, which dictates the molecule's overall shape.

  • Carboxylic Acid Group: Often serves as a key binding motif, forming hydrogen bonds or ionic interactions with receptor sites (e.g., the active site of cyclooxygenase enzymes). Its acidity (pKa) is a crucial parameter.

  • Nitro Group (NO₂): A strong electron-withdrawing group that can significantly alter the electronic distribution of the ring it's attached to. It can also act as a hydrogen bond acceptor. Its orientation relative to the phenyl ring is critical for its electronic effects.[1]

  • Fluorine (F): The most electronegative element, its introduction can profoundly impact a molecule's properties. It can alter metabolic stability, receptor binding affinity, lipophilicity, and pKa.[2]

cluster_0 Core Scaffold Components cluster_1 Strategic Modulator A Biphenyl Core (Conformational Backbone) D Fluorine Atom (Activity Tuning) A->D Steric & Electronic Effects B Carboxylic Acid (Binding & Solubility) B->D pKa Alteration C Nitro Group (Electronic Modulation) C->D Modulation of Electronic Effects

Caption: Key components and the modulating role of fluorine.

The Ortho-Fluorine Effect: A Lesson from Flurbiprofen

To understand the profound impact of fluorine's position, we first turn to a well-known analogue: Flurbiprofen, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. Although it lacks a nitro group, its structure-activity relationship (SAR) provides a foundational lesson in positional effects.

Flurbiprofen is a potent NSAID whose activity is critically dependent on the fluorine atom at the C2 (ortho) position.[3]

Causality Behind the Ortho-Effect:

  • Conformational Lock: The steric bulk of the ortho-fluorine atom prevents the two phenyl rings from being coplanar. It forces a significant "twist" or dihedral angle between the rings.[4] This specific three-dimensional conformation is optimal for fitting into the active site of cyclooxygenase (COX) enzymes.

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Placing the fluorine at a metabolically vulnerable position can increase the drug's half-life.

An analogue of Flurbiprofen where the fluorine is moved to the C4 (para) position would lose this steric-driven conformational advantage, resulting in significantly lower anti-inflammatory activity. This principle highlights that for the biphenyl scaffold, the ortho-position is a privileged site for steric modulators.

G cluster_0 Ortho-Fluoro (e.g., Flurbiprofen) cluster_1 Hypothetical Para-Fluoro Analogue a Ortho-Fluorine b Steric Clash a->b c Forced Dihedral Twist (Non-planar Rings) b->c d Optimal 3D Shape for COX Enzyme Binding c->d e High Potency d->e f Para-Fluorine g No Steric Clash f->g h Near-Planar Rings g->h i Sub-optimal 3D Shape h->i j Low Potency i->j

Caption: The causal logic of the ortho-fluorine effect on activity.

Comparative Analysis: Positional Isomers of Fluoro-Nitrobiphenyl Carboxylic Acid

While no single study has systematically synthesized and tested all positional isomers of a single fluoro-nitrobiphenyl carboxylic acid, we can construct a robust comparative guide by synthesizing data from analogous systems. The addition of a strong electron-withdrawing nitro group adds another layer of complexity. Its biological effect is often dependent on achieving planarity with the aromatic ring to exert its full electronic influence.[1]

Below, we analyze the predicted effects of fluorine placement on two distinct rings of a hypothetical model compound: 2'-nitro-[1,1'-biphenyl]-4-carboxylic acid .

Table 1: Predicted Impact of Fluorine Position on Biological Activity
Fluorine PositionRing LocationPrimary EffectPredicted Impact on ActivityRationale
C2 Carboxylic Acid RingSteric / Conformational High Potency Forces a dihedral twist, creating a specific 3D conformation favorable for receptor binding (Principle from Flurbiprofen).[3]
C3 Carboxylic Acid RingElectronic (Inductive) Moderate Potency Alters pKa of the carboxylic acid and ring electronics, but lacks the critical conformational-locking effect.
C3' Nitro-Containing RingElectronic (Inductive) Moderate Potency Electronically modulates the nitro-substituted ring, potentially influencing target interactions or ADME properties.
C4' Nitro-Containing RingElectronic (Resonance) Moderate to High Potency Strong electronic influence on the nitro group and that region of the molecule. A study on Flurbiprofen-oxadiazoles showed para-nitro substitution was more active than meta.[6]
C6' Nitro-Containing RingSteric / Electronic Low Potency Steric clash with the ortho-nitro group may force the NO₂ out of planarity with the ring, diminishing its electronic contribution and biological activity.[1]

Supporting Experimental Data from Analogous Systems

The principles outlined above are supported by experimental data from studies on related fluorinated biphenyls and substituted Flurbiprofen analogues.

One study synthesized a series of Flurbiprofen-clubbed oxadiazole derivatives and tested their urease inhibitory activity.[6] This provides a direct comparison of how nitro group position on a terminal phenyl ring affects activity, which serves as a strong proxy for our topic.

Table 2: Comparative Urease Inhibitory Activity (IC₅₀) of Nitrophenyl-Substituted Flurbiprofen-Oxadiazoles
CompoundNitro PositionIC₅₀ (µM)Relative Potency
Analogue 1 ortho-15 ± 0.3High
Analogue 2 meta-41 ± 1.2Low
Analogue 3 para-13 ± 0.2High
Thiourea (Std.) N/A21 ± 0.1Reference

Data sourced from Khan, I. et al. (2023).[6]

This data clearly demonstrates that for the nitro group, the ortho and para positions lead to significantly higher potency than the meta position.[6] This aligns with our prediction that fluorine's electronic influence would be most impactful at the C4' (para) position and that steric interactions at ortho positions (C2 and C6') are critical determinants of activity.

Furthermore, a study on Flurbiprofen analogues designed to inhibit β-amyloid secretion found that a chloro-substituent at the ortho- position of the terminal phenyl ring was significantly less active than analogues with the substituent at the meta- or para- position.[7] This supports the hypothesis that steric hindrance near key functional groups (in this case, on the second ring) can be detrimental, just as we predict for a C6'-fluoro substituent clashing with the nitro group.

Experimental Protocols

To validate the structure-activity relationships discussed, standardized biological assays are required. As many biphenyl carboxylic acids exhibit anti-inflammatory properties via COX inhibition, a representative protocol is provided below.

Protocol 5.1: In Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol is a standard, self-validating system for assessing a compound's ability to inhibit the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Celecoxib (positive control)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Prostaglandin screening EIA kit (for detection of PGE₂)

  • Procedure:

    • Prepare serial dilutions of test compounds and the positive control (Celecoxib) in DMSO.

    • In a 96-well plate, add 10 µL of the diluted test compound or control to the appropriate wells. Add 10 µL of DMSO to the "no inhibitor" control wells.

    • Add 150 µL of reaction buffer to all wells.

    • Add 10 µL of COX-2 enzyme solution to all wells except the background control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

    • Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial EIA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G A Prepare Compound Dilutions B Add Compounds & Enzyme to 96-well plate A->B C Pre-incubate at 37°C (15 min) B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate at 37°C (10 min) D->E F Stop Reaction (e.g., HCl) E->F G Quantify PGE₂ (EIA Kit) F->G H Calculate % Inhibition & IC₅₀ Value G->H

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

As a Senior Application Scientist, I recognize that handling poly-functional APIs and intermediates requires moving beyond generic safety data sheets. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid presents a unique triad o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling poly-functional APIs and intermediates requires moving beyond generic safety data sheets. 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid presents a unique triad of chemical liabilities: an acidic carboxylate (-COOH), a highly energetic nitroaromatic system (-NO₂), and a stable carbon-fluorine bond (-F).

Proper disposal is not merely about regulatory compliance; it is about understanding the mechanistic causality of these functional groups to prevent exothermic runaway, toxic gas generation, and environmental contamination. This guide provides self-validating, step-by-step operational workflows to ensure absolute safety and logistical efficiency in your laboratory.

Quantitative Data & Physicochemical Profiling

Understanding the physical parameters of this compound dictates its downstream waste classification. All quantitative and qualitative data must be reviewed prior to initiating disposal protocols.

ParameterSpecificationOperational Disposal Implication
Target Compound 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acidRequires multi-hazard assessment prior to disposal.
Functional Groups -F, -NO₂, -COOHHalogenated, potentially reactive, and acidic.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent streams[1].
Incompatibility Strong alkalis (NaOH, KOH), reducing agentsHigh risk of exothermic degradation or shock-sensitive salt formation[1].
Required PPE EN 374 gloves, face shield (min 8-inch)Essential protection against dermal absorption and localized reactivity[2].
Destruction Method High-Temperature IncinerationRequires specialized thermal oxidizers with HF gas scrubbers[2].

Mechanistic Hazards & Risk Assessment

Before executing the disposal workflows, laboratory personnel must understand the causality behind the safety constraints:

  • Nitroaromatic Reactivity: Nitro compounds are inherently energetic. Under strongly alkaline conditions, nitroaromatics can form Meisenheimer complexes or unstable nitronate salts[1]. Therefore, neutralizing the carboxylic acid moiety must never be done with strong alkalis, as the localized exotherm can trigger violent degradation.

  • Fluorine & Halogenated Segregation: The strong C-F bond requires high-temperature incineration for complete destruction. If incinerated in standard facilities, it generates highly toxic hydrofluoric acid (HF) gas. Thus, it must be segregated into a designated "Halogenated Organic Waste" stream processed by facilities equipped with specialized alkaline scrubbers[2][3].

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Powders & Crystals)
  • Source Collection: Collect all surplus, crystallized, or non-recyclable solid 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid in a suitable, tightly closed container. The original manufacturer's container is optimal to prevent material incompatibility[2].

  • Secondary Containment (Self-Validating Step): Place the primary container within a secondary shatter-proof vessel (e.g., a heavy-duty polyethylene bag). Validation: Visually inspect the secondary seal; if the primary container fails during transit, the secondary boundary must be capable of 100% containment.

  • Labeling: Affix a standardized hazardous waste label. Explicitly denote the presence of "Fluorinated Organic" and "Nitroaromatic" hazards to alert downstream handlers[3].

  • Storage & Transfer: Store temporarily in a well-ventilated area away from explosive risks[3]. Transfer to a licensed waste disposal company for incineration. Under no circumstances should this chemical be discharged into sewer systems[2].

Protocol B: Liquid Waste & Solvent Mixtures
  • Mild Neutralization: If the compound is dissolved in an acidic or basic reaction mixture, neutralize it carefully. Causality: Do not use strong alkalis (e.g., >1M NaOH). Nitro compounds such as nitromethane and picric acid derivatives should not be discarded in alkaline conditions[1]. Use a mild buffer like saturated sodium bicarbonate (NaHCO₃) to neutralize the carboxylic acid safely.

  • Self-Validating pH Verification: Before transferring any neutralized aqueous layer into a bulk waste container, verify the pH using universal indicator paper. Validation: The protocol is only validated to proceed if the pH reads strictly between 5 and 7[1]. Do not rely on visual inspection or theoretical calculations.

  • Phase Separation & Segregation: Separate the organic solvent layer from the aqueous layer. Transfer the organic layer into a designated "Halogenated Organic Waste" container. Because of the 3'-fluoro substituent, this cannot be mixed with regular flammable waste[1].

Protocol C: Spill Management & Decontamination
  • Immediate Isolation: Evacuate personnel to safe areas and ensure adequate ventilation. Don PPE, including EN 374 compliant chemical-impermeable gloves, a flame-resistant lab coat, and tightly sealed safety goggles[2].

  • Inert Absorption (Mechanistic Constraint): Use a damp, inert absorbent material such as sand or vermiculite to collect the spill[2]. Causality: Never use combustible materials like sawdust. The nitroaromatic moiety is highly oxidizing; mixing it with easily oxidizable organic absorbents creates a severe, immediate fire hazard.

  • Residue Decontamination: Wash the affected surface with a mild detergent only after all bulk solid has been removed. Collect all rinsate and treat it strictly as hazardous halogenated waste[2].

Waste Segregation & Processing Workflow

WasteWorkflow Start 3'-Fluoro-4-nitrobiphenyl- 2-carboxylic acid Waste Solid Solid Waste (Powders/Residues) Start->Solid Liquid Liquid Waste (Solvent/Aqueous Mixtures) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Double-bagged Neutralize Mild Neutralization (NaHCO3 only, avoid strong base) Liquid->Neutralize If acidic/basic Liquid->Halogenated Organic layers Verify Self-Validation: pH Test (Target pH 5-7) Neutralize->Verify Aqueous layers Verify->Halogenated Confirmed neutral Incinerator Licensed High-Temp Incineration (HF Scrubber Equipped) Halogenated->Incinerator Vendor transport

Workflow for the safe segregation and disposal of fluorinated nitroaromatic carboxylic acids.

References

  • Title: Chemical Waste Management for Laboratories. Source: Physikalisch-Technische Bundesanstalt (PTB). URL: [Link]

  • Title: Laboratory Liquid Waste Disposal Flow Chart. Source: Tokyo University of Science (TUS). URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Protocol for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid

Executive Summary Handling specialized synthetic intermediates like 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid requires a safety-first approach grounded in the toxicological profiles of its structural components. As a n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling specialized synthetic intermediates like 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid requires a safety-first approach grounded in the toxicological profiles of its structural components. As a nitrobiphenyl derivative, this compound must be treated as a suspected human carcinogen, a potent sensitizer, and an environmental hazard. This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational plan, ensuring maximum protection through scientifically justified Personal Protective Equipment (PPE) and rigorous logistical workflows.

Mechanistic Risk Assessment: The Causality of Toxicity

To design an effective PPE strategy, we must first understand the molecular hazards. The toxicity of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is driven by three distinct structural features:

  • The Nitrobiphenyl Core : Nitrobiphenyls are notorious for their genotoxic and carcinogenic potential. In vivo, hepatic cytochrome P450 enzymes and nitroreductases convert the nitro group into a highly reactive N-hydroxyarylamine. Subsequent esterification leads to the formation of electrophilic nitrenium ions, which rapidly bind to nucleophilic centers on DNA, forming mutagenic adducts [1].

  • Fluorine Substitution : The 3'-fluoro group increases the molecule's overall lipophilicity, significantly enhancing its ability to penetrate the stratum corneum (the outermost layer of the epidermis). This makes dermal absorption a critical and rapid exposure route.

  • Carboxylic Acid Moiety : As a solid organic acid, this compound presents a severe dust inhalation hazard. Aerosolized micro-particles can bypass the upper respiratory tract, depositing directly into the alveolar space where systemic absorption occurs.

MetabolicPathway A 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (Exposure via Skin/Inhalation) B Nitroreduction (Hepatic CYP450 / Nitroreductases) A->B Systemic Absorption C N-hydroxyarylamine Intermediate (Highly Reactive) B->C Enzymatic Conversion D Phase II Metabolism (O-esterification / Sulfation) C->D Bioactivation E Electrophilic Nitrenium Ion D->E Heterolytic Cleavage F Covalent DNA Adduct Formation (Mutagenesis / Carcinogenesis) E->F DNA Binding

Fig 1. Metabolic activation pathway of nitrobiphenyl derivatives leading to DNA adduct formation.

PPE Specifications & Causality Matrix

Because of the severe risks associated with nitrobiphenyls, occupational safety standards mandate strict engineering controls and PPE for analogous compounds [2]. The following matrix outlines the mandatory PPE for handling 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid.

PPE CategoryEquipment SpecificationMechanistic Causality / Justification
Respiratory NIOSH-approved N95/P100 particulate respirator, or PAPR (if handling >10g outside isolator).Prevents inhalation of highly bioavailable, aerosolized carboxylic acid dust particles.
Hand Protection Double gloving: Inner Nitrile (4 mil) + Outer Butyl/Viton (if using organic solvents).Fluorine enhances lipophilicity and dermal penetration. Double gloving prevents chemical breakthrough.
Eye/Face EN 166 / ANSI Z87.1 compliant unvented chemical safety goggles + Face shield.Protects mucous membranes from aerosolized dust and prevents accidental ocular absorption.
Body Disposable Tyvek® suit or dedicated, non-permeable laboratory coat with knit cuffs.Prevents accumulation of hazardous dust on personal clothing, mitigating secondary exposure [3].
Standard Operating Procedure (SOP): Safe Handling Workflow

Operational safety is not just about wearing the right gear; it is about executing a self-validating workflow that minimizes the probability of exposure to zero.

Step-by-Step Handling Protocol:

  • Preparation & Regulated Area Setup : Establish a designated, restricted-access work area. Ensure the chemical fume hood or localized exhaust ventilation (LEV) is operating at a minimum face velocity of 100 fpm [2].

  • PPE Donning : Inspect all PPE for micro-tears prior to use. Don the Tyvek suit, followed by the respirator, safety goggles, and double gloves. Pull the outer glove over the cuff of the protective suit to eliminate skin exposure at the wrists.

  • Static Control & Weighing : 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is prone to static cling. Use an anti-static bar or zero-stat gun inside the fume hood before opening the container. Weigh the compound using a closed-system analytical balance or a dedicated powder handling isolator.

  • Solvent Transfer : If dissolving the compound for an assay or reaction, add the solvent directly to the pre-weighed vial inside the hood. Cap the vial tightly before removing it from the controlled environment.

  • Doffing & Hygiene : Remove the outer gloves inside the fume hood. Exit the regulated area and immediately wash hands, forearms, and face with copious amounts of soap and water [2].

SafeHandling S1 1. Preparation Establish Regulated Area S2 2. PPE Donning Double Gloves, Tyvek, N95 S1->S2 S3 3. Containment Weighing in Fume Hood S2->S3 S4 4. Execution Closed-System Transfer S3->S4 S5 5. Decontamination Wet-Wipe Only (No Dry Sweep) S4->S5

Fig 2. Step-by-step operational workflow for handling hazardous nitrobiphenyl solids.

Decontamination and Disposal Plan

Improper disposal or cleanup of nitrobiphenyls can lead to severe environmental contamination and secondary exposure.

  • Spill Response : Never use dry sweeping or compressed air to clean up spills of this compound, as this will aerosolize the carcinogenic dust [2]. Cover the spill with damp, absorbent pads (using water or a mild alkaline solution to neutralize the carboxylic acid). Gently wipe the area, folding the pad inward to trap the particulate.

  • Waste Segregation : Place all contaminated wipes, empty vials, and disposable PPE into a dedicated, heavy-duty hazardous waste bag.

  • Disposal : Label the container clearly as "Hazardous Waste - Suspected Carcinogen (Nitrobiphenyl Derivative)". Do not mix with general organic waste. Dispose of via a licensed hazardous waste contractor in accordance with local EPA/RCRA regulations, treating it as a highly toxic organic solid.

References
  • Title: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Substance Fact Sheet: 4-Nitrobiphenyl Source: New Jersey Department of Health (NJ.gov) URL: [Link]

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